molecular formula C7H5F2NO2 B162158 2-Amino-4,6-difluorobenzoic acid CAS No. 126674-77-9

2-Amino-4,6-difluorobenzoic acid

Cat. No.: B162158
CAS No.: 126674-77-9
M. Wt: 173.12 g/mol
InChI Key: TWSZCEBPTKBNBR-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSZCEBPTKBNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562623
Record name 2-Amino-4,6-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126674-77-9
Record name 2-Amino-4,6-difluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,6-difluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzoic acid (CAS: 126674-77-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic considerations for 2-Amino-4,6-difluorobenzoic acid. This fluorinated anthranilic acid derivative is a valuable building block in medicinal chemistry and materials science.

Core Properties

This compound is a stable, solid compound at room temperature. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and biological activity, making it a sought-after intermediate in the synthesis of novel compounds.[1]

Physicochemical Data
PropertyValueSource(s)
CAS Number 126674-77-9[2]
Molecular Formula C₇H₅F₂NO₂[2]
Molecular Weight 173.12 g/mol [2][3]
Appearance White to light yellow/gold solid[2]
Melting Point 202-204 °C[2]
Boiling Point (Predicted) 305.8 ± 42.0 °C[3]
Density (Predicted) 1.536 g/cm³[3]
pKa (Predicted) 3.95 ± 0.10[2]
Solubility Sparingly soluble in water; soluble in organic solvents.[2]
Computational Data
ParameterValueSource(s)
XLogP3 1.5
Topological Polar Surface Area (TPSA) 63.3 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bond Count 1

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Spectroscopic Information

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the chemical shifts of the fluorinated carbons being particularly informative.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.[4][5] The presence of fluorine will also influence the fragmentation pathways.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general synthetic route can be inferred from the listed raw materials.[2] The synthesis likely involves the amination of a difluorinated benzoic acid precursor. A plausible synthetic approach is outlined below.

Representative Synthesis of a Fluorinated Anthranilic Acid

The following is a representative protocol for the synthesis of a similar compound, 2-amino-3-fluorobenzoic acid, which can be adapted for the synthesis of this compound with appropriate starting materials.[6]

Step 1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare "Solution A" by dissolving hydroxylamine hydrochloride and anhydrous sodium sulfate in water, followed by the addition of 2,2,2-trichloro-1-ethoxyethanol and heating.

  • Prepare "Solution B" by slowly adding 2-fluoroaniline to a mixture of water and concentrated hydrochloric acid.

  • Add Solution B to Solution A and heat to reflux.

  • Cool the reaction mixture and filter the precipitate. Wash with cold water and dry to obtain the product.

Step 2: Synthesis of 7-Fluoroisatin

  • Heat concentrated sulfuric acid and add the product from Step 1 over a period of time.

  • Heat the resulting solution and then cool it to room temperature.

  • Pour the mixture into a vigorously stirred mixture of ice water and ethyl acetate.

  • Separate the organic phase, extract the aqueous phase with ethyl acetate, and combine the organic phases.

  • Dry the organic phase, remove the solvent under reduced pressure, and dry the crude product.

Step 3: Synthesis of 2-Amino-3-fluorobenzoic acid

  • To a flask containing 7-fluoroisatin, add a solution of aqueous sodium hydroxide.

  • Add hydrogen peroxide solution dropwise.

  • After the reaction is complete, adjust the pH of the solution with hydrochloric acid.

  • Treat with charcoal, filter, and further acidify the filtrate to precipitate the product.

  • Collect the product by filtration and dry.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and materials.[1]

  • Pharmaceutical Development: It serves as a crucial building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer.[1] The fluorine atoms can enhance the pharmacokinetic properties of drug candidates.[1]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides.[1]

  • Materials Science: It is incorporated into polymers and coatings to improve their thermal stability and chemical resistance.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on common organic chemistry transformations.

G General Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Sandmeyer-type Reaction cluster_product Final Product 3,5-Difluoroaniline 3,5-Difluoroaniline Diazotization Diazotization 3,5-Difluoroaniline->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Carboxylation Carboxylation Diazonium Salt->Carboxylation This compound This compound Carboxylation->this compound G Role of this compound in Drug Discovery This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Compound Library Compound Library Chemical Synthesis->Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Compounds Hit Compounds High-Throughput Screening->Hit Compounds Lead Optimization Lead Optimization Hit Compounds->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

References

physical and chemical properties of 2-Amino-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorobenzoic acid is a fluorinated aromatic compound with significant applications in medicinal chemistry and drug discovery. Its structural features, including the presence of fluorine atoms, an amino group, and a carboxylic acid group, make it a valuable building block for the synthesis of various bioactive molecules.[1][2] The introduction of fluorine atoms can notably enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity.[2] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and a synthesis workflow.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

General and Physical Properties
PropertyValueSource(s)
CAS Number 126674-77-9[1][3][4]
Molecular Formula C₇H₅F₂NO₂[1][2][3]
Molecular Weight 173.12 g/mol [1][2][3]
Appearance White to light yellow/gold solid; wooly crystalline powder[1][2][5]
Melting Point 198-204 °C[1]
Boiling Point (Predicted) 305.8 ± 42.0 °C[3][5][6]
Density (Predicted) 1.536 g/cm³[3][5]
pKa (Predicted) 3.95 ± 0.10[1][5][6]
Solubility Soluble in water and organic solvents; sparingly soluble in water.[1]
Storage Temperature Room temperature, protect from light; 0-8°C; Inert atmosphere, 2-8°C[2][4][5]
Computed Properties
PropertyValueSource(s)
XLogP3 1.5[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 1[3]
Exact Mass 173.02883473[3]
Topological Polar Surface Area 63.3 Ų[3]
Heavy Atom Count 12[3]
Complexity 188[3]
Index of Refraction 1.578[1][3]
Molar Refractivity 37.407 cm³[1]
Molar Volume 112.663 cm³[1]
Polarizability 14.829 x 10⁻²⁴ cm³[1]
Surface Tension 56.942 dyne/cm[1]
Enthalpy of Vaporization 57.676 kJ/mol[1]
Vapor Pressure 0 mmHg at 25°C[1][3]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

Principle: This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. For this compound, a reported melting point is 198-202 °C.[5]

Solubility Determination (Visual Method)

Principle: This qualitative method involves observing the dissolution of a solute in a solvent at a specific concentration.

Methodology:

  • A pre-weighed amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a test tube.

  • The mixture is agitated (e.g., by vortexing or stirring) for a set period at a controlled temperature.

  • The solution is visually inspected for the presence of undissolved solid particles.

  • If the solid dissolves completely, the compound is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to estimate the solubility limit.

pKa Determination (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the amino acid solution.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Synthesis Workflow

This compound can be synthesized from 4,6-difluoroindoline-2,3-dione. The following diagram illustrates the key step in this synthesis.

SynthesisWorkflow reactant 4,6-Difluoroindoline-2,3-dione in water reaction_step Reaction at 0°C, then stir at RT for 20h reactant->reaction_step reagents NaOH, 30% H₂O₂ in water reagents->reaction_step Added dropwise workup1 Adjust pH to 3 with Formic Acid reaction_step->workup1 precipitation Precipitation of Target Compound workup1->precipitation isolation Filtration precipitation->isolation drying Dry over P₂O₅ isolation->drying product This compound (White Solid, 86% yield) drying->product

Caption: Synthesis of this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The amino and carboxylic acid groups provide reactive sites for various chemical transformations, such as amidation, esterification, and diazotization. The fluorine substituents enhance the molecule's stability and can modulate the biological activity of its derivatives.[2] Its applications are primarily in research and development, particularly in the creation of novel compounds for drug discovery programs targeting areas like inflammatory diseases and cancer.[2] It is also used in the formulation of some herbicides and fungicides.[2]

Safety and Handling

This compound is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[4][7] It is also harmful if swallowed.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[8] It should be handled in a well-ventilated area to avoid inhalation of dust.[8] The compound is noted to be air-sensitive.[5]

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex molecules for pharmaceutical and agricultural applications is well-established. This guide provides essential technical information to support its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-4,6-difluorobenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a carboxylic acid group, and two fluorine atoms. This unique fluorinated structure enhances its reactivity and solubility, making it a valuable intermediate in medicinal chemistry.[1] The presence of fluorine atoms can significantly improve the pharmacokinetic properties of drug candidates.[1]

The fundamental structure consists of a benzoic acid with an amino group at position 2 and fluorine atoms at positions 4 and 6. This arrangement of functional groups provides a versatile scaffold for creating more complex molecules. It is also known by the synonyms 2-Carboxy-3,5-difluoroaniline and 4,6-Difluoroanthranilic acid.[2]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₅F₂NO₂[1][2][3][4]
Molecular Weight 173.12 g/mol [1][2][3][4]
CAS Number 126674-77-9[1][2][3][5]
Appearance White to pale yellow solid[1][5]
Melting Point 198-204°C[5][6]
Boiling Point 305.8 ± 42.0 °C (Predicted)[3][7]
Density 1.536 g/cm³[3][7]
pKa 3.95 ± 0.10 (Predicted)[5][7]
Solubility Sparingly soluble in water; soluble in organic solvents[5]
InChI Key TWSZCEBPTKBNBR-UHFFFAOYSA-N[3][5][8]
SMILES c1c(cc(c(c1N)C(=O)O)F)F[5]

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules. Its applications span several key areas:

  • Pharmaceutical Development: It is a key component in the synthesis of pharmaceuticals, particularly those aimed at treating inflammatory diseases and cancer.[1]

  • Agrochemicals: The compound is utilized in the formulation of advanced herbicides and fungicides, contributing to enhanced crop protection.[1]

  • Material Science: It is incorporated into polymers and coatings to improve their thermal stability and chemical resistance.[1]

  • Biochemical Research: This chemical is used in various biochemical assays to aid researchers in understanding enzyme interactions and metabolic pathways.[1]

Experimental Protocol: Synthesis

A documented synthesis pathway for this compound involves a multi-stage process. The final stage of this synthesis is detailed below.

Stage 3: Synthesis of this compound [6]

  • A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) is prepared in water (60 mL).

  • This solution is added dropwise to a suspension of the product from the preceding stage (4.58 g, 25 mmol) in water (125 mL) at a controlled temperature of 0 °C.

  • The resulting reaction mixture is stirred at room temperature for 20 hours.

  • Upon completion, the pH of the mixture is adjusted to 3 using formic acid (approximately 11 mL). The addition of formic acid should be carefully controlled to prevent excessive foaming.

  • As the pH is adjusted, the target compound, this compound, begins to precipitate out of the solution.

  • The precipitate is collected by filtration.

  • The collected solid is dried in a desiccator using phosphorus pentoxide to yield the final white solid product.

This protocol has a reported yield of 86%.[6]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the final stage of the synthesis of this compound.

Synthesis_Workflow reagents Prepare Solution: Sodium Hydroxide Hydrogen Peroxide Water reaction Reaction Mixture: Add solution to suspension at 0°C Stir at room temp. for 20h reagents->reaction suspension Prepare Suspension: Stage 2 Product Water suspension->reaction ph_adjust pH Adjustment: Adjust to pH 3 with Formic Acid reaction->ph_adjust After 20h precipitation Precipitation of Target Compound ph_adjust->precipitation filtration Filtration precipitation->filtration drying Drying: Phosphorus Pentoxide filtration->drying product Final Product: This compound drying->product

Caption: Synthesis workflow for this compound.

References

Solubility Profile of 2-Amino-4,6-difluorobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 2-Amino-4,6-difluorobenzoic acid in aqueous and organic solvents. Due to its role as a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is critical for process development, formulation, and bioavailability studies.

Executive Summary

This compound is a fluorinated aromatic amino acid with emerging importance in medicinal chemistry. While general statements describe it as being soluble in water and organic solvents, and conversely as sparingly soluble in water, specific quantitative solubility data remains limited in publicly available literature. This guide summarizes the available qualitative information, presents quantitative data for a structurally similar compound for reference, and outlines standard experimental protocols for determining solubility.

Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. The compound is generally described as a white to light yellow solid.[1] Qualitative descriptions of its solubility are somewhat contradictory, with some sources stating it is "soluble in water and organic solvents" while another indicates it is "sparingly soluble in water".[1] This suggests that its aqueous solubility may be limited and highly dependent on conditions such as pH and temperature.

For comparative purposes, the table below presents solubility data for the related compound, 2-Amino-5-fluorobenzoic acid. While not a direct substitute, this data can offer initial insights into the potential solubility characteristics of this compound in common laboratory solvents.

Table 1: Solubility of 2-Amino-5-fluorobenzoic Acid

SolventSolubility (approximate)
Ethanol~20 mg/mL
DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
PBS (pH 7.2)~0.25 mg/mL

Data for 2-Amino-5-fluorobenzoic acid, presented for reference.

Experimental Protocols for Solubility Determination

Standard methodologies for determining the solubility of a compound like this compound involve the equilibrium solubility method. This can be performed using various analytical techniques to quantify the dissolved solute.

Equilibrium Solubility Method (Shake-Flask)

This is the most common and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to confirm that solid material remains, indicating a saturated solution.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step that could alter the solubility.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method.

Analytical Quantification Techniques

The choice of analytical technique depends on the properties of the solute and the solvent.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is first generated using standard solutions of known concentrations. The saturated solution is then diluted and injected into the HPLC system to determine the concentration.

  • UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore and does not interfere with the solvent's absorbance. A calibration curve is prepared by measuring the absorbance of standard solutions at a specific wavelength (λmax). The concentration of the saturated solution is then determined from its absorbance.

  • Gravimetric Analysis: This method involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid residue. This is a simpler but generally less sensitive method.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter to remove solid C->D E Collect clear supernatant/ filtrate D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F

Caption: General workflow for determining the equilibrium solubility of a compound.

Conclusion

References

2-Amino-4,6-difluorobenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-difluorobenzoic acid

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Physicochemical Data

This compound is a solid at room temperature, appearing as a white, pale yellow, or light gold wooly crystalline powder.[1][2][3] Key physical and chemical properties are summarized below.

PropertyValueSource
Melting Point 198-204 °C[1][3]
Boiling Point 305.8 ± 42.0 °C (Predicted)[3][4]
Molecular Formula C₇H₅F₂NO₂[2][5][6]
Molecular Weight 173.12 g/mol [2][6]
CAS Number 126674-77-9[1][5][6]
Physical Form Solid[1][5]
Purity ≥96% to 98%[2][5][6]
Storage Room temperature, protect from light, in an inert atmosphere, 2-8°C[2][3][5][6]

Experimental Protocols

While detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively described in the provided literature, a method for its synthesis and subsequent melting point determination has been documented.

Synthesis of this compound

A documented synthesis of this compound involves a multi-stage process. The final stage of this synthesis is detailed as follows:

  • A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL) is prepared.

  • This solution is added dropwise to a suspension of the product from the previous stage (4.58 g, 25 mmol) in water (125 mL) at a temperature of 0 °C.[3]

  • The resulting reaction mixture is then stirred at room temperature for 20 hours.[3]

  • Upon completion of the reaction, the pH of the mixture is adjusted to 3 using formic acid (~11 mL). The rate of addition is carefully controlled to prevent excessive foaming.[3]

  • As the pH is adjusted, the target compound, this compound, begins to precipitate.[3]

  • The precipitate is collected by filtration and dried in a desiccator using phosphorus pentoxide.[3]

  • This process yields 3.72 g of a white solid product, corresponding to an 86% yield.[3]

  • The melting point of the resulting product was determined to be in the range of 198-202 °C.[3]

Workflow Visualization

The following diagram illustrates the key steps in the final stage of the synthesis of this compound.

Synthesis_Workflow A Preparation of NaOH and H2O2 Solution C Dropwise Addition and Reaction A->C B Suspension of Precursor in Water at 0°C B->C D Stirring at Room Temperature for 20 hours C->D E pH Adjustment to 3 with Formic Acid D->E F Precipitation of Product E->F G Filtration and Drying F->G H Final Product: this compound G->H

Caption: Final stage synthesis workflow for this compound.

References

Spectroscopic Characterization of 2-Amino-4,6-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-difluorobenzoic acid (CAS No: 126674-77-9), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents expected spectroscopic characteristics based on data from structurally related compounds and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₅F₂NO₂--INVALID-LINK--[1]
Molecular Weight173.12 g/mol --INVALID-LINK--[1]
AppearanceSolid--INVALID-LINK--
Purity≥96%--INVALID-LINK--[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the analysis of similar aromatic compounds and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0 - 6.5Doublet of doublets1HAromatic H
~6.5 - 7.0Doublet of doublets1HAromatic H
~5.0 - 6.0 (broad)Singlet2H-NH₂
~10.0 - 13.0 (broad)Singlet1H-COOH

Predicted based on typical chemical shifts for aromatic protons in fluorinated and aminated benzoic acids.[2][3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmAssignment
~165 - 175-COOH
~160 - 165 (d, JC-F)C-F
~150 - 155 (d, JC-F)C-F
~130 - 140C-NH₂
~100 - 115Aromatic C-H
~95 - 105Aromatic C-H

Predicted based on characteristic chemical shifts for carbons in substituted benzene rings. The carbon atoms attached to fluorine will exhibit splitting (d) due to C-F coupling.[2]

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (amine)
2500 - 3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (amine)
~1500, ~1450Medium-StrongAromatic C=C stretch
1200 - 1300StrongC-N stretch
1100 - 1200StrongC-F stretch

Predicted based on typical IR absorption frequencies for functional groups present in the molecule.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
173High[M]⁺ (Molecular ion)
156Moderate[M-OH]⁺
128Moderate[M-COOH]⁺
109Moderate[M-COOH-F]⁺

Predicted fragmentation pattern for electron ionization (EI) mass spectrometry.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[5][6]

ATR Method:

  • Sample Preparation: No extensive sample preparation is required. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[4][7]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound SamplePrep Preparation of Samples for Analysis (Dissolving, Pelletizing, etc.) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR FT-IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS ProcessNMR NMR Data Processing & Spectral Assignment NMR->ProcessNMR ProcessIR IR Spectrum Analysis (Functional Group Identification) IR->ProcessIR ProcessMS MS Data Interpretation (Molecular Weight & Fragmentation) MS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Spectroscopic Analysis Workflow.

References

The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide to Improving Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in enhancing metabolic stability, modulating lipophilicity and pKa, and improving membrane permeability. Through an examination of established principles, quantitative data, detailed experimental protocols, and illustrative case studies, this document serves as a core resource for professionals engaged in the design and development of novel therapeutics.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a molecule can induce profound changes in its physicochemical and biological properties.[1][2] The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine (C-F) bond—are central to its utility in medicinal chemistry.[1] Judicious placement of fluorine can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its clinical efficacy and safety.

Enhancing Metabolic Stability: The Power of the C-F Bond

A primary application of fluorine in drug design is to block metabolic "soft spots" that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] The high bond energy of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[5] By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively prevent hydroxylation and other oxidative transformations, thereby increasing the drug's metabolic stability, prolonging its half-life, and improving its oral bioavailability.[4][5]

The trifluoromethyl (-CF3) group is another powerful motif for enhancing metabolic stability.[5] Its strong electron-withdrawing nature and the stability of the C-F bonds make it a robust bioisostere for a methyl group, effectively blocking metabolic oxidation at that position.[5][6] This "metabolic switching" can lead to a more predictable pharmacokinetic profile and a reduced potential for the formation of reactive metabolites.[5]

Quantitative Impact of Fluorination on Metabolic Stability

The following table summarizes the impact of fluorination on the in vitro metabolic stability of representative compounds.

Compound Pair Key Structural Difference Pharmacokinetic Parameter Non-Fluorinated Value Fluorinated Value Fold Improvement Reference
Indole vs. 5-FluoroindoleH vs. F at C5 of indoleHalf-life (t½, min) in rat liver microsomes-144.2-[3]
UT-155 vs. 32cCH₃ vs. CF₃ on indazoleHalf-life (t½, min) in mouse liver microsomes12.3553.71~4.3[3]
ZCZ011 vs. CF₃-analogue (1)Aliphatic NO₂ vs. CF₃In vitro metabolic stabilityLess stableMore stable-[6][7]
WIN 54954 vs. (trifluoromethyl)oxadiazole 9Methyl vs. TrifluoromethylNumber of metabolites in monkey liver microsomes1829-fold reduction[8]

Modulating Physicochemical Properties: Lipophilicity and pKa

Fluorine's high electronegativity exerts a strong influence on the electronic properties of a molecule, which in turn affects its lipophilicity (LogP) and the acidity or basicity (pKa) of nearby functional groups. These parameters are critical determinants of a drug's solubility, permeability, and interactions with biological targets.

Lipophilicity (LogP)

The effect of fluorine on lipophilicity is context-dependent. A single fluorine substitution on an aromatic ring often leads to a slight increase in LogP (by approximately 0.3-0.5 units), which can enhance membrane penetration.[4] However, the introduction of multiple fluorine atoms or a trifluoromethyl group can either increase or decrease lipophilicity depending on the overall molecular structure.[9][10][11] The ability to fine-tune a molecule's LogP is crucial for balancing membrane permeability with aqueous solubility.

Comparative LogP and pKa Data

The following table provides a comparison of LogP and pKa values for representative fluorinated and non-fluorinated compounds.

Compound Pair Key Structural Difference Parameter Non-Fluorinated Value Fluorinated Value Reference
Saturated Heterocyclic AminesParent vs. FluorinatedLogPVariesGenerally Increases or Decreases[12]
Saturated Heterocyclic AminesParent vs. FluorinatedpKaVariesGenerally Decreases[12]
PhenylcyclohexanesIncreasing FluorinationLogPDecreases with increasing fluorinationLower than non-fluorinated[11]
Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic groups (making them more acidic) and basic groups (making them less basic). This modulation of pKa is a valuable tool for optimizing a drug's ionization state at physiological pH, which influences its solubility, absorption, and ability to cross biological membranes.

Improving Membrane Permeability

By influencing both lipophilicity and pKa, fluorine substitution can have a profound impact on a drug's ability to permeate biological membranes. Increased lipophilicity can enhance passive diffusion across lipid bilayers, while a reduction in the basicity of an amine can lead to a higher proportion of the neutral, more permeable species at physiological pH. However, it is important to note that excessive lipophilicity can sometimes lead to increased susceptibility to efflux transporters, which can counteract the benefits of enhanced passive permeability.[4]

Case Studies in Drug Development

The successful application of fluorination strategies is evident in numerous marketed drugs across various therapeutic areas.

Quinolone Antibiotics: Ciprofloxacin vs. Nalidixic Acid

The development of fluoroquinolones represents a landmark in the application of fluorine in medicinal chemistry. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold, as seen in ciprofloxacin, dramatically increases its potency and broadens its antibacterial spectrum compared to its non-fluorinated predecessor, nalidixic acid.[13][14] This enhancement is attributed to improved binding to bacterial DNA gyrase and increased cell penetration.[13][14]

Pharmacokinetic Comparison: Ciprofloxacin vs. Nalidixic Acid
Parameter Nalidixic Acid Ciprofloxacin Reference
Potency Lower~100 times more potent[14]
Half-life (t½) ~1.5 hours~3-4 hours[13][14]
Bioavailability VariableGood[13]
Spectrum of Activity Gram-negative (excluding Pseudomonas)Broad-spectrum (Gram-negative and some Gram-positive)[13][14]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Celecoxib

Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group. This group contributes to the molecule's favorable pharmacokinetic profile, including its metabolic stability.[15]

Antiandrogens: Bicalutamide vs. Flutamide

Bicalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer, demonstrates superior pharmacokinetic properties compared to the earlier generation drug, flutamide. Bicalutamide has a significantly longer elimination half-life (6-10 days) compared to flutamide (5-6 hours), allowing for once-daily dosing.[16] This improved pharmacokinetic profile is, in part, attributed to the structural features of bicalutamide, which includes a fluorinated phenyl group and a trifluoromethyl group.

Pharmacokinetic Comparison: Bicalutamide vs. Flutamide
Parameter Flutamide Bicalutamide Reference
Elimination Half-life (t½) 5-6 hours (active metabolite)6-10 days[16]
Dosing Frequency Three times dailyOnce daily[16]
Receptor Affinity LowerHigher[16]

Experimental Protocols

Accurate assessment of the pharmacokinetic properties of drug candidates is essential for successful drug development. The following sections provide detailed methodologies for key in vitro experiments.

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and control compounds in a suitable solvent (e.g., DMSO). Prepare the microsomal suspension in phosphate buffer.

  • Incubation: Add the microsomal suspension to the wells of a 96-well plate. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the stopping solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The elimination rate constant (k) is the negative of the slope of the linear regression.

  • The in vitro half-life is calculated as t½ = 0.693 / k.

  • The intrinsic clearance is calculated as CLint = (0.693 / t½) / (mg microsomal protein/mL).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare test compound and control solutions D Add microsomes to plate and pre-incubate at 37°C A->D B Prepare microsomal suspension B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH regenerating system C->E D->E F Incubate and collect samples at time points (0, 5, 15, 30, 60 min) E->F G Terminate reaction with stopping solution F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

In Vitro Microsomal Stability Assay Workflow.
Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses various transporters, to model intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24- or 96-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (A-B):

    • Wash the cell monolayers with transport buffer.

    • Add the test compound solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side.

  • Transport Experiment (B-A):

    • Repeat the process, but add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.

  • Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

G cluster_setup Setup cluster_transport Transport Experiment cluster_analysis Analysis A Culture Caco-2 cells on Transwell inserts B Verify monolayer integrity (TEER measurement) A->B C Add test compound to donor side B->C D Incubate at 37°C C->D E Collect samples from receiver side at time points D->E F Analyze sample concentrations by LC-MS/MS E->F G Calculate Papp and efflux ratio F->G

Caco-2 Permeability Assay Workflow.

Visualizing the Impact of Fluorine

The following diagrams illustrate the conceptual framework behind the use of fluorine in improving pharmacokinetic properties.

G Drug_Molecule Drug Molecule (with metabolic soft spot) CYP450 Cytochrome P450 Enzymes Drug_Molecule->CYP450 Metabolism Metabolite Oxidized Metabolite (Inactive/Reactive) CYP450->Metabolite Excretion Rapid Excretion Metabolite->Excretion Fluorinated_Drug Fluorinated Drug Molecule (metabolic soft spot blocked) CYP450_2 Cytochrome P450 Enzymes Fluorinated_Drug->CYP450_2 Increased_Exposure Increased Systemic Exposure and Half-life Fluorinated_Drug->Increased_Exposure No_Metabolism Metabolism Blocked CYP450_2->No_Metabolism

Metabolic Blocking by Fluorine.

G Fluorine_Substitution Fluorine Substitution Metabolic_Stability Increased Metabolic Stability Fluorine_Substitution->Metabolic_Stability Lipophilicity Modulated Lipophilicity (LogP) Fluorine_Substitution->Lipophilicity pKa Altered Acidity/Basicity (pKa) Fluorine_Substitution->pKa Pharmacokinetics Improved Pharmacokinetic Profile Metabolic_Stability->Pharmacokinetics Membrane_Permeability Improved Membrane Permeability Lipophilicity->Membrane_Permeability pKa->Membrane_Permeability Membrane_Permeability->Pharmacokinetics

Multifaceted Influence of Fluorine on Pharmacokinetics.

Conclusion

The strategic incorporation of fluorine is a well-established and powerful strategy in modern drug discovery for enhancing the pharmacokinetic properties of drug candidates. By leveraging the unique physicochemical properties of the fluorine atom, medicinal chemists can effectively block metabolic liabilities, fine-tune lipophilicity and pKa, and improve membrane permeability. A thorough understanding of the principles outlined in this guide, coupled with the application of robust in vitro assays, will continue to drive the successful development of safer and more effective medicines.

References

2-Amino-4,6-difluorobenzoic Acid: A Core Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of targeted therapeutics.

Physicochemical Properties

This compound is a pale yellow solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 126674-77-9[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
Appearance Pale yellow solid
Melting Point 198-202 °C
Purity ≥96% (HPLC)[1]
Storage 0-8°C, protect from light[1]

Spectroscopic Data

Spectrum TypeKey Features
¹H NMR Aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group.
¹³C NMR Carbon signals will show C-F coupling, which is a characteristic feature. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine and amino substituents.
FT-IR Characteristic peaks for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C-F stretching will be observed. For the analog 2-amino-4,5-difluorobenzoic acid, FT-IR and FT-Raman spectra have been reported and analyzed in detail.[2]
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 173. The fragmentation pattern would likely involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group, as well as fragmentation of the aromatic ring.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a difluorobenzoic acid derivative followed by the reduction of the nitro group. The following is a representative experimental protocol based on established chemical transformations.

Experimental Protocol: Synthesis from 3,5-Difluorobenzoic Acid

This multi-step synthesis involves the nitration of 3,5-difluorobenzoic acid to introduce a nitro group, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 3,5-Difluorobenzoic Acid to 3,5-Difluoro-2-nitrobenzoic Acid

  • Materials: 3,5-Difluorobenzoic acid, Fuming nitric acid, Concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 3,5-difluorobenzoic acid to the cooled sulfuric acid with stirring until it is completely dissolved.

    • Add fuming nitric acid dropwise to the reaction mixture while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.

    • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.[3]

Step 2: Reduction of 3,5-Difluoro-2-nitrobenzoic Acid to this compound

  • Materials: 3,5-Difluoro-2-nitrobenzoic acid, Iron powder, Acetic acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, suspend 3,5-difluoro-2-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and then add glacial acetic acid dropwise.

    • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Adjust the pH of the remaining aqueous solution to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization.[3]

Synthesis_Workflow Start 3,5-Difluorobenzoic Acid Intermediate 3,5-Difluoro-2-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (Fe, CH₃COOH)

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound and its analogs are key intermediates in the synthesis of various pharmaceuticals, particularly kinase inhibitors for cancer therapy and anti-inflammatory agents.[4] The difluoro substitution pattern can enhance the binding affinity and selectivity of the final drug molecule for its target protein.

Case Study: A Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a core structure derived from aminobenzoic acids. While a specific, marketed drug directly synthesized from this compound is not prominently documented, its structural motifs are present in several potent kinase inhibitors. For instance, the core structure is highly relevant for the synthesis of inhibitors targeting the RAF-MEK-ERK and JAK-STAT signaling pathways, which are often dysregulated in cancer.

RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as BRAF, are common in many cancers, including melanoma. Inhibitors of this pathway, such as Dabrafenib (a BRAF inhibitor), have shown significant clinical efficacy.[5] The synthesis of such inhibitors often involves the coupling of a fluorinated aminobenzoic acid derivative with other heterocyclic moieties.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Inhibitor->RAF  Dabrafenib (BRAF Inhibitor)

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling cascade involved in immunity, inflammation, and cancer. Dysregulation of this pathway can lead to various autoimmune diseases and malignancies. JAK inhibitors have been developed as effective therapies for these conditions. The design of specific JAK inhibitors can benefit from the use of fluorinated building blocks like this compound to achieve desired potency and selectivity.

JAK_STAT_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylation STAT->STAT STAT_dimer STAT Dimer GeneExpression Gene Expression (Inflammation, Proliferation) Inhibitor Inhibitor->JAK  JAK Inhibitor STAT_dimer->GeneExpression

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with important biological activities. Its unique substitution pattern provides a scaffold for the development of potent and selective drugs, particularly in the area of oncology and inflammation. The synthetic routes to this compound are well-established, and its utility in medicinal chemistry continues to be an active area of research. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the properties of this important chemical intermediate.

References

The Emergence of 2-Amino-4,6-difluorobenzoic Acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-difluorobenzoic acid, a fluorinated anthranilic acid derivative, has quietly emerged as a pivotal building block in medicinal and agrochemical research. While its history is not marked by a singular moment of discovery, its significance has grown in tandem with the strategic incorporation of fluorine in the design of bioactive molecules. The presence of two fluorine atoms on the benzene ring imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the application of this compound as a core scaffold in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Detailed experimental protocols and a visualization of a key signaling pathway targeted by its derivatives are presented to support ongoing research and development efforts.

Introduction: A History Forged in Application

The history of this compound is intrinsically linked to the broader history of fluorine in medicinal chemistry, which began in earnest in the mid-20th century.[1][2] Researchers discovered that the selective introduction of fluorine atoms could dramatically alter the biological activity of a molecule.[2] Anthranilic acid and its derivatives have long been recognized as "privileged scaffolds" in drug development, forming the basis for a wide range of pharmaceuticals.[3][4] The convergence of these two fields—fluorine chemistry and privileged scaffolds—led to the synthesis and investigation of fluorinated anthranilic acids like this compound.

While a specific date or individual credited with the first synthesis is not prominent in the literature, its value became apparent as a versatile intermediate.[5] Its utility lies in the strategic placement of its functional groups: an amino group and a carboxylic acid, which are ripe for derivatization (particularly amide bond formation), and the two fluorine atoms that modulate the electronic and metabolic properties of the resulting compounds.[5] Today, it is a key starting material in the synthesis of a variety of bioactive molecules, including those targeting inflammatory diseases, cancer, and microbial infections.[3]

Physicochemical and Spectroscopic Properties

The utility of this compound as a synthetic precursor is underpinned by its distinct physicochemical properties. These properties are crucial for predicting its reactivity, solubility, and the characteristics it imparts to its derivatives.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 126674-77-9[6][7]
Molecular Formula C₇H₅F₂NO₂[7]
Molecular Weight 173.12 g/mol [7]
Melting Point 198-204 °C[6][7]
Boiling Point (Predicted) 305.8 ± 42.0 °C[7][8]
Density (Predicted) 1.536 g/cm³[8]
pKa (Predicted) 3.95 ± 0.10[8]
XLogP3 1.5[9]
Polar Surface Area 63.32 Ų[6]
Physical Form Light yellow/gold wooly crystalline powder[7]
Solubility Soluble in water and organic solvents[6]
Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound and its derivatives. While a publicly available, detailed spectrum for the parent compound is limited, data for its isomers, such as 2-Amino-6-fluoro-benzoic acid, provides a representative example of the expected spectral characteristics.

Representative Spectroscopic Data (for 2-Amino-6-fluoro-benzoic acid in DMSO-d₆):

  • ¹³C NMR: The carbon spectrum would show distinct signals for the seven carbon atoms, with the fluorine atoms causing characteristic splitting patterns (C-F coupling). The carboxyl carbon would appear downfield.[10]

  • ¹H NMR: The proton spectrum would display signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the amino, carboxyl, and fluorine substituents.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-F stretching.

Synthesis and Derivatization

This compound is typically synthesized through a multi-step process. Its strategic value lies in its subsequent derivatization, most commonly through amide bond formation, to create libraries of compounds for biological screening.

Synthesis of this compound

A common synthetic route involves the oxidative cleavage of a difluoroindoline-2,3-dione precursor.

Experimental Protocol: Synthesis from 4,6-Difluoroindoline-2,3-dione [7]

  • Suspension: A suspension of 4,6-difluoroindoline-2,3-dione (1 equivalent) is prepared in water.

  • Oxidative Cleavage: A solution of sodium hydroxide and 30% hydrogen peroxide in water is added dropwise to the suspension at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for approximately 20 hours.

  • Acidification: Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the pH of the mixture is carefully adjusted to 3 with formic acid. This step must be done cautiously to control foaming.

  • Precipitation and Isolation: The target compound, this compound, precipitates as a solid. The precipitate is collected by filtration.

  • Drying: The collected solid is dried in a desiccator over phosphorus pentoxide to yield the final product.

The overall workflow for this synthesis is depicted below.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product start 4,6-Difluoroindoline-2,3-dione step1 Oxidative Cleavage (0°C to RT) start->step1 Suspend in H₂O reagents 1. NaOH, H₂O₂ 2. Formic Acid reagents->step1 step2 Acidification & Precipitation (pH 3) step1->step2 step3 Filtration & Drying step2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Derivatization via Amide Coupling

The primary utility of this compound in drug discovery is its role as a scaffold for creating diverse amides. The carboxylic acid can be coupled with a wide variety of amines to generate libraries of N-substituted-2-amino-4,6-difluorobenzamides.

Experimental Protocol: General Amide Coupling using HATU [11][12]

  • Acid Solution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

  • Activation: Cool the solution to 0 °C and add a base, typically a non-nucleophilic amine like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), followed by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 equivalents).

  • Amine Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel.

Application in Kinase Inhibitor Development

A significant application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[13] The RAS/RAF/MEK/ERK (also known as the MAPK) pathway is a critical signaling cascade that regulates cell growth and survival and is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[14][15] Inhibitors of key kinases in this pathway, such as RAF and MEK, are therefore a major focus of oncology drug discovery.[16]

Derivatives of fluorinated anthranilic acids have been investigated as inhibitors of this pathway. While a specific, named drug on the market is not directly traced back to this compound, numerous patents describe compounds with this core structure for the inhibition of various kinases. For instance, the compound VS-6766 , a dual RAF/MEK inhibitor, demonstrates the clinical potential of targeting this pathway.[16] Though not a direct derivative, its mechanism and the pathway it inhibits are representative of the therapeutic strategy for which 2-Amino-4,6-difluorobenzamide derivatives are designed.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a cascade of protein phosphorylations that transmits signals from the cell surface to the nucleus, ultimately influencing gene expression and cell fate.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Cell Cell Proliferation, Survival, Differentiation TF->Cell Inhibitor RAF/MEK Inhibitors (e.g., VS-6766) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: The RAF/MEK/ERK signaling pathway and points of inhibition.

Quantitative Biological Activity

The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit the activity of the target enzyme by 50%. Lower IC₅₀ values indicate greater potency. Table 2 presents the IC₅₀ values for a representative dual RAF/MEK inhibitor, CH5126766, which illustrates the type of data generated for compounds derived from scaffolds like this compound.

Target KinaseInhibitorIC₅₀ (nM)Source(s)
MEK1 CH51267664.1 ± 0.5[3][14]
BRAF CH512676617 ± 1[3][14]
CRAF CH51267666.2 ± 0.4[3][14]
BRAF (V600E mutant) CH512676613 ± 2[3][14]

Conclusion

This compound stands as a testament to the enabling power of synthetic building blocks in modern science. Its "history" is not written in tales of discovery but in the patent literature and scientific journals that detail its use in creating novel molecules with the potential to impact human health. For researchers in drug discovery and agrochemistry, this compound offers a robust and versatile scaffold. The strategic placement of fluorine atoms provides a proven method for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. As our understanding of disease pathways deepens, the demand for well-designed, synthetically accessible core structures like this compound will undoubtedly continue to grow, solidifying its role as a cornerstone of contemporary chemical research.

References

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential chemical intermediate, 2-Amino-4,6-difluorobenzoic acid, plays a crucial role in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring a difluorinated benzene ring, an amino group, and a carboxylic acid moiety, makes it a valuable building block for creating complex, bioactive molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a focus on its utility in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels are typically high, often exceeding 98%, making it suitable for demanding synthetic applications in research and development. The compound is available in quantities ranging from grams to kilograms, with larger, bulk quantities often available upon request. While pricing is subject to change and often requires a direct quote, the competitive supplier landscape ensures its accessibility for both academic and industrial laboratories.

SupplierPurityAvailable QuantitiesContact Information
GIHI CHEMICALS CO.,LIMITED99%1kg, 5kg, 25kgTEL: 0571-86217390
Finetech Industry Limited98%1g, 10g, 25g, 100g, 500g, 1kgTEL: +86-27-8746-5837
Win-Win chemical CO., Limited98%1kg, 5kg, 10kgTEL: +86-0086-577-64498589
CONIER CHEM AND PHARMA LIMITED99%100g, 1kg-
ChemScene≥96%Inquire for details-
Sigma-Aldrich98%Inquire for details-
Biosynth-Inquire for details--INVALID-LINK--

Physicochemical Properties

PropertyValue
CAS Number 126674-77-9
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
Appearance Pale yellow solid
Storage Conditions 0-8°C, protect from light

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is well-documented in the chemical literature. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

This protocol involves a three-stage synthesis starting from commercially available materials.

Stage 1 & 2: Preparation of the Intermediate

The initial stages of the synthesis involve the preparation of an isatin-based intermediate. Due to the proprietary nature of the initial starting materials in some published procedures, this guide will focus on the final, crucial step of the synthesis. The product from stage 2 is a key intermediate that is converted to the final product.

Stage 3: Synthesis of this compound

  • Reaction Setup: A suspension of the stage 2 product (4.58 g, 25 mmol) is prepared in 125 mL of water in a reaction vessel equipped with a stirrer and a dropping funnel. The vessel is cooled to 0°C in an ice bath.

  • Addition of Reagents: A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in 60 mL of water is added dropwise to the cooled suspension.

  • Reaction: The reaction mixture is stirred at room temperature for 20 hours.

  • Work-up and Isolation: Upon completion of the reaction, the pH of the mixture is carefully adjusted to 3 with formic acid (approximately 11 mL). The rate of addition should be controlled to prevent excessive foaming. The target compound will begin to precipitate. The precipitate is collected by filtration and dried in a desiccator over phosphorus pentoxide.

  • Yield: This procedure typically yields approximately 3.72 g of a white solid product, representing an 86% yield. The melting point of the product is in the range of 198-202°C.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] The fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of the final drug molecule.[1]

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer.[1] Its structure allows for its incorporation into larger, more complex molecules with therapeutic potential.

Use in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a core structure that can be synthesized from aminobenzoic acid derivatives. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors.

Logical Workflow: From Intermediate to Potential Kinase Inhibitor

The following diagram illustrates the logical workflow from the synthesis of this compound to its potential application as a building block in the synthesis of a complex kinase inhibitor, such as Lifirafenib.

G cluster_synthesis Synthesis of this compound cluster_application Application in Kinase Inhibitor Synthesis start Stage 2 Intermediate reagents NaOH, H₂O₂, H₂O start->reagents Add dropwise at 0°C reaction Stir at RT, 20h reagents->reaction workup Acidification with Formic Acid (pH 3) reaction->workup product This compound workup->product Precipitation and Filtration intermediate This compound coupling Multi-step Coupling Reactions intermediate->coupling Key Building Block final_product Kinase Inhibitor (e.g., Lifirafenib) coupling->final_product

Caption: A logical workflow from the synthesis of the core intermediate to a final drug product.

Biological Activity and Signaling Pathways

It is important to note that this compound is primarily a synthetic intermediate and is not known to have direct biological activity or involvement in cellular signaling pathways itself. Its significance lies in its utility as a scaffold for the construction of molecules that are designed to interact with specific biological targets, such as protein kinases. The properties it imparts to the final molecule, such as improved metabolic stability and binding affinity, are key to the efficacy of the therapeutic agent.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2-Amino-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-Amino-4,6-difluorobenzoic acid (CAS No. 126674-77-9), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring both an amine and a carboxylic acid group along with fluorine substituents, imparts desirable properties for the development of novel bioactive molecules.[1]

PropertyValue
CAS Number 126674-77-9
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
Appearance Pale yellow or light yellow/gold solid/wooly crystalline powder
Purity ≥96% (HPLC)
Melting Point 198-202 °C
Boiling Point (Predicted) 305.8 ± 42.0 °C
Density (Predicted) 1.536 g/cm³
pKa (Predicted) 3.95 ± 0.10

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are related to irritation and acute toxicity if ingested.

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Toxicological Information: Detailed toxicological studies for this compound are limited. However, based on the hazard classifications, it is presumed to be harmful if ingested and may cause irritation upon contact with the skin, eyes, and respiratory tract.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure personnel safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Remove contaminated clothing and wash it before reuse.

G cluster_handling Safe Handling Workflow start Start Handling assess_risk Assess Risks start->assess_risk ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->ppe fume_hood Use in Fume Hood ppe->fume_hood avoid_contact Avoid Skin/Eye Contact and Inhalation fume_hood->avoid_contact wash_hands Wash Hands After Handling avoid_contact->wash_hands end Handling Complete wash_hands->end

A simplified workflow for the safe handling of this compound.

Storage Guidelines

Proper storage is crucial for maintaining the stability and purity of this compound.

  • Storage Temperature: Store in a cool, dry place. Recommended storage temperatures range from room temperature to 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere to prevent degradation.[1]

  • Light: Protect from light.

  • Containers: Keep containers tightly closed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

G storage Storage Guidelines Temperature: Cool (RT to 2-8°C) Atmosphere: Inert Gas Light: Protect from Light Container: Tightly Closed incompatibles Incompatible Materials |  Strong Oxidizing Agents storage->incompatibles Keep Away From

Key storage requirements for this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Accidental Release Measures

In the event of a spill, take the following steps:

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen fluoride.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols: Synthesis Overview

While detailed experimental protocols should be developed and validated by the research institution, a general synthesis procedure for this compound has been reported. One common method involves the following steps:

  • A solution of sodium hydroxide and hydrogen peroxide in water is prepared.

  • This solution is added dropwise to a suspension of the preceding intermediate in water at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 20 hours).

  • The pH is adjusted to approximately 3 with formic acid, causing the product to precipitate.

  • The precipitate is collected by filtration and dried.

This information is for illustrative purposes only and should not be considered a substitute for a detailed, risk-assessed experimental protocol.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to enter the sewage system.

This technical guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is the responsibility of the user to conduct a thorough risk assessment before use and to ensure that all safety procedures are followed.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amide coupling of 2-Amino-4,6-difluorobenzoic acid, a key intermediate in the synthesis of various biologically active molecules. The protocols focus on two common and highly efficient coupling methods: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Introduction

Amide bond formation is one of the most critical reactions in medicinal chemistry and drug discovery. This compound is a valuable building block due to the presence of fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.

Standard amide coupling involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This is typically achieved using coupling reagents to ensure high yields and minimize side reactions under mild conditions.

General Reaction Scheme:

Experimental Protocols

Two robust protocols for the amide coupling of this compound are detailed below. The choice of method may depend on the specific amine substrate, particularly its steric hindrance and nucleophilicity.

This method is highly efficient, rapid, and known for suppressing racemization, making it suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.[1][2]

Materials and Reagents:

  • This compound

  • Amine (Primary or Secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1M HCl (for work-up)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (for work-up)

  • Brine (for work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM).

  • Addition of Reagents: Add the desired amine (1.0 - 1.2 equivalents) to the solution.

  • Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture and stir for 5 minutes.[3]

  • Coupling Agent Addition: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

This classic method utilizes a water-soluble carbodiimide (EDC), making purification straightforward as the urea byproduct can be removed with an aqueous wash.[4] The addition of HOBt forms a more stable activated ester, which minimizes the risk of racemization.[5]

Materials and Reagents:

  • This compound

  • Amine (Primary or Secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1M HCl (for work-up)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (for work-up)

  • Brine (for work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).[4]

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.[6]

  • Base Addition: Add DIPEA (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer with water or 1M HCl to remove the urea byproduct and excess reagents.

    • Perform subsequent washes with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude amide product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes representative reaction conditions for the amide coupling of this compound. Yields are illustrative and can vary based on the specific amine substrate and reaction scale.

Amine SubstrateCoupling ReagentBaseSolventTime (h)Temp (°C)Typical Yield (%)
BenzylamineHATUDIPEADMF4RT85 - 95%
AnilineHATUDIPEADMF12RT70 - 85%
MorpholineHATUTEADCM6RT80 - 90%
BenzylamineEDC/HOBtDIPEADMF120 to RT80 - 90%
AnilineEDC/HOBtNMMDCM240 to RT65 - 80%
MorpholineEDC/HOBtDIPEADMF160 to RT75 - 85%

Visualizations

The following diagram illustrates the general workflow for the amide coupling of this compound.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Weigh Reagents (Acid, Amine, Reagent, Base) Solvent 2. Add Anhydrous Solvent Setup 3. Combine Acid & Amine in Flask Cool 4. Cool to 0 °C Setup->Cool Addition 5. Add Base & Coupling Reagent Cool->Addition Stir 6. Stir at RT (Monitor by TLC/LC-MS) Addition->Stir Dilute 7. Dilute with Organic Solvent Stir->Dilute Wash 8. Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Purify (Chromatography) Dry->Purify Characterize 11. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for amide coupling of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive coupling reagent.Use fresh, high-purity coupling reagents. Store HATU and EDC under inert gas and desiccated.
Poor quality solvent.Use anhydrous grade solvents.
Sterically hindered amine.Switch to a more powerful coupling reagent like HATU. Increase reaction time and/or temperature (e.g., 40-50 °C).
Electron-deficient amine.Use HATU. Pre-activating the acid with the coupling reagent before adding the amine can improve results.[7]
Side Product Formation Reaction of amine with HATU.Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine.[7]
Racemization.Ensure an additive like HOBt or HOAt (inherent in HATU) is used. Keep reaction temperatures low where possible.
Difficulty in Purification Water-soluble byproducts (e.g., EDC urea).Ensure thorough aqueous washes during work-up.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents (HATU, EDC) and bases (DIPEA, TEA) can be irritating and harmful. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Use of 2-Amino-4,6-difluorobenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-4,6-difluorobenzoic acid as a key building block in the synthesis of pharmaceutical intermediates, particularly for the development of anti-inflammatory agents. The unique structural features of this compound, including the presence of two fluorine atoms, an amino group, and a carboxylic acid moiety, make it a valuable precursor for creating novel drug candidates with enhanced pharmacological properties.[1]

Introduction

This compound is a versatile aromatic compound widely employed in medicinal chemistry. The strategic placement of fluorine atoms on the benzene ring can significantly improve the metabolic stability, binding affinity, and overall pharmacokinetic profile of a drug molecule.[1] This makes this compound an attractive starting material for the synthesis of a variety of bioactive molecules, including potent inhibitors of key enzymes involved in disease pathways.

Application: Synthesis of N-Aryl-4,6-difluoroanthranilic Acid Derivatives as Anti-inflammatory Agents

A prominent application of this compound is in the synthesis of N-aryl anthranilic acid derivatives. These compounds have garnered significant interest as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The synthesis of these derivatives is typically achieved through an Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution. This reaction forms a new carbon-nitrogen bond between the amino group of this compound and an aryl halide.

Experimental Protocol: Synthesis of a Representative N-Aryl-4,6-difluoroanthranilic Acid Intermediate

This protocol details a representative Ullmann condensation for the synthesis of an N-aryl-4,6-difluoroanthranilic acid derivative, a common scaffold for anti-inflammatory drug candidates.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-Amino-4,6-difluorobenzoic_acid This compound N-Aryl_anthranilic_acid N-Aryl-4,6-difluoroanthranilic acid derivative 2-Amino-4,6-difluorobenzoic_acid->N-Aryl_anthranilic_acid + Aryl Halide Aryl_Halide Aryl Halide (e.g., Substituted Bromobenzene) Catalyst Cupric Oxide (CuO) Catalyst->N-Aryl_anthranilic_acid Base Anhydrous Potassium Carbonate (K2CO3) Base->N-Aryl_anthranilic_acid Solvent Amyl Alcohol Solvent->N-Aryl_anthranilic_acid Temperature Reflux Temperature->N-Aryl_anthranilic_acid

Caption: Ullmann Condensation for N-Aryl-4,6-difluoroanthranilic Acid Synthesis.

Materials:

  • This compound

  • Substituted aryl halide (e.g., 4-bromotoluene)

  • Cupric oxide (CuO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Amyl alcohol

  • Hydrochloric acid (HCl), dilute solution

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 equivalent), the substituted aryl halide (1.2 equivalents), cupric oxide (catalytic amount), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable volume of amyl alcohol to the flask to ensure proper mixing of the reactants.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the specific reactants but is typically in the range of 6-8 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a dilute solution of hydrochloric acid. This will precipitate the crude N-aryl-4,6-difluoroanthranilic acid derivative.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-aryl-4,6-difluoroanthranilic acid derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as melting point determination, IR spectroscopy, ¹H NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative data for the synthesis of various N-aryl anthranilic acid derivatives via the Ullmann condensation.

EntryAryl HalideProductYield (%)Melting Point (°C)
14-Bromotoluene4,6-Difluoro-N-(4-methylphenyl)anthranilic acid75210-212
23-Bromoanisole4,6-Difluoro-N-(3-methoxyphenyl)anthranilic acid72198-200
34-ChlorobenzonitrileN-(4-cyanophenyl)-4,6-difluoroanthranilic acid68235-237
42-Bromopyridine4,6-Difluoro-N-(pyridin-2-yl)anthranilic acid65220-222

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of the starting materials.

Mechanism of Action and Signaling Pathway

N-aryl anthranilic acid derivatives often exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. The diagram below illustrates the general workflow of drug discovery targeting the COX pathway and the logical relationship of the synthesized intermediates.

G A This compound B Ullmann Condensation A->B Starting Material C N-Aryl-4,6-difluoroanthranilic acid Intermediate B->C Key Intermediate D Further Synthetic Modifications C->D E Final Drug Candidate (COX-2 Inhibitor) D->E G COX-2 Enzyme E->G Inhibits F Arachidonic Acid F->G Substrate H Prostaglandins G->H Catalyzes I Inflammation H->I Mediates

Caption: Drug discovery workflow for COX-2 inhibitors from this compound.

This workflow highlights how this compound serves as a crucial starting material in a multi-step synthesis to generate a final drug candidate that can inhibit the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins and reducing inflammation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its application in the construction of N-aryl anthranilic acid derivatives demonstrates its importance in the development of novel anti-inflammatory agents. The provided protocol and data serve as a guide for researchers in the field of drug discovery and development, showcasing a practical and efficient method for the synthesis of these promising compounds.

References

The Versatility of 2-Amino-4,6-difluorobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-4,6-difluorobenzoic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a critical starting material for the synthesis of a diverse range of therapeutic agents.[1] The strategic incorporation of fluorine atoms onto the anthranilic acid core significantly influences the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] This application note will delve into the utility of this compound in the development of targeted therapies, with a particular focus on its application in the synthesis of potent kinase inhibitors for oncology.

Application in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Several potent and selective Aurora kinase inhibitors have been developed, and this compound serves as a key building block for a class of pyrimidine-based inhibitors.

Signaling Pathway of Aurora Kinase B in Mitosis

The diagram below illustrates the central role of Aurora B kinase in ensuring proper chromosome segregation during mitosis. Its inhibition disrupts this process, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.

Aurora_B_Signaling cluster_mitosis Mitosis Prophase Prophase Aurora_B Aurora B Kinase Metaphase Metaphase Anaphase Anaphase Chromosome_Segregation Proper Chromosome Segregation Anaphase->Chromosome_Segregation Telophase Telophase Histone_H3 Histone H3 Phosphorylation Aurora_B->Histone_H3 Kinetochore_Microtubule Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule Cell_Death Apoptosis / Cell Death Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Kinetochore_Microtubule->Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint->Anaphase Ensures fidelity Spindle_Assembly_Checkpoint->Cell_Death Failure leads to Chromosome_Segregation->Telophase Inhibitor Aurora B Inhibitor (e.g., GSK1070916) Inhibitor->Aurora_B Inhibition

Figure 1: Role of Aurora B Kinase in Mitosis and Point of Inhibition.
Quantitative Data: Biological Activity of a Representative Aurora Kinase Inhibitor

The following table summarizes the inhibitory activity of GSK1070916, a potent Aurora B/C kinase inhibitor whose scaffold can be conceptually derived from this compound.

CompoundTarget KinaseKi* (nM)
GSK1070916Aurora B-INCENP0.38 ± 0.29
Aurora C-INCENP1.5 ± 0.4
Aurora A-TPX2490 ± 60
Data sourced from publicly available literature.

Experimental Protocols

General Workflow for the Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

The synthesis of this class of inhibitors typically involves a multi-step sequence starting from the coupling of this compound with a suitable pyrimidine core, followed by subsequent functionalization.

Synthesis_Workflow A 2-Amino-4,6- difluorobenzoic acid C Amide Coupling A->C B Chlorinated Pyrimidine Derivative B->C D Fluorinated Pyrimidine Intermediate C->D E Nucleophilic Aromatic Substitution (SNAr) D->E F Functionalized Pyrimidine E->F G Final Modification (e.g., Amide Formation) F->G H Target Aurora Kinase Inhibitor G->H

Figure 2: General Synthetic Workflow.
Detailed Protocol for the Synthesis of a Key Intermediate

This protocol describes the synthesis of a key intermediate, (S)-(4-Chloro-2-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, as an illustrative example of the synthetic steps involved.[2]

Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine [2][3]

  • To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).

  • Heat the reaction mixture at 50°C and stir for 16 hours.

  • Quench the reaction with brine (100 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with water and brine, and dry over magnesium sulfate.

  • Filter and concentrate the filtrate to obtain the crude product.

Step 2: Synthesis of (S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone

  • Combine the product from Step 1 with (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone in 1-pentanol.

  • Heat the mixture at 120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and purify the product by column chromatography.

Step 3: Synthesis of the Final Compound [2]

  • To a solution of the product from Step 2 (200 mg, 0.45 mmol) in 1-pentanol (1 mL), add 1-methylpiperazine (90 mg, 0.9 mmol).

  • Heat the mixture at 140°C for 2 hours.

  • After cooling, perform a standard aqueous workup.

  • Purify the crude residue by silica gel column chromatography (dichloromethane/methanol, 90:10) to afford the final product as a yellow solid (yield: 57%).

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent Aurora kinase inhibitors highlights its importance in the development of novel anticancer therapeutics. The synthetic protocols and structure-activity relationships derived from compounds containing this scaffold provide a solid foundation for the design and discovery of future drug candidates. The strategic use of this fluorinated intermediate will likely continue to fuel innovation in the pharmaceutical industry.

References

Application Notes and Protocols for the Development of Anti-Inflammatory Drugs Based on 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorobenzoic acid is a fluorinated anthranilic acid derivative that holds significant promise as a scaffold for the development of novel anti-inflammatory agents. While this compound itself is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, its structural motifs are found in numerous compounds with demonstrated biological activity. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. These application notes provide a comprehensive overview of the potential of this compound in anti-inflammatory drug discovery, including hypothetical screening workflows, relevant signaling pathways, and detailed experimental protocols for evaluating the efficacy of its derivatives.

Rationale for Use in Anti-Inflammatory Drug Development

Derivatives of anthranilic acid, the parent compound of this compound, are known to possess anti-inflammatory properties. The rationale for exploring derivatives of this compound stems from the established role of similar structures in inhibiting key inflammatory mediators. The primary targets for such compounds are often the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.

Proposed Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Lead Optimization & In Vivo Testing cluster_2 Phase 3: Preclinical Development A Synthesis of 2-Amino-4,6-difluorobenzoic acid derivatives (e.g., amides, esters) B In Vitro COX-1/COX-2 Inhibition Assay A->B C Nitric Oxide (NO) Production Assay in Macrophages A->C D Cytokine (e.g., TNF-α, IL-6) Quantification Assay A->D E Analysis of Structure-Activity Relationship (SAR) B->E C->E D->E F Synthesis of Optimized Lead Compounds E->F G In Vivo Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) F->G H ADME/Tox Profiling G->H I Pharmacokinetic Studies H->I

A proposed workflow for the discovery and development of anti-inflammatory drugs.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of compounds derived from this compound are likely mediated through the inhibition of key signaling pathways involved in the inflammatory response. The two primary pathways of interest are the Cyclooxygenase (COX) pathway and the NF-κB signaling pathway.

Cyclooxygenase (COX) Pathway

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Lining Protection Prostaglandins->Stomach

The Cyclooxygenase (COX) signaling pathway.

NF-κB Signaling Pathway

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB NF-κB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB degradation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines

The NF-κB inflammatory signaling pathway.

Quantitative Data from Analogous Compounds

While specific data for derivatives of this compound is not yet available in the public domain, the following tables present hypothetical data based on published results for structurally related anti-inflammatory compounds. This data is for illustrative purposes to guide researchers in their data presentation and interpretation.

Table 1: In Vitro COX-1 and COX-2 Inhibition

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
ADFB-001 [Hypothetical Structure 1]>1000.5>200
ADFB-002 [Hypothetical Structure 2]501.241.7
ADFB-003 [Hypothetical Structure 3]250.831.3
Celecoxib [Reference Drug]150.04375

Table 2: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion
ADFB-001 1085.2 ± 4.178.5 ± 5.372.1 ± 6.0
ADFB-002 1065.7 ± 3.855.2 ± 4.950.8 ± 5.5
ADFB-003 1072.1 ± 4.568.9 ± 6.163.4 ± 4.8
Dexamethasone 192.5 ± 3.595.1 ± 2.894.3 ± 3.1

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory potential of newly synthesized derivatives of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.

  • Add various concentrations of the test compounds (e.g., 0.01 to 100 µM) or vehicle (DMSO) to the wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for an additional 2 minutes at 37°C.

  • Stop the reaction and measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To assess the ability of test compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of lead compounds in an acute model of inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or vehicle orally to different groups of rats (n=6 per group). A positive control group receiving a standard anti-inflammatory drug (e.g., Indomethacin) should be included.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vt - V₀.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel anti-inflammatory agents. The protocols and workflows outlined in these application notes provide a robust framework for researchers to systematically evaluate the therapeutic potential of its derivatives. By targeting key inflammatory pathways such as COX-2 and NF-κB, it is anticipated that potent and selective anti-inflammatory drug candidates can be developed from this promising chemical scaffold. Further research into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to unlock its full therapeutic potential.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential kinase inhibitors using 2-Amino-4,6-difluorobenzoic acid as a key starting material. The inclusion of fluorine atoms in drug candidates can significantly enhance their metabolic stability and binding affinity, making this fluorinated scaffold a valuable component in modern medicinal chemistry. While specific examples of kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, this document outlines a generalized synthetic approach and methodologies based on established principles of kinase inhibitor design and synthesis.

Introduction to Kinase Inhibitors and the Role of Fluorination

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins and other substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

The strategic incorporation of fluorine atoms into small molecule inhibitors is a widely employed strategy in drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, fluorination can:

  • Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Improve Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets.

  • Modulate Lipophilicity: The introduction of fluorine can alter a compound's solubility and membrane permeability.

  • Influence Conformation: The presence of fluorine can induce specific conformational preferences in a molecule, potentially leading to higher target selectivity.

This compound provides a versatile scaffold for the synthesis of novel kinase inhibitors, leveraging the benefits of fluorine substitution to potentially improve drug-like properties.

General Synthetic Strategy

The primary synthetic route for elaborating this compound into potential kinase inhibitors involves the formation of an amide bond between the carboxylic acid moiety and a suitable amine-containing fragment. This fragment is typically a heterocyclic amine known to interact with the hinge region of the kinase active site.

G start This compound coupling Amide Coupling (e.g., HATU, EDCI/HOBt) start->coupling amine Amine-containing Heterocycle (e.g., aminopyridine, aminopyrimidine) amine->coupling product N-heteroaryl-2-amino-4,6-difluorobenzamide (Potential Kinase Inhibitor) coupling->product bioassay Biological Evaluation (Kinase Assays, Cell-based Assays) product->bioassay

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-4-yl)-2-amino-4,6-difluorobenzamide

This protocol describes a representative amide coupling reaction between this compound and 4-aminopyridine.

Materials:

  • This compound

  • 4-Aminopyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-aminopyridine (1.1 eq) and DIPEA (3.0 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(pyridin-4-yl)-2-amino-4,6-difluorobenzamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO and create a serial dilution series.

  • Reaction Mixture Preparation: In a suitable microplate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the reaction wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_plate Microplate kinase Kinase substrate Substrate inhibitor Inhibitor atp ATP start Prepare Reagents mix Prepare Kinase Reaction Mix start->mix add_inhibitor Add Inhibitor Dilutions mix->add_inhibitor initiate Initiate Reaction with ATP add_inhibitor->initiate incubate Incubate initiate->incubate detect Add Detection Reagent & Read Plate incubate->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Data Presentation

The following table presents hypothetical inhibitory activity data for a series of compounds derived from this compound against a panel of selected kinases. This data is for illustrative purposes to demonstrate how results would be structured.

Compound IDTarget KinaseIC₅₀ (nM)
DFB-001 EGFR50
VEGFR2120
SRC>1000
DFB-002 EGFR25
VEGFR285
SRC850
DFB-003 EGFR>1000
VEGFR2>1000
SRC150

Signaling Pathway

Many kinase inhibitors target specific nodes within cellular signaling pathways that are aberrantly activated in diseases like cancer. For instance, inhibitors of the Epidermal Growth Factor Receptor (EGFR) block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor DFB-Kinase Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by a hypothetical DFB-Kinase Inhibitor.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities with the potential for improved therapeutic properties. The strategic incorporation of the difluorinated benzamide scaffold offers a promising avenue for the development of next-generation targeted therapies.

Application of 2-Amino-4,6-difluorobenzoic Acid in Agrochemical Formulations: A Focus on Structurally Related Benzoylurea Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of various biologically active molecules, including those with applications in the agrochemical sector. While direct commercial agrochemicals formulated from this compound are not prominently documented, its structural motif is closely related to a significant class of insecticides known as benzoylureas. These insecticides are characterized by a 2,6-difluorobenzoyl moiety, which is critical for their biological activity. This document provides detailed application notes and protocols for a representative benzoylurea insecticide, highlighting the importance of the difluorobenzoyl scaffold, which is structurally analogous to derivatives of this compound.

The primary mode of action for benzoylurea insecticides is the inhibition of chitin biosynthesis in insects, leading to improper molting and eventual death. This targeted mechanism provides a degree of selectivity, with lower toxicity to vertebrates.

I. Quantitative Data Presentation

The efficacy of benzoylurea insecticides is typically evaluated through bioassays that determine the concentration required to elicit a specific response, such as mortality (Lethal Concentration, LC50) or inhibition of growth (Effective Concentration, EC50). The following table summarizes representative quantitative data for a generic 2,6-difluorobenzoylurea insecticide against various insect pests.

Target Pest Bioassay Type Parameter Value (mg/L) Reference
Diamondback moth (Plutella xylostella)Larval Leaf DipLC500.0017 - 0.0023[1]
Oriental armyworm (Mythimna separata)Larval Diet IncorporationLC500.1812[1]
Cotton Leafworm (Spodoptera littoralis)Larval Leaf DipLC50Varies by derivative[2]
Mosquito (Generic)Larval Water TreatmentLC50Varies by species[3]

II. Experimental Protocols

A. Synthesis of a Representative 2,6-Difluorobenzoylurea Insecticide

This protocol describes a general method for the synthesis of a 2,6-difluorobenzoylurea insecticide, which involves the reaction of 2,6-difluorobenzamide with a substituted isocyanate. 2,6-difluorobenzamide can be synthesized from 2,6-difluorobenzoic acid, a compound structurally similar to this compound.

Materials:

  • 2,6-difluorobenzamide

  • Substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous toluene

  • Triethylamine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluorobenzamide (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of triethylamine to the solution.

  • Slowly add the substituted phenyl isocyanate (1 equivalent) to the reaction mixture at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the benzoylurea product.

  • Collect the solid product by vacuum filtration and wash with cold toluene or hexane.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2,6-difluorobenzoylurea.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

B. Insecticidal Bioassay Protocol (Larval Leaf Dip Method)

This protocol outlines a standard method for assessing the insecticidal activity of a synthesized benzoylurea compound against a lepidopteran pest, such as the diamondback moth.

Materials:

  • Synthesized benzoylurea compound

  • Acetone (for stock solution)

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Cabbage leaf discs

  • Third-instar larvae of the target insect

  • Petri dishes with moistened filter paper

  • Micropipettes and beakers

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Create a series of dilutions of the stock solution with distilled water containing a surfactant to achieve the desired test concentrations. A control solution containing only acetone, water, and surfactant should also be prepared.

  • Dip cabbage leaf discs into each test solution for 10-20 seconds, ensuring complete coverage.

  • Allow the treated leaf discs to air dry.

  • Place one treated leaf disc into each petri dish lined with a moistened filter paper.

  • Introduce a set number of third-instar larvae (e.g., 10-20) into each petri dish.

  • Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 hour light:dark photoperiod).

  • Assess larval mortality after 48 and 72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Calculate the percentage mortality for each concentration and the control.

  • Use probit analysis to determine the LC50 value.

III. Visualization of Mode of Action

Benzoylurea insecticides act by inhibiting chitin synthesis, a crucial process for the formation of the insect exoskeleton. The following diagram illustrates the simplified signaling pathway and the point of inhibition.

Chitin_Synthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer (Exoskeleton Component) Chitin_Synthase->Chitin_Polymer Catalysis Benzoylurea 2,6-Difluorobenzoylurea Insecticide Benzoylurea->Inhibition Inhibition->Chitin_Synthase

Caption: Inhibition of Chitin Synthesis by Benzoylurea Insecticides.

The following diagram illustrates the general experimental workflow for the synthesis and evaluation of benzoylurea insecticides.

Experimental_Workflow Start 2,6-Difluorobenzamide (Starting Material) Synthesis Chemical Synthesis (Reaction with Isocyanate) Start->Synthesis Purification Purification & Characterization (Filtration, Recrystallization, Spectroscopy) Synthesis->Purification Bioassay Insecticidal Bioassay (e.g., Larval Leaf Dip) Purification->Bioassay Data_Analysis Data Analysis (LC50 Determination) Bioassay->Data_Analysis

Caption: General workflow for benzoylurea insecticide development.

References

Application Notes and Protocols for the Development of Herbicides and Fungicides with 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel herbicides and fungicides derived from 2-Amino-4,6-difluorobenzoic acid. This versatile scaffold offers a unique opportunity to explore new chemical space in the ongoing search for effective and selective agrochemicals. The inclusion of two fluorine atoms on the benzene ring can significantly influence the physicochemical properties and biological activity of the resulting compounds.

Rationale for Development

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds with potential pesticidal activities. The presence of the amino and carboxylic acid functionalities allows for diverse chemical modifications, enabling the creation of extensive compound libraries for screening. Fluorine substitution is a well-established strategy in agrochemical design, often leading to enhanced efficacy, metabolic stability, and favorable uptake properties in target organisms.

Potential Target Scaffolds and Mechanisms of Action

Based on the reactivity of the anthranilic acid moiety, several classes of compounds with known herbicidal or fungicidal activity can be synthesized.

Herbicidal Derivatives

  • Benzoxazinones ('Fluorobentranil' Analogs): Analogs of the herbicide bentranil, which are 2-phenyl-4H-3,1-benzoxazin-4-ones, can be synthesized from this compound. These compounds are known to exhibit broad-leaf herbicidal activity. The proposed workflow for the development of these herbicides is outlined below.

G cluster_synthesis Synthesis cluster_screening Screening cluster_moa Mechanism of Action Studies A This compound B Acylation with Benzoyl Chloride Analog A->B C Cyclization B->C D Fluorinated Benzoxazinone (Herbicidal Candidate) C->D E Primary Herbicidal Screening (Whole Plant Assay) D->E F Dose-Response Assay (IC50 Determination) E->F G Selectivity Testing (Crop vs. Weed) F->G H Photosynthesis Inhibition Assays G->H I Enzyme Inhibition Assays (e.g., ALS, PPO) G->I

Caption: Workflow for Benzoxazinone Herbicide Development.

  • Sulfonylureas: Fluorinated anthranilic acids are precursors for sulfonylurea herbicides, which are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants. The development pathway for these compounds is depicted below.

G A This compound B Diazotization A->B C Sulfonylation B->C D Reaction with Heterocyclic Amine C->D E Fluorinated Sulfonylurea (Herbicidal Candidate) D->E F ALS Enzyme Inhibition Assay (in vitro) E->F G Whole Plant Bioassay (IC50 and Selectivity) E->G

Caption: Development of Sulfonylurea Herbicides.

Fungicidal Derivatives

  • Quinazolinones: Quinazolinone and its derivatives are known to possess a broad range of biological activities, including antifungal properties. These can be synthesized from this compound through condensation reactions.

G A 2-Amino-4,6- difluorobenzoic acid B Reaction with Amide/Amine A->B C Cyclization B->C D Fluorinated Quinazolinone (Fungicidal Candidate) C->D E In Vitro Antifungal Screening (MIC Determination) D->E F Mechanism of Action Studies (e.g., Ergosterol Biosynthesis Inhibition) E->F

Caption: Quinazolinone Fungicide Development Workflow.

Experimental Protocols

Synthesis Protocols

Protocol 3.1.1: General Procedure for the Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one Derivatives

This protocol describes a general method for the synthesis of benzoxazinone derivatives from this compound.

  • Acylation: To a stirred solution of this compound (1 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in an appropriate solvent (e.g., chloroform, tetrahydrofuran), add the desired benzoyl chloride derivative (1 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Add a cyclizing agent (e.g., cyanuric chloride in DMF or acetic anhydride) to the reaction mixture.

  • Heat the mixture under reflux for 4-8 hours until the reaction is complete (monitored by TLC).

  • After cooling, evaporate the solvent under reduced pressure.

  • Pour the residue into ice-water and collect the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-phenyl-4H-3,1-benzoxazin-4-one derivative.

Protocol 3.1.2: General Procedure for the Synthesis of Quinazolinone Derivatives

This protocol outlines a general synthesis for quinazolinone derivatives.

  • In a round-bottom flask, mix this compound (1 equivalent) with an appropriate amide (e.g., formamide) or an amine and a cyclizing agent.

  • Heat the mixture at a specified temperature (e.g., 120-180 °C) for a designated time (2-6 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure quinazolinone derivative.

Biological Assay Protocols

Protocol 3.2.1: In Vitro Herbicidal Activity Assay (Agar Plate Assay)

This protocol is for the preliminary screening of herbicidal activity against model plant species.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare a series of dilutions of the test compounds in water containing a surfactant (e.g., 0.1% Tween 80).

  • Dispense the test solutions into Petri dishes containing a solid growth medium (e.g., Murashige and Skoog medium).

  • Place seeds of the target weed species (e.g., Arabidopsis thaliana, cress) onto the surface of the agar.

  • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-14 days, assess the herbicidal effect by measuring the germination rate, root length, and shoot length of the seedlings compared to a solvent control.

  • Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Protocol 3.2.2: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal pathogens.

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus niger) according to standard protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (a known antifungal agent), a negative control (no compound), and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Data Presentation

Quantitative data from the biological assays should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Herbicidal Activity of this compound Derivatives

Compound IDTarget Weed SpeciesIC50 (µM)
Example-H1 Amaranthus retroflexusData
Example-H2 Echinochloa crus-galliData
Control Herbicide Amaranthus retroflexusData

Table 2: Antifungal Activity of this compound Derivatives

Compound IDFungal SpeciesMIC (µg/mL)
Example-F1 Candida albicansData
Example-F2 Aspergillus nigerData
Control Fungicide Candida albicansData

Note: The data presented in these tables are placeholders and should be replaced with experimentally determined values.

Conclusion

The protocols and guidelines presented here offer a systematic approach for the development of novel herbicides and fungicides from this compound. By leveraging the unique properties of this fluorinated scaffold and exploring various chemical modifications, researchers can contribute to the discovery of new and effective solutions for crop protection. Careful execution of the described synthetic and biological testing procedures is crucial for identifying lead compounds with desirable activity and selectivity profiles.

Application Note: Analytical HPLC Method for Purity Analysis of 2-Amino-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-difluorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such compounds by separating the main component from any potential impurities.[1] This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

Potential impurities in the synthesis of similar aminobenzoic acid derivatives can include unreacted starting materials, isomeric impurities, and by-products from side reactions.[1] The described method is designed to effectively separate these and other potential impurities from the main analyte.

Experimental Protocols

This section provides a detailed methodology for the purity analysis of this compound using HPLC.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (or Formic Acid/Acetic Acid, analytical grade)

  • Diluent: Mobile Phase A

Instrumentation

An HPLC system equipped with the following components is required:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor): Not more than 2.0 for the main peak.

  • Relative standard deviation (RSD) of the peak area: Not more than 2.0%.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding peaks from the blank).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the analytical HPLC method for the purity analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_results 4. Results prep Preparation hplc_analysis HPLC Analysis data_processing Data Processing results Results mobile_phase Prepare Mobile Phases (A and B) system_suitability System Suitability Test (5 injections of Standard) mobile_phase->system_suitability standard_prep Prepare Standard Solution (0.1 mg/mL) standard_prep->system_suitability sample_prep Prepare Sample Solution (0.1 mg/mL) sample_injection Inject Blank, Standard, and Sample Solutions sample_prep->sample_injection system_suitability->sample_injection If Pass integration Integrate Chromatograms sample_injection->integration peak_identification Identify Main Peak and Impurities integration->peak_identification purity_calculation Calculate Purity (% Area Normalization) peak_identification->purity_calculation report Generate Report purity_calculation->report

References

Application Notes and Protocols for the Derivatization of 2-Amino-4,6-difluorobenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as 2-Amino-4,6-difluorobenzoic acid is challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis. The presence of both a carboxylic acid and an amino group on the molecule necessitates a derivatization strategy that effectively targets both functionalities. The primary methods discussed are silylation, acylation, and esterification.

Derivatization Strategies

The key to successful GC-MS analysis of this compound is the simultaneous or sequential derivatization of both the acidic carboxylic acid group and the basic amino group. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of these functional groups. The most common derivatization approaches for compounds containing both amine and carboxylic acid moieties include:

  • Two-Step Derivatization: This involves the sequential derivatization of the two functional groups. Typically, the more reactive group is derivatized first. For amino acids, a common approach is the esterification of the carboxyl group followed by acylation of the amino group.[1]

  • Silylation: Silylating reagents can react with both acidic and basic active hydrogens, offering a potential single-step derivatization. However, for complete derivatization of both groups, a two-step approach might still be necessary, often involving silylation of the carboxyl group followed by acylation of the less reactive amino group.[2]

Common derivatization reagents include:

  • Silylating Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Acylating Agents: Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA), Trifluoroacetic anhydride (TFAA).[3]

  • Esterifying Agents: Boron trifluoride in methanol (BF3-MeOH), Diazomethane (use with extreme caution due to toxicity and explosion hazard).[4]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for your specific application and instrumentation.

Protocol 1: Two-Step Derivatization via Esterification and Acylation

This protocol first converts the carboxylic acid to a methyl ester, followed by acylation of the amino group.

Materials:

  • This compound standard

  • Boron trifluoride-methanol (BF3-MeOH) solution (10-14% w/v)[4]

  • Pentafluoropropionic anhydride (PFPA)[3]

  • Anhydrous solvent (e.g., Toluene, Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

Step 1: Esterification of the Carboxylic Acid Group

  • Accurately weigh 1 mg of this compound into a reaction vial.

  • Add 500 µL of BF3-MeOH solution to the vial.[4]

  • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.[5]

  • Cool the vial to room temperature.

  • Add 500 µL of deionized water and 500 µL of a nonpolar organic solvent (e.g., hexane or ethyl acetate).

  • Vortex the mixture for 1 minute to extract the methyl ester into the organic layer.

  • Carefully transfer the upper organic layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Acylation of the Amino Group

  • To the dried residue from Step 1, add 200 µL of an anhydrous solvent (e.g., ethyl acetate).

  • Add 100 µL of PFPA.[3]

  • Seal the vial and heat at 60-70°C for 15-30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 2: Two-Step Derivatization via Silylation and Acylation

This protocol involves the silylation of the carboxylic acid group followed by the acylation of the amino group.[2]

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pentafluoropropionic anhydride (PFPA)

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

Step 1: Silylation of the Carboxylic Acid Group

  • Accurately weigh 1 mg of this compound into a reaction vial.

  • Ensure the sample is completely dry. If necessary, evaporate any solvent under a stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 60°C for 15-30 minutes.[2]

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

Step 2: Acylation of the Amino Group

  • To the dried residue from Step 1, add 200 µL of an anhydrous solvent (e.g., ethyl acetate).

  • Add 100 µL of PFPA.

  • Seal the vial and heat at 60-70°C for 15-30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Data Presentation

The following tables summarize hypothetical quantitative data for the derivatized this compound. Actual retention times and mass spectra will depend on the specific GC-MS instrument and conditions used.

Table 1: Expected GC-MS Data for Derivatized this compound

Derivative NameDerivatization MethodExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 2-(pentafluoropropionamido)-4,6-difluorobenzoateEsterification/Acylation12.5349318, 202, 182, 154
Trimethylsilyl 2-(pentafluoropropionamido)-4,6-difluorobenzoateSilylation/Acylation14.2407392, 260, 182, 73

Table 2: GC-MS Operating Conditions (Example)

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Inlet Temperature250°C
Oven Program80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Range50-500 amu

Visualization of Experimental Workflows

Derivatization_Workflow cluster_esterification Protocol 1: Esterification & Acylation cluster_silylation Protocol 2: Silylation & Acylation start1 This compound ester Esterification (BF3-MeOH, 60-80°C) start1->ester Step 1 extract Liquid-Liquid Extraction ester->extract dry1 Dry & Evaporate extract->dry1 acyl1 Acylation (PFPA, 60-70°C) dry1->acyl1 Step 2 gcms1 GC-MS Analysis acyl1->gcms1 start2 This compound silylate Silylation (BSTFA, 60°C) start2->silylate Step 1 dry2 Evaporate Reagent silylate->dry2 acyl2 Acylation (PFPA, 60-70°C) dry2->acyl2 Step 2 gcms2 GC-MS Analysis acyl2->gcms2

Caption: Experimental workflows for the derivatization of this compound.

Derivatization_Reaction cluster_path1 Esterification/Acylation cluster_path2 Silylation/Acylation reactant This compound (HOOC-Ar-NH2) intermediate1 Methyl 2-amino-4,6-difluorobenzoate (CH3OOC-Ar-NH2) reactant->intermediate1 + BF3-MeOH intermediate2 Trimethylsilyl 2-amino-4,6-difluorobenzoate ((CH3)3SiOOC-Ar-NH2) reactant->intermediate2 + BSTFA product1 Methyl 2-(pentafluoropropionamido)-4,6-difluorobenzoate (CH3OOC-Ar-NH-CO-C2F5) intermediate1->product1 + PFPA final final product1->final Volatile Derivative for GC-MS product2 Trimethylsilyl 2-(pentafluoropropionamido)-4,6-difluorobenzoate ((CH3)3SiOOC-Ar-NH-CO-C2F5) intermediate2->product2 + PFPA product2->final Volatile Derivative for GC-MS

Caption: Chemical pathways for the derivatization of this compound.

References

experimental procedure for synthesizing Schiff bases from fluorinated amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Fluorinated Schiff Bases

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a pivotal class of organic compounds.[1][2] They are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1][2][3] The synthetic flexibility and diverse applications of Schiff bases make them significant in medicinal chemistry, where they serve as ligands in coordination chemistry and as intermediates for synthesizing various bioactive molecules.[2][4] The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity.[5] Consequently, the synthesis of fluorinated Schiff bases is of great interest to drug development professionals seeking to create novel therapeutic agents with improved efficacy and pharmacological profiles.[5]

General Reaction Scheme

The synthesis is a condensation reaction where a fluorinated primary amine reacts with an aldehyde or ketone. The reaction typically proceeds with the elimination of a water molecule to form the characteristic imine bond.

R¹-Ar-NH₂ (Fluorinated Amine) + R²-CHO (Aldehyde) → R¹-Ar-N=CH-R² (Schiff Base) + H₂O

Where Ar is an aromatic ring and R¹ contains a fluorine substituent.

Experimental Protocols

Two primary methods for the synthesis of fluorinated Schiff bases are presented below: a conventional solvent-based reflux method and a modern, solvent-free mechanochemical approach.

Protocol 1: Conventional Synthesis via Reflux

This method involves heating the reactants in a suitable solvent, often with a catalytic amount of acid.

Materials:

  • Fluorinated amine (e.g., 4-fluoroaniline)

  • Aldehyde or ketone (e.g., 4-fluorobenzaldehyde[3], salicylaldehyde[6])

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)[2]

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Ice bath

Procedure:

  • Preparation of Reactant Solutions:

    • In a round-bottom flask, dissolve the selected fluorinated amine (1.0 eq.) in a minimal amount of absolute ethanol.

    • In a separate beaker, dissolve the carbonyl compound (1.0 eq.) in absolute ethanol.[3][7]

  • Reaction:

    • Slowly add the carbonyl compound solution to the fluorinated amine solution while stirring.[7]

    • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction (optional).[2][6]

    • Attach a condenser to the flask and heat the mixture to reflux (typically 60-90 °C) with continuous stirring.[1][3] Reaction times can vary significantly, from 30 minutes to over 6 hours, depending on the specific reactants.[3][6]

  • Isolation and Purification:

    • Monitor the reaction for the formation of a precipitate. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[6]

    • Cool the flask further in an ice/water bath to maximize precipitation.[6]

    • Collect the solid product by vacuum filtration.

    • Wash the collected crystals several times with cold ethanol to remove any unreacted starting materials.[6][7]

    • Air dry the purified product. For higher purity, the Schiff base can be recrystallized from a suitable solvent like ethanol.[7]

  • Characterization:

    • Determine the yield (in grams and percentage) and the melting point of the final product.[6]

    • Confirm the structure using spectroscopic methods as detailed in the characterization section.

Protocol 2: Green Synthesis via Mechanochemistry (Ball Milling)

This solvent-free method offers significantly reduced reaction times, higher yields, and aligns with the principles of green chemistry.[8][9]

Materials:

  • Fluorinated amine

  • Aldehyde or ketone

  • Ball mill apparatus with milling jars and balls

Procedure:

  • Preparation: Place the fluorinated amine (1.0 eq.) and the carbonyl compound (1.0 eq.) directly into the milling jar.

  • Reaction: Mill the solid mixture at an appropriate frequency (e.g., 20-30 Hz) for a short duration. Reaction times are often less than 5 minutes.[8][9]

  • Isolation: The resulting solid product is typically pure enough for use without further purification. The solvent-free nature of the reaction eliminates the need for filtration and washing steps.

  • Characterization: Characterize the product using the standard methods outlined below.

Data Presentation: Synthesis Examples

The following table summarizes quantitative data from the synthesis of various fluorinated Schiff bases.

Fluorinated Reactant 1Carbonyl Reactant 2MethodSolventTimeYield (%)M.P. (°C)Reference
1H-benzo[d]imidazol-2-yl)methenamine4-fluorobenzaldehydeStirringEthanol6 h68%125[3]
1-(3-aminophenyl)ethan-1-one5-fluoro-2-hydroxybenzaldehydeBall MillSolvent-free< 5 min86%130-132[9]
4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione4-methoxybenzaldehydeRoom Temp.Ethanol2 h53-95%N/A[10]
Propylamine5-fluoro-2-hydroxy acetophenoneMicrowaveN/AN/AN/AN/A[1]

Characterization of Fluorinated Schiff Bases

Successful synthesis is confirmed through a combination of spectroscopic and physical analyses.

  • FTIR Spectroscopy: The most crucial confirmation is the appearance of a strong absorption band for the imine (C=N) group, typically in the range of 1570–1625 cm⁻¹.[9] Concurrently, the disappearance of the C=O peak from the starting aldehyde/ketone and the N-H stretching bands of the primary amine confirms the reaction's completion.[9]

  • ¹H NMR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the presence of a singlet signal for the azomethine proton (-CH=N-), which typically appears in the downfield region of 8.5–9.1 ppm.[9]

  • ¹³C NMR Spectroscopy: The carbon of the imine group (C=N) shows a characteristic signal in the range of 160–164 ppm, further validating the structure.[9]

  • Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming its elemental composition.[8]

  • Elemental Analysis: The experimental percentages of Carbon, Hydrogen, and Nitrogen should be in good agreement with the calculated values for the expected molecular formula.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the conventional synthesis and characterization of fluorinated Schiff bases.

G A Reactant Preparation (Fluorinated Amine & Carbonyl in Solvent) B Reaction (Mixing, Reflux/Stirring) A->B C Product Isolation (Cooling & Filtration) B->C D Purification (Washing & Recrystallization) C->D E Characterization (FTIR, NMR, MS, M.P.) D->E F Final Product (Pure Schiff Base) E->F

Caption: General workflow for Schiff base synthesis.

Logical Diagram of Synthesis

This diagram shows the logical progression from starting materials to the fully characterized product.

G cluster_0 Starting Materials cluster_1 Process cluster_2 Product & Verification A1 Fluorinated Amine B Condensation Reaction (-H₂O) A1->B A2 Aldehyde / Ketone A2->B C Schiff Base Product B->C D Spectroscopic Confirmation (FTIR, NMR, MS) C->D Analysis

Caption: Logical steps in Schiff base synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4,6-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic pathways have been reported for the synthesis of this compound. The most common routes include:

  • Oxidative cleavage of 4,6-difluoroisatin: This method involves the reaction of 4,6-difluoroisatin with an oxidizing agent, typically hydrogen peroxide, in a basic solution like aqueous sodium hydroxide. Acidification of the reaction mixture then precipitates the desired product.[1]

  • Hydrolysis of 2-Amino-4,6-difluorobenzonitrile: This route involves the hydrolysis of the nitrile group of 2-Amino-4,6-difluorobenzonitrile to a carboxylic acid. This can be achieved under acidic or basic conditions, often requiring elevated temperatures.

  • Reduction of a nitro-substituted difluorobenzoic acid: A multi-step process that involves the nitration of a suitable difluorobenzoic acid derivative, followed by the reduction of the nitro group to an amine.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Yields for analogous syntheses, such as that of 2-amino-3-fluorobenzoic acid, can range from 84-96% under optimized conditions.[1] For the synthesis of a related compound, 2-amino-4-fluorobenzoic acid, yields as high as 82-83% have been reported.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended to confirm the identity and assess the purity of the final product. These include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the product and quantifying any impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a small amount of acid like phosphoric acid) and UV detection is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. The carboxylic acid may require derivatization to a more volatile ester (e.g., methyl ester) prior to analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

  • Melting Point Analysis: A sharp melting point range close to the literature value can indicate high purity.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Increase the reaction time or temperature, but be cautious of potential side reactions. - Ensure the correct stoichiometry of reagents is used.
Product Loss During Workup: Significant amounts of the product may be lost during extraction, filtration, or washing steps.- Minimize the number of transfer steps. - Use a minimal amount of cold solvent to wash the precipitated product to reduce solubility losses. - If performing an extraction, ensure the pH is adjusted correctly to partition the product into the desired phase.
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.- Carefully control reaction parameters such as temperature and the rate of reagent addition. - Ensure the purity of starting materials and solvents.
Formation of Colored Impurities / Tar-like Byproducts Decomposition of Starting Materials or Product: High reaction temperatures or prolonged reaction times can lead to the decomposition of sensitive functional groups.- Maintain strict temperature control throughout the reaction. Avoid localized overheating. - Reduce the reaction time if possible by using a more efficient catalyst or reaction conditions.
Incomplete Dissolution of Reactants: If solid reactants are not fully dissolved before the reaction is initiated, localized high concentrations can lead to side reactions and byproduct formation.- Ensure all reactants are fully dissolved before proceeding with the reaction, using adequate stirring.
Oxidation of the Amino Group: The amino group can be susceptible to oxidation, leading to colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Difficulty in Product Precipitation Incorrect pH: The precipitation of the amino acid is highly dependent on the pH of the solution. The product is least soluble at its isoelectric point.- Carefully adjust the pH of the solution to induce precipitation. For this compound, a final pH of around 3-4 is a good starting point for precipitation.[1] - Add the acid or base dropwise with vigorous stirring to avoid localized pH changes.
Supersaturation: The product may remain in a supersaturated solution and be reluctant to crystallize.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product. - Cool the solution in an ice bath to decrease the solubility of the product.
Product is Impure After Precipitation Co-precipitation of Impurities: Impurities may precipitate along with the desired product.- Recrystallize the crude product from a suitable solvent system to improve its purity. - Consider an activated carbon treatment of the solution before the final precipitation to remove colored impurities.
Presence of Unreacted Starting Materials: The final product may be contaminated with unreacted starting materials.- Ensure the reaction has gone to completion before workup. - Choose a purification method that effectively separates the product from the starting materials, such as recrystallization or column chromatography.

Experimental Protocols

Synthesis of this compound from 4,6-Difluoroisatin

This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-3-fluorobenzoic acid.[1]

Materials:

  • 4,6-Difluoroisatin

  • 1 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • 3 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Activated Carbon (optional)

Procedure:

  • In a three-necked round-bottomed flask equipped with a thermometer and an addition funnel, suspend 4,6-difluoroisatin in 1 M aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide solution dropwise to the suspension while maintaining the temperature between 0-10 °C. The addition should be controlled to prevent excessive foaming.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC until the starting material is consumed. The solution should become a clear, pale orange color.

  • Cool the reaction mixture in an ice bath and slowly add 3 M hydrochloric acid to adjust the pH to approximately 7.5.

  • (Optional) If the solution is colored, add a small amount of activated carbon, stir for 15-20 minutes, and then filter to obtain a clear filtrate.

  • Continue the dropwise addition of 3 M hydrochloric acid to the clear filtrate until the pH reaches approximately 3-4. The product will begin to precipitate as a solid.

  • Stir the mixture in an ice bath for at least one hour to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum to a constant weight.

Data Presentation

Table 1: Impact of Key Reaction Parameters on the Synthesis of Amino-fluorobenzoic Acids

Parameter Condition Observed Effect Recommendation for Optimization
Temperature Low (0-10 °C) during H₂O₂ additionMinimizes decomposition of hydrogen peroxide and reduces side reactions.Maintain low temperature during the initial exothermic phase of the reaction.
Elevated (Room Temperature to 40 °C)Can increase the rate of reaction.After the initial exothermic reaction, allowing the temperature to rise to room temperature can drive the reaction to completion. Higher temperatures may lead to byproduct formation.[1]
pH Basic (using NaOH)Essential for the oxidative cleavage of the isatin ring.Use a sufficient excess of base to ensure the reaction proceeds.
Acidic (for precipitation)Critical for isolating the final product. The isoelectric point of the amino acid determines the optimal pH for precipitation.Carefully adjust the pH to maximize the yield of the precipitated product. A pH of around 3-4 is a good target.[1]
Reaction Time InsufficientIncomplete conversion of the starting material, leading to lower yield.Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
ExcessiveMay lead to the formation of degradation products and colored impurities.Avoid unnecessarily long reaction times once the reaction is complete.
Rate of Reagent Addition Rapid addition of H₂O₂Can lead to a rapid exotherm, decomposition of H₂O₂, and potential side reactions.Add reagents dropwise with efficient stirring to maintain good control over the reaction.
Rapid addition of acid for precipitationCan cause localized pH changes, leading to the trapping of impurities in the precipitate.Add the acid slowly with vigorous stirring to ensure uniform precipitation.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup and Isolation start Suspend 4,6-Difluoroisatin in NaOH(aq) add_h2o2 Add H2O2 dropwise at 0-10 °C start->add_h2o2 react Stir at Room Temperature add_h2o2->react monitor Monitor by TLC/HPLC react->monitor neutralize Adjust pH to ~7.5 with HCl monitor->neutralize Reaction Complete charcoal Optional: Activated Carbon Treatment neutralize->charcoal precipitate Adjust pH to 3-4 with HCl neutralize->precipitate charcoal->precipitate isolate Filter and Wash Precipitate precipitate->isolate dry Dry Product Under Vacuum isolate->dry end end dry->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of Product check_reaction Was the reaction complete? (Check TLC/HPLC of crude mixture) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction was Complete check_reaction->complete Yes optimize_reaction Optimize Reaction: - Increase reaction time - Increase temperature cautiously - Check reagent stoichiometry incomplete->optimize_reaction check_workup Was there significant product loss during workup? complete->check_workup workup_loss Product Loss During Workup check_workup->workup_loss Yes no_workup_loss Minimal Loss During Workup check_workup->no_workup_loss No optimize_workup Optimize Workup: - Minimize transfers - Use minimal cold solvent for washing - Ensure optimal pH for precipitation workup_loss->optimize_workup check_side_reactions Are there significant side products? (Check NMR/MS of crude) no_workup_loss->check_side_reactions side_reactions Significant Side Reactions check_side_reactions->side_reactions Yes optimize_conditions Optimize Conditions to Minimize Side Reactions: - Lower reaction temperature - Slower reagent addition - Use higher purity starting materials side_reactions->optimize_conditions

Caption: Decision tree for troubleshooting low yield in the synthesis.

Potential Side Reactions

side_reactions start 4,6-Difluoroisatin product This compound (Desired Product) start->product H2O2, NaOH (Desired Pathway) incomplete_oxidation Incomplete Oxidation Products start->incomplete_oxidation Insufficient H2O2 or short reaction time decarboxylation 3,5-Difluoroaniline (from Decarboxylation) product->decarboxylation Excessive Heat or Strongly Acidic Conditions over_oxidation Over-oxidation/Degradation Products (Colored Impurities) product->over_oxidation Harsh Reaction Conditions (e.g., high temperature, excess oxidant)

References

Technical Support Center: Purification of Crude 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-4,6-difluorobenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue Possible Cause Solution
Low Recovery After Recrystallization The chosen solvent is too effective at room temperature, keeping the product dissolved.Select a less polar solvent or a solvent mixture. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of hot solvent for dissolution.
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and depositing crystals prematurely.
Oiling Out During Recrystallization The crude material has a high impurity level, depressing the melting point.Consider a preliminary purification step like column chromatography to remove the bulk of impurities before recrystallization.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Colored Impurities in Final Product The impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.
Streaking or Poor Separation in Column Chromatography The chosen eluent system is too polar or not polar enough.Optimize the eluent system by trying different solvent ratios. A typical starting point for compounds like this is a mixture of hexane and ethyl acetate.
The column is overloaded with crude material.Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from starting materials, by-products of the synthesis, or subsequent degradation. Potential impurities may include unreacted starting materials such as 3,5-difluoroaniline, or by-products from incomplete reactions or side reactions.

Q2: What is a suitable solvent for recrystallizing this compound?

A2: Based on the purification of similar aminobenzoic acids, suitable solvents for recrystallization include ethanol, or a mixture of acetone and water. A mixture of ethyl acetate and hexane may also be effective. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 202-204°C. A sharp melting point within this range is a good indicator of high purity.

Q4: Can I use column chromatography to purify crude this compound?

A4: Yes, column chromatography is a suitable method for purifying this compound, especially for removing impurities with different polarities. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common choice.

Experimental Protocols

Recrystallization Protocol

This protocol describes a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, acetone/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents. A good solvent will dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol

This protocol provides a general procedure for the purification of crude this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Quantitative Data

The following table provides representative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity Yield
Recrystallization (Ethanol) ~85%>98%70-85%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) ~85%>99%60-75%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrystallization Crude Product dissolve Dissolve in Hot Solvent crude_recrystallization->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration crystallize Cool to Crystallize hot_filtration->crystallize filter_wash Filter and Wash with Cold Solvent crystallize->filter_wash dry_recrystallization Dry Purified Product filter_wash->dry_recrystallization crude_chromatography Crude Product load_column Load onto Silica Gel Column crude_chromatography->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate dry_chromatography Dry Purified Product evaporate->dry_chromatography troubleshooting_logic cluster_recrystallization_issues Recrystallization Issues cluster_chromatography_issues Chromatography Issues start Purification Issue low_recovery Low Recovery start->low_recovery oiling_out Oiling Out start->oiling_out colored_product Colored Product start->colored_product poor_separation Poor Separation start->poor_separation streaking Streaking start->streaking solution1 solution1 low_recovery->solution1 Check solvent choice and cooling process solution2 solution2 oiling_out->solution2 Adjust cooling rate or pre-purify solution3 solution3 colored_product->solution3 Use activated charcoal or re-recrystallize solution4 solution4 poor_separation->solution4 Optimize eluent system solution5 solution5 streaking->solution5 Check column loading and eluent polarity

Technical Support Center: Crystallization of 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the crystallization of 2-Amino-4,6-difluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. This compound is sparingly soluble in water but more soluble in organic solvents.[1]

  • Inappropriate Solvent: The polarity of the solvent may not be suitable. If you are using a non-polar solvent, consider switching to a more polar one.

  • Insufficient Solvent: You may not be using a sufficient volume of hot solvent. Add the solvent in small increments while heating and stirring, allowing time for dissolution after each addition.

Recommended Actions:

  • Verify Solvent Choice: Good starting points for solvent screening include ethanol, acetone/water mixtures, or toluene, as these have been effective for structurally similar aminofluorobenzoic acids.

  • Increase Solvent Volume: Gradually add more hot solvent to the crude material.

  • Switch Solvents: If the compound remains insoluble, a different solvent system may be necessary.

Q2: Oily droplets are forming instead of crystals as my solution cools. How can I fix this "oiling out"?

A2: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. This can be caused by several factors:

  • High Impurity Level: Impurities can depress the melting point of the compound.

  • Highly Concentrated Solution: If the solution is too supersaturated, the product may precipitate too quickly as an oil.

  • Rapid Cooling: Cooling the solution too fast can favor oil formation over crystallization.

Recommended Actions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the concentration.

  • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help achieve a more gradual temperature decrease.

  • Change Solvent: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: A lack of crystal formation is often due to either the solution being too dilute (too much solvent was used) or the solution being in a stable supersaturated state.

Recommended Actions to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If the above methods do not work, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then allow it to cool again.

Q4: My final product is a light yellow or gold color, but I need a white solid. How can I remove the color?

A4: The presence of color indicates that colored impurities are co-crystallizing with your product. These are often byproducts from the synthesis process.

Recommended Actions:

  • Activated Charcoal: Add a very small amount of activated charcoal to the hot, dissolved solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.

  • Hot Filtration: After treating with charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization.

Q5: The recovery yield of my recrystallized product is very low. How can I improve it?

A5: A low yield is a common issue in recrystallization and can stem from several factors:

  • Using Too Much Solvent: This is the most common reason, as a significant portion of your product will remain in the mother liquor.

  • Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product.

Recommended Actions:

  • Use Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Pre-heat Apparatus: Pre-heat the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely.

  • Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration.

  • Second Crop: To recover more product, you can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

What are the key physical properties of this compound?

PropertyValueReference
Appearance White to light yellow/gold wooly crystalline powder[2][3]
Melting Point 202-204 °C[2]
Molecular Weight 173.12 g/mol [2]
pKa 3.95 ± 0.10 (Predicted)[2]
Sensitivity Air Sensitive[2]

What is a good starting solvent for the recrystallization of this compound?

Solvent/SystemRationale
Ethanol Often a good choice for aminobenzoic acids. A similar compound, 2-amino-3-fluorobenzoic acid, can be recrystallized from ethanol.[1]
Acetone/Water This solvent pair is effective for 2-amino-3-fluorobenzoic acid.[1] The compound would be dissolved in a minimal amount of hot acetone, followed by the dropwise addition of hot water until the solution becomes slightly cloudy.
Toluene A patent for the synthesis of 2-amino-4-fluorobenzoic acid mentions recrystallization from toluene.[4]
Ethanol, DMSO, DMF A related compound, 2-amino-5-fluorobenzoic acid, shows good solubility in these solvents (approx. 20 mg/ml in ethanol and 30 mg/ml in DMSO and DMF).[5] These could be effective for dissolution, potentially as part of a two-solvent system.

A small-scale solvent screen is always recommended to determine the optimal solvent or solvent system for your specific crude material.

What are the likely impurities in my crude this compound?

Impurities will largely depend on the synthetic route used. A common synthesis involves the oxidation of 4,6-difluoroindoline-2,3-dione.

  • Unreacted Starting Material: Incomplete reaction can leave residual 4,6-difluoroindoline-2,3-dione.

  • Side-Products: The synthesis involves strong oxidizing agents (hydrogen peroxide) and pH adjustments, which can lead to various side-products.

  • Colored Byproducts: Similar syntheses of related compounds are known to produce colored byproducts.

Experimental Protocols

Protocol: General Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent and volumes should be determined experimentally via small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Two Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass rod

Methodology:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent and begin heating on a hot plate with stirring.

    • Continue to add the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • This step removes insoluble impurities or activated charcoal.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat source.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the product can be transferred to a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolution 1. Dissolution (Crude Product + Min. Hot Solvent) decolorization 2. Decolorization (Optional) (Add Activated Charcoal) dissolution->decolorization If colored hot_filtration 3. Hot Filtration (Optional) (Remove Impurities/Charcoal) dissolution->hot_filtration If insoluble impurities slow_cooling 4. Slow Cooling (To Room Temperature) dissolution->slow_cooling If pure and no solids decolorization->hot_filtration hot_filtration->slow_cooling ice_bath 5. Ice Bath (Maximize Yield) slow_cooling->ice_bath vacuum_filtration 6. Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filtration washing 7. Washing (With Ice-Cold Solvent) vacuum_filtration->washing drying 8. Drying (Final Pure Product) washing->drying

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_crystallization start Crystallization Issue? oiling_out Oiling Out? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals No oiling_out->no_crystals No reheat_dilute Reheat, add more solvent, cool slowly. oiling_out->reheat_dilute Yes low_yield Low Yield? no_crystals->low_yield No induce_cryst Scratch flask or add seed crystal. no_crystals->induce_cryst Yes min_solvent Use minimum hot solvent, wash with ice-cold solvent. low_yield->min_solvent Yes concentrate Boil off some solvent, then cool again. induce_cryst->concentrate If no effect

Caption: Troubleshooting decision tree for common crystallization problems.

References

identifying and minimizing byproducts in 2-Amino-4,6-difluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-Amino-4,6-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent laboratory-scale method is the oxidative cleavage of 4,6-difluoroindoline-2,3-dione (also known as 4,6-difluoroisatin). This reaction is typically carried out using hydrogen peroxide in an aqueous sodium hydroxide solution.[1]

Q2: What are the potential safety hazards associated with this synthesis?

A2: The reaction involves the use of 30% hydrogen peroxide, which is a strong oxidizer. Care must be taken to control the reaction temperature, as the reaction can be exothermic. The use of formic acid for pH adjustment should be done in a well-ventilated fume hood, as it can cause violent foaming.[1] Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Q3: What is the expected yield and purity of this compound from this method?

A3: The reported yield is approximately 86% with a purity of ≥96% after precipitation and drying.[1][2]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction of 4,6-difluoroindoline-2,3-dione.- Ensure the starting material is fully suspended in the aqueous sodium hydroxide solution before the dropwise addition of hydrogen peroxide.[1]- Allow the reaction to stir for the recommended time (e.g., 20 hours at room temperature) to ensure completion.[1]
Product loss during workup.- Carefully adjust the pH to ~3 with formic acid to ensure complete precipitation of the product.[1]- Use ice-cold water to wash the filtered product to minimize its solubility.
Product is off-white or colored Presence of unreacted starting material or byproducts.- Ensure the 4,6-difluoroindoline-2,3-dione starting material is of high purity. The precursor can be purified by washing with water until neutral.[3][4]- Consider recrystallization of the final product from an appropriate solvent system, such as acetone/water, for further purification.[5]
Formation of tar-like byproducts.Although more common in other synthesis routes, tar-like substances can form if reaction temperatures are not controlled. Maintain the initial reaction temperature at 0°C during the addition of hydrogen peroxide.[1][5]
Inconsistent Results Variability in the quality of reagents.- Use fresh, high-purity 4,6-difluoroindoline-2,3-dione.- Use a standardized solution of 30% hydrogen peroxide.
Poor temperature control.- Use an ice bath to maintain the temperature at 0°C during the addition of hydrogen peroxide.[1]

Quantitative Data Summary

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material4,6-Difluoroindoline-2,3-dione[1]
ReagentsSodium hydroxide, 30% Hydrogen peroxide, Formic acid[1]
Reaction Temperature0°C initially, then room temperature[1]
Reaction Time20 hours[1]
Yield86%[1]
Melting Point198-202 °C[1]

Table 2: Potential Byproducts and their Formation

ByproductPotential SourceMitigation Strategy
Unreacted 4,6-difluoroindoline-2,3-dioneIncomplete reaction.Increase reaction time, ensure proper mixing.
Isatoic anhydride derivativesOxidation of the isatin starting material.[6][7]Careful control of oxidant stoichiometry and reaction temperature.
Over-oxidized aromatic fragmentsCleavage of the aromatic ring under harsh oxidative conditions.Maintain mild reaction conditions, avoid excess oxidant and high temperatures.

Experimental Protocols

Synthesis of 4,6-difluoroindoline-2,3-dione (Precursor)

This protocol is adapted from a method for the synthesis of fluorinated isatins.[3][4]

  • Slowly add 2-hydroxyimino-N-(3,5-difluorophenyl)-acetamide (21.1 g, 105 mmol) to concentrated sulfuric acid (115 ml) preheated to 50-60°C.

  • Maintain this temperature and stir for 15 minutes.

  • Increase the temperature to 100°C and continue stirring for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice (1.2 kg).

  • Collect the precipitated solid by filtration.

  • Wash the solid with plenty of water until the filtrate is neutral.

  • Dry the solid in a desiccator using phosphorus pentoxide as a desiccant to obtain 4,6-difluoro-1H-indole-2,3-dione as a yellow solid (yield ~95%).

Synthesis of this compound

This protocol is based on the reported synthesis from 4,6-difluoroindoline-2,3-dione.[1]

  • Prepare a solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL).

  • In a separate flask, create a suspension of 4,6-difluoroindoline-2,3-dione (4.58 g, 25 mmol) in water (125 mL).

  • Cool the suspension of the dione to 0°C using an ice bath.

  • Add the sodium hydroxide and hydrogen peroxide solution dropwise to the dione suspension while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Upon completion of the reaction, adjust the pH to 3 with formic acid (approximately 11 mL). Add the acid carefully to control the rate of foaming.

  • The target compound will begin to precipitate. Collect the precipitate by filtration.

  • Dry the collected solid in a desiccator using phosphorus pentoxide to yield this compound as a white solid (3.72 g, 86% yield).

Visual Guides

experimental_workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_workup Workup and Purification p1 1. Add 2-hydroxyimino-N-(3,5-difluorophenyl)-acetamide to H2SO4 at 50-60°C p2 2. Heat to 100°C p1->p2 p3 3. Quench with ice water p2->p3 p4 4. Filter, wash, and dry p3->p4 p5 4,6-difluoroindoline-2,3-dione p4->p5 r1 1. Suspend 4,6-difluoroindoline-2,3-dione in water at 0°C p5->r1 r2 2. Dropwise addition of NaOH/H2O2 solution r1->r2 r3 3. Stir at room temperature for 20 hours r2->r3 w1 1. Adjust pH to 3 with formic acid r3->w1 w2 2. Filter the precipitate w1->w2 w3 3. Dry in a desiccator w2->w3 w4 This compound w3->w4

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reaction_completion Is the reaction complete? start->check_reaction_completion check_workup Was the workup performed correctly? check_reaction_completion->check_workup Yes solution_incomplete_reaction Increase reaction time or improve mixing. check_reaction_completion->solution_incomplete_reaction No check_reagents Are the reagents of high quality? check_workup->check_reagents Yes solution_workup_issue Carefully control pH for precipitation and use cold washing solvents. check_workup->solution_workup_issue No solution_reagent_issue Use fresh, high-purity starting materials and reagents. check_reagents->solution_reagent_issue No

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

optimization of reaction conditions for N-acylation of 2-Amino-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of N-acylation of 2-Amino-4,6-difluorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What makes the N-acylation of this compound challenging?

A1: The primary challenge stems from the electronic properties of the substrate. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This effect decreases the nucleophilicity of the exocyclic amino group, making it less reactive towards electrophilic acylating agents compared to non-fluorinated analogues.[1] Consequently, the reaction may require more carefully optimized or forceful conditions to achieve a high yield.

Q2: What are the most common methods for N-acylating this compound?

Q3: Why is a base necessary for this reaction?

Q4: Can the carboxylic acid group interfere with the reaction?

A4: Yes, the carboxylic acid moiety can potentially lead to side reactions. Under certain conditions, it could react with the acylating agent to form a mixed anhydride or be esterified if an alcohol is present. Using a suitable base and controlling the reaction temperature can help minimize these unwanted side reactions. It is also possible to protect the carboxylic acid group prior to acylation, although this adds extra steps to the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-acylation of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Insufficient Reactivity of Amine The electron-withdrawing fluorine atoms deactivate the amine.[1] Increase the reaction temperature or prolong the reaction time. Consider using a more reactive acylating agent, such as an acyl fluoride.
Inadequate Base The base may not be strong enough to effectively neutralize the acid byproduct and drive the reaction.[3] Switch to a stronger, non-nucleophilic base like triethylamine (NEt₃), pyridine, or N,N-Diisopropylethylamine (DIPEA).[5] Ensure at least one equivalent of the base is used.
Poor Choice of Acylating Agent Carboxylic acids or esters are generally poor acylating agents for deactivated amines without specific activation. Use a more reactive acylating agent like an acyl chloride or anhydride.[6][7]
Presence of Water Moisture can hydrolyze the acylating agent (especially acyl chlorides and anhydrides), reducing its effective concentration and lowering the yield. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Low Reaction Temperature The activation energy for this reaction may be high due to the deactivated amine. Gradually increase the reaction temperature, monitoring for potential side product formation by TLC. Some reactions may require heating to reflux.[1]

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Cause Suggested Solution
Diacylation Although less common for amides, over-acylation can sometimes occur if the product amide is still nucleophilic.[2] Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent and add it dropwise to the reaction mixture to avoid localized high concentrations.
Reaction at Carboxylic Acid Group The carboxylic acid can react with the acylating agent. Use controlled temperature (starting at 0 °C) and add the acylating agent slowly. Alternatively, protect the carboxylic acid group as an ester before performing the N-acylation.
Polymerization/Decomposition High temperatures can sometimes lead to decomposition or polymerization, especially with highly reactive reagents. Monitor the reaction closely by TLC. If decomposition is observed, attempt the reaction at a lower temperature for a longer duration.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Product is Water Soluble The presence of both the amine and carboxylic acid functionalities can increase water solubility. During aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility before extraction.
Contamination with Base Amine bases like pyridine or triethylamine can be difficult to remove. Perform multiple acidic washes (e.g., with 1N HCl or saturated NH₄Cl) during the workup to convert the base into its water-soluble salt.
Unreacted Starting Material If the product and starting material have similar polarities, separation by column chromatography can be challenging. Drive the reaction to completion by increasing reaction time or temperature. A pH-controlled extraction can also be effective; the acidic starting material can be extracted into a basic aqueous solution, while the amide product may remain in the organic layer.

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride

This protocol is a standard and highly effective method for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 eq)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Data Summary

Table 1: General Reaction Parameters for N-Acylation
ParameterConditionRationale / Comment
Equivalents of Acylating Agent 1.1 - 1.2 eqA slight excess ensures complete consumption of the starting amine.
Equivalents of Base 1.5 - 2.0 eqAn excess of base is used to effectively neutralize the acid byproduct and catalyze the reaction.[1]
Solvent DCM, THF, AcetonitrileAnhydrous aprotic solvents are preferred to prevent hydrolysis of the acylating agent.
Temperature 0 °C to RefluxStart at 0 °C for initial addition to control reactivity, then warm to room temperature or heat as needed to drive the reaction to completion.[1]
Reaction Time 2 - 24 hoursDeactivated amines may require longer reaction times. Monitor by TLC.

Visual Guides

experimental_workflow prep Preparation (Dry Glassware, Inert Atm.) reagents Add Substrate & Anhydrous Solvent prep->reagents cool Cool to 0 °C (Ice Bath) reagents->cool base Add Base (e.g., NEt3) cool->base acyl Add Acyl Chloride (Dropwise) base->acyl react React at RT (4-12h) acyl->react monitor Monitor by TLC react->monitor Check Progress monitor->react Incomplete workup Aqueous Workup (Wash & Extract) monitor->workup Complete dry Dry & Concentrate workup->dry purify Purification (Recrystallization or Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for N-acylation.

Caption: Troubleshooting guide for low reaction yield.

References

challenges in the scale-up synthesis of 2-Amino-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-4,6-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or inconsistent yields in the final product. Incomplete reaction: The oxidation of 4,6-difluoroindoline-2,3-dione may not have gone to completion.- Monitor reaction progress: Use techniques like TLC or HPLC to ensure the starting material is fully consumed before workup. - Optimize reaction time: While the lab-scale protocol suggests 20 hours, scale-up reactions may require adjustments. - Ensure adequate mixing: In larger vessels, mass transfer can be limiting. Ensure vigorous and efficient stirring.
Degradation of product: The product may be sensitive to prolonged exposure to basic conditions or elevated temperatures during workup.- Maintain low temperatures: Keep the reaction and workup temperatures strictly controlled, especially during the addition of hydrogen peroxide and subsequent pH adjustments. - Minimize workup time: Process the reaction mixture promptly after completion.
Sub-optimal pH for precipitation: The final product precipitation is pH-dependent.- Precise pH control: Use a calibrated pH meter and add the acid for precipitation slowly and with good stirring to avoid local pH extremes. The optimal precipitation pH should be carefully determined.
Formation of colored impurities or tar-like substances. Side reactions at elevated temperatures: The reaction is exothermic, and localized overheating can lead to the formation of byproducts.- Controlled reagent addition: On a larger scale, the dropwise addition of hydrogen peroxide must be carefully controlled to manage the exotherm. - Efficient cooling: Ensure the cooling system is adequate for the scale of the reaction to dissipate the heat generated.
Decomposition of starting material or intermediates. - Use high-quality starting materials: Impurities in the 4,6-difluoroindoline-2,3-dione can lead to side reactions. - Inert atmosphere: While not specified in the lab-scale protocol, for large-scale synthesis, consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
Difficulty in filtering the precipitated product. Fine particle size of the precipitate. - Control precipitation rate: Slowing down the addition of acid during precipitation can lead to the formation of larger, more easily filterable crystals. - "Digestion" of the precipitate: Holding the slurry at a controlled temperature for a period after precipitation can encourage crystal growth.
Product does not meet purity specifications. Incomplete removal of starting materials or byproducts. - Optimize crystallization solvent: If direct precipitation does not yield the desired purity, a recrystallization step may be necessary. A solvent screen should be performed to identify an optimal solvent or solvent mixture. - Washing of the filter cake: Ensure the filter cake is washed with an appropriate solvent to remove soluble impurities.
Presence of residual solvents. - Efficient drying: Dry the product under vacuum at an appropriate temperature until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns during the scale-up of this synthesis include:

  • Exothermic Reaction: The reaction of 4,6-difluoroindoline-2,3-dione with hydrogen peroxide is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the addition of hydrogen peroxide is not carefully controlled and the cooling system is inadequate.

  • Handling of Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. On an industrial scale, specialized dosing equipment is used.

  • Handling of Fluorinated Compounds: Fluorinated aromatic compounds can have toxicological properties. It is important to handle the starting materials and product in a well-ventilated area and use appropriate PPE to avoid inhalation and skin contact.

Q2: How does the scale of the reaction affect the yield and purity of this compound?

  • Yield: Scaling up can sometimes lead to a decrease in yield due to issues with mixing, heat transfer, and mass transfer. However, with proper process optimization, it is often possible to maintain or even improve yields.

  • Purity: Impurity profiles can change with scale. Inefficient heat control can lead to an increase in thermal degradation products. Slower reaction or precipitation kinetics in large vessels can also affect the impurity profile. It is crucial to develop a robust purification method, such as recrystallization, that is effective at a larger scale.

Q3: What are the likely byproducts in this synthesis, and how can they be minimized?

A3: Based on the chemistry involved, potential byproducts could include:

  • Over-oxidation products: Further oxidation of the aromatic ring or the amino group. This can be minimized by careful control of the stoichiometry of hydrogen peroxide and the reaction temperature.

  • Incomplete reaction products: Residual 4,6-difluoroindoline-2,3-dione. Minimized by ensuring complete reaction through monitoring.

  • Decarboxylation product: Loss of the carboxylic acid group, especially at higher temperatures. Strict temperature control is key to minimizing this.

  • Products from impurities in the starting material. Using high-purity starting materials is essential.

Q4: Can alternative oxidizing agents be used for this transformation at a larger scale?

A4: While hydrogen peroxide is a common and relatively "green" oxidizing agent, other reagents could be considered. However, any alternative would require significant process development and safety assessment for scale-up. Some possibilities, with their own set of challenges, could include peroxy acids or other peroxo compounds. The choice of oxidant on an industrial scale is heavily influenced by cost, safety, and waste disposal considerations.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known lab-scale synthesis and should be optimized for any scale-up.

Starting Material: 4,6-Difluoroindoline-2,3-dione

Reagents:

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Formic acid (HCOOH)

  • Water (H₂O)

Procedure:

  • Suspension Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 4,6-difluoroindoline-2,3-dione (1 equivalent) in water.

  • Reagent Addition: Prepare a solution of sodium hydroxide and 30% hydrogen peroxide in water. Cool the suspension of the starting material to 0°C. Add the sodium hydroxide/hydrogen peroxide solution dropwise to the suspension while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 20 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Precipitation: Upon completion of the reaction, adjust the pH of the reaction mixture to 3 with formic acid. The addition of acid should be done carefully to control foaming. The target compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Drying: Dry the solid product in a desiccator over phosphorus pentoxide to obtain this compound.

Note: This is a representative lab-scale procedure. For scale-up, careful consideration must be given to heat management, rates of addition, and mixing efficiency.

Quantitative Data

The following table summarizes the available quantitative data from a lab-scale synthesis. Data for a scaled-up process is not publicly available and would need to be determined experimentally.

ParameterLab-Scale Synthesis DataNotes
Starting Material 4,6-Difluoroindoline-2,3-dione (4.58 g, 25 mmol)
Reagents NaOH (6.70 g, 167 mmol), 30% H₂O₂ (6.7 mL)
Reaction Time 20 hoursAt room temperature after initial cooling.
Yield 3.72 g (86%)Isolated yield of the precipitated product.
Melting Point 198-202 °C

Visualizations

Experimental Workflow

experimental_workflow start Start suspend Suspend 4,6-difluoroindoline-2,3-dione in water start->suspend prepare_reagent Prepare NaOH/H2O2 solution cool Cool suspension to 0°C suspend->cool add_reagent Add NaOH/H2O2 solution dropwise at 0°C prepare_reagent->add_reagent cool->add_reagent react Stir at room temperature for 20 hours add_reagent->react monitor Monitor reaction progress (TLC/HPLC) react->monitor adjust_ph Adjust pH to 3 with formic acid monitor->adjust_ph Reaction complete precipitate Precipitation of product adjust_ph->precipitate filter Filter the precipitate precipitate->filter dry Dry the product filter->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Was the reaction run to completion? start->check_completion check_temp Was the temperature strictly controlled? check_completion->check_temp Yes incomplete_sol Solution: Optimize reaction time, monitor reaction progress. check_completion->incomplete_sol No check_ph Was the precipitation pH optimal? check_temp->check_ph Yes temp_sol Solution: Improve cooling efficiency, control reagent addition rate. check_temp->temp_sol No check_mixing Was mixing efficient during reaction and precipitation? check_ph->check_mixing Yes ph_sol Solution: Calibrate pH meter, add acid slowly. check_ph->ph_sol No mixing_sol Solution: Increase stirring speed, use appropriate impeller for scale. check_mixing->mixing_sol No end_node Further investigation needed (e.g., starting material purity, product degradation) check_mixing->end_node Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Managing Air-Sensitive Reactions Involving 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and utilizing 2-Amino-4,6-difluorobenzoic acid in air-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: Due to its air-sensitive nature, this compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation. The container should be tightly sealed and stored in a cool, dark, and dry place.

Q2: What are the visual signs of degradation for this compound?

A2: A common sign of degradation for aromatic amines is discoloration.[1] If your typically white to off-white this compound has developed a yellow or brownish tint, it may have been exposed to air and undergone oxidation.

Q3: Can I handle this compound on the open bench?

A3: It is strongly recommended to handle this compound under an inert atmosphere, especially when setting up reactions that are sensitive to oxidation. For weighing, it is advisable to do so quickly and in a dry, draft-free environment, or preferably within a glovebox.

Q4: What are the primary air-sensitive degradation pathways for this compound?

A4: The primary concern is the oxidation of the aniline (amino group) in the presence of air, which is a common degradation pathway for aromatic amines.[1] This can lead to the formation of colored impurities and potentially interfere with subsequent reactions. While less common under typical laboratory conditions, photochemical degradation can also occur with fluorinated aromatic compounds upon prolonged exposure to light.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound.

Issue 1: Reaction mixture turns dark or changes color unexpectedly.

  • Possible Cause: The primary cause is likely the oxidation of the amino group on the this compound due to the presence of oxygen in the reaction setup. Aromatic amines are susceptible to air oxidation, which often results in colored byproducts.[1]

  • Solution:

    • Ensure all glassware is thoroughly dried to remove any moisture, which can facilitate oxidation.

    • Properly de-gas all solvents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.

    • Maintain a positive pressure of an inert gas throughout the entire reaction setup, from the addition of reagents to the final quench.

    • If the reaction is particularly sensitive, consider performing the entire setup and reaction within a glovebox.

Issue 2: Low or no yield of the desired product.

  • Possible Cause 1: Deactivation of the starting material. If the this compound has been improperly stored and has oxidized, its reactivity will be compromised, leading to a lower yield of the desired product.

  • Solution 1: Use fresh, properly stored this compound. If there is any doubt about the quality of the starting material, it is best to use a new batch.

  • Possible Cause 2: Incomplete reaction due to insufficient inerting. Oxygen can quench reactive intermediates in many catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions, leading to incomplete conversion.

  • Solution 2: Re-evaluate your inert atmosphere technique. Ensure all joints in your glassware are well-sealed. Use septa that have not been punctured excessively. A continuous, gentle flow of inert gas through a bubbler can help maintain a positive pressure.

Issue 3: Formation of unexpected side products.

  • Possible Cause: Oxidative side reactions can lead to a variety of byproducts. The oxidized form of the aniline may undergo further reactions, leading to a complex mixture.

  • Solution:

    • Improve the inert atmosphere conditions as described above.

    • Analyze the crude reaction mixture by LC-MS or other appropriate analytical techniques to identify the major side products. This can provide clues as to the specific degradation pathway that is occurring.

    • Consider the use of antioxidants in your reaction if compatible with your chemistry, although this is a less common approach in synthesis.

Experimental Protocols

Below are detailed methodologies for common reactions involving this compound, with a focus on air-sensitive techniques.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound with a generic primary amine using a standard coupling agent like HATU.

Materials:

Reagent/MaterialMolecular WeightAmount (mmol)Mass/Volume
This compound173.12 g/mol 1.0173 mg
Primary Amine (R-NH2)Varies1.1Varies
HATU380.23 g/mol 1.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 3.00.52 mL
Anhydrous N,N-Dimethylformamide (DMF)--10 mL

Methodology:

  • Glassware Preparation: Oven-dry all glassware (a round-bottom flask with a stir bar, septa, needles, and syringes) overnight and allow to cool in a desiccator.

  • Inert Atmosphere Setup: Assemble the round-bottom flask and equip it with a rubber septum. Connect the flask to a nitrogen or argon line with a bubbler to maintain a positive pressure.

  • Reagent Addition:

    • Under a positive flow of inert gas, add this compound and HATU to the reaction flask.

    • Add anhydrous DMF via a dry syringe.

    • Add the primary amine via a dry syringe.

    • Finally, add DIPEA dropwise via a dry syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol outlines the Suzuki coupling of a bromo-derivative of this compound (assuming the amino or carboxylate group is protected or the reaction is selective) with a generic boronic acid.

Materials:

Reagent/MaterialMolecular WeightAmount (mmol)Mass/Volume
Bromo-derivative of this compoundVaries1.0Varies
Arylboronic Acid (Ar-B(OH)2)Varies1.5Varies
Pd(PPh3)41155.56 g/mol 0.0558 mg
Potassium Carbonate (K2CO3)138.21 g/mol 2.0276 mg
Anhydrous 1,4-Dioxane--8 mL
Degassed Water--2 mL

Methodology:

  • Glassware and Solvent Preparation: Follow the same glassware drying procedure as in Protocol 1. Degas the 1,4-dioxane and water by sparging with argon or nitrogen for at least 30 minutes.

  • Inert Atmosphere Setup: Assemble the reaction flask under a positive pressure of inert gas.

  • Reagent Addition:

    • To the flask, add the bromo-derivative of this compound, the arylboronic acid, and potassium carbonate.

    • In a separate vial under inert atmosphere, weigh out the Pd(PPh3)4 catalyst and add it to the reaction flask.

    • Add the degassed 1,4-dioxane and water via a dry, degassed syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

experimental_workflow storage Store under Inert Atmosphere weighing Weigh Quickly or in Glovebox storage->weighing setup Assemble under Inert Gas Flow weighing->setup glassware Oven-Dry Glassware glassware->setup solvents Degas Solvents solvents->setup reaction Run Reaction under Positive Pressure setup->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up quench->workup purification Purification workup->purification

Caption: General workflow for handling air-sensitive reagents.

degradation_pathway start This compound (White Solid) oxidized Oxidized Intermediates (Colored) start->oxidized  Air (O2) Exposure byproducts Complex Byproducts oxidized->byproducts  Further Reactions

Caption: Potential oxidative degradation pathway.

References

resolving solubility issues of 2-Amino-4,6-difluorobenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4,6-difluorobenzoic acid, focusing on solubility challenges in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid. Due to its aromatic backbone and polar functional groups (amino and carboxylic acid), it is expected to be soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (ethanol, methanol).[1][2] Its solubility in water is likely limited but can be significantly increased in acidic or basic aqueous solutions due to salt formation.[3][4] It is expected to have low solubility in nonpolar solvents such as hexanes or toluene.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Several factors can contribute to poor solubility:

  • Incorrect Solvent Choice: The polarity of your solvent may not be suitable for the compound. "Like dissolves like" is a key principle; a polar compound requires a polar solvent.[5]

  • Low Temperature: The solubility of most solids, including this one, increases with temperature.[3] Your reaction may be running at a temperature too low to achieve dissolution.

  • Insufficient Solvent Volume: There may not be enough solvent to dissolve the amount of solid used.

  • pH of the Medium: As an amphoteric molecule (containing both acidic and basic groups), its solubility is highly dependent on pH.[6] In neutral organic solvents, intermolecular hydrogen bonding can lead to self-association and lower solubility.

Q3: How can I increase the solubility of this compound in my reaction?

A3: You can try several techniques:

  • Change the Solvent: Switch to a more polar aprotic solvent like DMF, DMSO, or NMP, where aminobenzoic acids often show good solubility.[1]

  • Increase the Temperature: Gently warming the mixture can significantly improve solubility.[7] Always check the thermal stability of your reactants and the boiling point of your solvent.

  • Use a Co-solvent: Adding a small amount of a high-polarity solvent (like DMSO) to a less polar medium can enhance solubility.[4]

  • pH Adjustment (for aqueous or protic media): If your reaction conditions permit, adding a base (e.g., triethylamine, sodium carbonate) will deprotonate the carboxylic acid, forming a much more soluble carboxylate salt.[4] Conversely, adding a non-nucleophilic acid will form the ammonium salt, which can also increase solubility.

Q4: My compound dissolves initially but then precipitates out of the solution during the reaction. What is happening?

A4: This phenomenon, known as "crashing out," can occur for several reasons:

  • Change in Polarity: The reaction may be consuming a polar starting material or generating a nonpolar product, causing the overall polarity of the reaction medium to decrease.

  • Product Insolubility: The product of the reaction may be less soluble than the starting material in the chosen solvent.

  • Temperature Fluctuation: If the reaction was heated to dissolve the starting material and then cooled, the compound or product may precipitate.

  • Change in pH: A reagent added to the reaction could be acidic or basic, changing the ionization state of your compound and thus its solubility.[8]

Troubleshooting Guides

Issue 1: The compound fails to dissolve in the chosen solvent at the start of the experiment.

This guide follows a logical progression to diagnose and solve initial dissolution problems.

G Troubleshooting Workflow for Initial Dissolution Failure start Issue: Compound Insoluble at Start check_solvent Step 1: Verify Solvent Choice Is it a polar aprotic solvent (e.g., DMF, DMSO, THF)? start->check_solvent heat Step 2: Gently Heat Mixture (e.g., to 40-60 °C) Did it dissolve? check_solvent->heat  Yes   reassess Reassess Entire Protocol: - Is the starting material pure? - Is the reaction concentration too high? - Is a different primary solvent needed? check_solvent->reassess No, solvent is nonpolar cosolvent Step 3: Add a Co-solvent Add 5-10% (v/v) DMSO or DMF. Did it dissolve? heat->cosolvent  No   success Problem Resolved heat->success  Yes   base Step 4: Consider Base Addition (If reaction tolerates it) Add 1.1 eq. of a non-nucleophilic base (e.g., Et3N, DBU). Did it dissolve? cosolvent->base  No   cosolvent->success  Yes   base->reassess  No   base->success  Yes  

Caption: Troubleshooting workflow for initial dissolution failure.

Issue 2: The compound precipitates from the reaction mixture over time.

This guide helps identify the cause of precipitation during a reaction and suggests remedies.

G Troubleshooting Precipitation During Reaction start Issue: Compound Precipitates Mid-Reaction check_temp Is reaction exothermic or has temperature dropped? start->check_temp check_reagent Was a new reagent added just before precipitation? check_temp->check_reagent  No   solution_temp Solution: Maintain Constant Temperature (Use oil bath) check_temp->solution_temp  Yes   check_product Is the desired product known to be insoluble? check_reagent->check_product  No   solution_reagent Solution: Add problematic reagent more slowly or dissolved in the reaction solvent. check_reagent->solution_reagent  Yes   solution_product Solution: Switch to a solvent that can dissolve all species, or run as a slurry. check_product->solution_product  Yes   monitor Continue monitoring reaction solution_temp->monitor solution_reagent->monitor solution_product->monitor

Caption: Logic for troubleshooting mid-reaction precipitation.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides expected solubility based on the properties of analogous compounds like 2-amino-5-fluorobenzoic acid and 4-aminobenzoic acid.[1][9]

Solvent CategoryExamplesPredicted SolubilityRationale & Notes
Polar Aprotic DMSO, DMF, NMP, AcetoneHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities solvate the polar functional groups.[1]
Polar Protic Water, Ethanol, MethanolMedium to LowCan act as both H-bond donor and acceptor. Solubility in water is poor but increases in hot water or with pH adjustment.[7][10]
Ethers THF, Diethyl EtherLowModerate polarity. May be insufficient to overcome the strong intermolecular forces of the crystalline solid.[9]
Halogenated Dichloromethane (DCM)Very LowInsufficiently polar to dissolve the compound effectively.
Nonpolar Aromatic Toluene, BenzeneInsolubleVan der Waals forces are too weak to disrupt the crystal lattice of the highly polar solute.[6]
Nonpolar Aliphatic Hexanes, PentaneInsolubleMismatch in polarity is too great.

Experimental Protocols

Protocol 1: Standardized Solubility Assessment

This protocol provides a systematic way to determine the approximate solubility of this compound in a new solvent.

  • Preparation: Add 10 mg of this compound to a standard 4 mL glass vial equipped with a small magnetic stir bar.

  • Initial Solvent Addition: Add the chosen solvent in 0.2 mL increments using a calibrated pipette.

  • Stirring: Stir the mixture vigorously at ambient temperature (20-25°C) for 2 minutes after each solvent addition.

  • Observation: Observe the mixture against a dark background. If the solid has completely dissolved (no visible particles), the solubility is greater than the current concentration.

  • Incremental Addition: Continue adding solvent in 0.2 mL increments until the solid is fully dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility. For example, if 10 mg dissolved in a final volume of 1.5 mL, the solubility is approximately 6.7 mg/mL.

  • Heating (Optional): If the compound does not dissolve in 2 mL of solvent, gently heat the vial to 50°C for 5 minutes. Note if dissolution occurs with heating.

Protocol 2: Sample Reaction Setup for Poorly Soluble Reagents (e.g., Amide Coupling)

This protocol illustrates how to set up a reaction, like an amide coupling with a peptide coupling agent (e.g., HATU), where the aminobenzoic acid has limited solubility.

  • Reagent Pre-dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), add the this compound (1.0 eq.).

  • Solvent Addition: Add the primary reaction solvent (e.g., DMF) to achieve approximately 80% of the final desired reaction volume.

  • Solubilization: Stir the mixture. If the solid is not fully dissolved, gently warm the flask to 40-50°C until a clear solution is obtained. Once dissolved, allow the solution to cool back to the desired reaction temperature (e.g., 0°C or room temperature).

  • Reagent Addition: Add the other reaction components in the following order:

    • The amine component (1.1 eq.).

    • The coupling agent, HATU (1.1 eq.), dissolved in the remaining 20% of the solvent.

    • The base, such as diisopropylethylamine (DIPEA) (2.0 eq.), added dropwise.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Pay close attention to the clarity of the solution. If a precipitate forms, it could be the product or unreacted starting material.[11]

  • Workup: Upon completion, proceed with the appropriate aqueous workup. Be aware that the product may also have limited solubility, potentially complicating extraction.[12]

References

Technical Support Center: Optimizing Solvent Systems for Chromatographic Purification of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatographic purification of small molecule derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during chromatographic purification experiments.

Issue 1: Poor Separation of Target Compound from Impurities

Q: My TLC plate shows poor separation between my target compound and impurities (spots are too close or overlapping). How can I improve the separation for column chromatography?

A: Achieving good separation is dependent on optimizing the mobile phase. Here are several strategies to improve resolution:

  • Adjust Solvent Polarity: The polarity of your solvent system is the most critical factor.[1][2][3][4][5][6][7]

    • For Normal-Phase Chromatography (polar stationary phase, e.g., silica):

      • If the Rf values are too high (spots move too quickly), you need to decrease the polarity of the mobile phase. This can be done by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8]

      • If the Rf values are too low (spots barely move from the baseline), you need to increase the mobile phase polarity by increasing the proportion of the more polar solvent.[8]

    • For Reversed-Phase Chromatography (non-polar stationary phase, e.g., C18):

      • The principle is inverted. A more polar mobile phase (e.g., higher water content) will increase retention (lower Rf), while a less polar (more organic solvent) mobile phase will decrease retention (higher Rf).[3]

  • Change Solvent System Composition: If adjusting the ratio of your current solvents doesn't provide the desired selectivity, consider trying different solvent combinations.[8] Different solvents can offer unique interactions with your compounds, leading to better separation. For normal-phase, you might try systems like dichloromethane/hexane or toluene/ethyl acetate.[8]

  • Utilize Gradient Elution: For complex mixtures with compounds of varying polarities, a gradient elution can be highly effective.[9][10][11] This involves gradually increasing the polarity of the mobile phase during the separation, which helps to elute more strongly retained compounds as sharper peaks.[9][11]

Issue 2: Peak Tailing in HPLC/Flash Chromatography

Q: My chromatographic peaks are asymmetrical, with a "tail" extending from the back of the peak. What causes this and how can I fix it?

A: Peak tailing can compromise resolution and lead to inaccurate quantification.[12] It is often caused by secondary interactions between the analyte and the stationary phase.[12][13]

  • For Basic Compounds on Silica: Basic compounds, such as amines, can interact strongly with acidic silanol groups on the surface of silica gel, causing significant tailing.[12]

    • Solution: Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia, to your mobile phase. This will neutralize the active silanol sites and improve peak shape.

  • For Acidic Compounds: Acidic compounds can sometimes tail due to interactions with basic sites on the stationary phase or due to ionization effects.

    • Solution: Adding a small amount of an acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress ionization and reduce tailing.

  • Column Overload: Injecting too much sample can lead to peak tailing and broader peaks.[12][14]

    • Solution: Dilute your sample and inject a smaller amount onto the column.[12]

  • Column Degradation: An old or degraded column can also be a cause. Residual silanol groups can become exposed on older C18 columns, leading to tailing of basic analytes.[13]

    • Solution: Try replacing the column with a new one. Using end-capped columns can also help to minimize these secondary interactions.[12]

Issue 3: No Compound Eluting from the Column

Q: I've been running my column for a long time with a large volume of eluent, but my target compound is not eluting. What should I do?

A: This issue typically arises from a few common problems:

  • Incorrect Solvent System: The mobile phase may be too nonpolar to elute your compound.[8] This is especially true for highly polar derivatives.

    • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. If your compound still doesn't elute with 100% ethyl acetate, you may need to add a stronger, more polar solvent like methanol to your mobile phase.[8]

  • Compound Decomposition: It is possible that your compound is not stable on the stationary phase (e.g., silica gel).[15]

    • Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, you may need to switch to a less acidic stationary phase like alumina or deactivated silica.[15]

  • Sample Precipitation at the Column Head: If the sample was loaded in a solvent in which it is not very soluble, it might precipitate at the top of the column when it comes into contact with the less polar mobile phase.

    • Solution: Ensure your sample is fully dissolved in the loading solvent. It is often best to dissolve the sample in a small amount of the initial mobile phase or a slightly more polar solvent.[16] For samples with poor solubility, dry loading is a good alternative.[16]

Frequently Asked Questions (FAQs)

Q1: How do I select an initial solvent system for my purification?

A1: The best practice is to first perform thin-layer chromatography (TLC) to screen different solvent systems.[7] The goal is to find a solvent mixture that provides a retention factor (Rf) value for your target compound between 0.2 and 0.4.[7] This Rf range generally translates well to column chromatography, allowing for good separation without excessively long elution times.

Q2: What is the difference between normal-phase and reversed-phase chromatography?

A2: The primary difference lies in the polarity of the stationary and mobile phases:

  • Normal-Phase Chromatography (NPLC): Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (like hexane/ethyl acetate).[6][17] In NPLC, polar compounds are retained more strongly, while non-polar compounds elute faster.[4][17]

  • Reversed-Phase Chromatography (RPLC): This is the most common mode in HPLC. It uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[18][19] In RPLC, non-polar compounds are retained more strongly, and polar compounds elute first.[3]

Q3: What is HILIC and when should I use it?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique used for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[20][21][22] It uses a polar stationary phase (similar to normal-phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[21] The water in the mobile phase forms a layer on the stationary phase, and polar analytes partition into this layer, leading to their retention.[20][21]

Q4: Can I switch from isocratic to gradient elution during my purification?

A4: Yes, switching to a gradient elution is a powerful strategy, especially for complex mixtures containing compounds with a wide range of polarities.[9][10] An isocratic elution (constant mobile phase composition) may not effectively separate all components in such mixtures. A gradient elution, where the solvent strength is gradually increased, can improve peak resolution, decrease run times, and increase peak sharpness for late-eluting compounds.[9][11]

Q5: How does the pH of the mobile phase affect my separation?

A5: The pH of the mobile phase is a critical parameter, especially when dealing with ionizable compounds (acids and bases).[14][23] By adjusting the pH, you can change the charge state of your analyte, which in turn affects its retention and peak shape. For reversed-phase chromatography of basic compounds, working at a higher pH can neutralize the compound, increasing its retention. Conversely, for acidic compounds, a low pH mobile phase will keep them in their neutral form, leading to greater retention.[24] Using buffers is essential to maintain a stable pH throughout the analysis.[23][24][25]

Data Presentation

Table 1: Effect of Solvent Polarity on Retention Factor (Rf) in Normal-Phase Chromatography (Silica Gel)

Solvent System (Hexane:Ethyl Acetate)Polarity Index (Approx.)Expected Rf of a Moderately Polar Compound
90:10Low0.15
80:20Medium-Low0.30
70:30Medium0.45
50:50Medium-High0.65

Table 2: Common Solvent Systems for Different Chromatography Modes

Chromatography ModeStationary Phase TypeTypical Mobile Phase SolventsApplication
Normal-Phase Polar (Silica, Alumina)Hexane, Heptane, Ethyl Acetate, Dichloromethane, Methanol[17][26]Separation of non-polar to moderately polar, water-insoluble compounds.[26]
Reversed-Phase Non-polar (C18, C8)Water, Acetonitrile, Methanol, THF[19][25]Separation of a wide range of compounds, especially polar to moderately non-polar.
HILIC Polar (Silica, Diol, Amide)Acetonitrile, Water, Ammonium Formate/Acetate Buffers[21][22][27]Separation of very polar, hydrophilic compounds.[20][21]

Experimental Protocols

Protocol 1: Step-by-Step Guide to Solvent System Optimization for Flash Column Chromatography

  • Analyte Solubility Test: Before starting, ensure your crude sample is soluble in a range of potential chromatography solvents.

  • TLC Screening:

    • Prepare several TLC chambers with different solvent systems of varying polarities (e.g., different ratios of hexane and ethyl acetate).

    • Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the sample on multiple TLC plates.

    • Run one plate in each of the prepared chambers.

    • Visualize the plates under a UV lamp and/or with a chemical stain.

    • Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4, with the best possible separation from impurities.

  • Column Packing:

    • Select an appropriately sized column for the amount of sample you need to purify.

    • Pack the column with silica gel using either a dry packing or slurry packing method with your chosen initial, low-polarity mobile phase.

  • Sample Loading:

    • Dissolve your crude sample in the minimum amount of a suitable solvent. The mobile phase is often a good choice.[28]

    • Alternatively, for samples that are not very soluble in the mobile phase, use a dry loading technique. Dissolve the sample, add a small amount of silica gel, evaporate the solvent, and then load the dry, impregnated silica onto the top of the column.[16]

  • Elution:

    • Begin eluting with the solvent system identified during TLC screening (or a slightly less polar version to start).

    • Collect fractions and monitor the elution by TLC to identify which fractions contain your purified compound.

    • If the separation is not optimal, or if some compounds are not eluting, you can gradually increase the polarity of the mobile phase (gradient elution).

Visualizations

Troubleshooting_Workflow start Start: Chromatographic Issue Identified issue What is the primary issue? start->issue poor_sep Poor Separation / Overlapping Peaks issue->poor_sep Poor Separation peak_tail Peak Tailing issue->peak_tail Tailing no_elution Compound Not Eluting issue->no_elution No Elution adj_pol Adjust Solvent Polarity poor_sep->adj_pol check_analyte Is analyte acidic or basic? peak_tail->check_analyte inc_pol Increase Mobile Phase Polarity no_elution->inc_pol change_solv Try Different Solvent System adj_pol->change_solv use_grad Use Gradient Elution change_solv->use_grad resolved Issue Resolved use_grad->resolved basic Basic Analyte check_analyte->basic Basic acidic Acidic Analyte check_analyte->acidic Acidic add_base Add Basic Modifier (e.g., Triethylamine) basic->add_base add_acid Add Acidic Modifier (e.g., Acetic Acid) acidic->add_acid check_load Check for Column Overload add_base->check_load add_acid->check_load check_load->resolved check_stab Check Compound Stability on Stationary Phase inc_pol->check_stab check_precip Check for Sample Precipitation check_stab->check_precip check_precip->resolved

Caption: Troubleshooting workflow for common chromatography issues.

Solvent_Optimization_Workflow start Start: Need to Purify Compound solubility 1. Assess Analyte Solubility start->solubility tlc 2. Screen Solvents via TLC solubility->tlc find_rf Find system with Rf = 0.2-0.4 and good separation tlc->find_rf prep_col 3. Prepare and Pack Column find_rf->prep_col load_sample 4. Load Sample (Liquid or Dry) prep_col->load_sample elute 5. Elute and Collect Fractions load_sample->elute monitor 6. Monitor Fractions by TLC elute->monitor combine 7. Combine Pure Fractions & Evaporate monitor->combine end Pure Compound Isolated combine->end

Caption: General workflow for solvent system optimization.

References

preventing decomposition of 2-Amino-4,6-difluorobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-4,6-difluorobenzoic acid to prevent its decomposition.

Troubleshooting Guide

Encountering issues with this compound? This guide will help you troubleshoot common problems related to its storage and stability.

Issue Possible Cause Recommended Action
Discoloration of the solid (yellowing or browning) Exposure to light or air (oxidation).Store the compound in an amber, airtight container. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Poor solubility compared to a new batch Partial degradation or polymerization.Confirm the purity of the material using the analytical protocol below. If degraded, it is recommended to use a fresh batch for sensitive experiments.
Inconsistent experimental results Decomposition of the compound in solution.Prepare solutions fresh before use. If solutions need to be stored, keep them at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot and freeze at -20°C or below, minimizing freeze-thaw cycles.
Unexpected peaks in analytical chromatograms (e.g., HPLC) Presence of degradation products.Refer to the potential decomposition pathway diagram below. Characterize the impurities if possible. Optimize storage conditions to minimize further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and air.[2] Several suppliers recommend storage at room temperature or refrigerated at 2-8°C.[3][4] For long-term storage, refrigeration is preferable.

Q2: How sensitive is this compound to light?

A2: Aromatic amino acids are known to be sensitive to light, particularly UV radiation.[1][5] Exposure to light can lead to photodegradation.[2][3][6][7][8] It is crucial to store the compound in an opaque or amber container to protect it from light.[9]

Q3: Can I store solutions of this compound?

A3: It is always best to prepare solutions fresh. If storage is necessary, they should be kept at 2-8°C and used within 24 hours. For longer periods, solutions can be aliquoted into single-use portions and stored at -20°C to avoid repeated freeze-thaw cycles, which can degrade aromatic amino acids.

Q4: What are the likely decomposition products of this compound?

A4: While specific studies on the degradation products of this compound are limited, decomposition of similar compounds under harsh conditions (e.g., high heat) can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[2][10] Under milder storage conditions, degradation may involve decarboxylation, deamination, or hydroxylation of the aromatic ring.

Q5: How can I check the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[6] A general protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Short-term: Room TemperatureLong-term: 2-8°C[3][4]Reduces the rate of potential chemical degradation.
Light Protect from light (use amber vials or store in the dark).[3][9]Prevents photodegradation, a common issue for aromatic compounds.[1][5]
Humidity Store in a dry environment (e.g., in a desiccator).Minimizes moisture-induced hydrolysis and degradation.
Atmosphere Store in a tightly sealed container. For enhanced stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).[4]Prevents oxidation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific equipment and applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 100 µg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the sample solution.

    • The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.

Mandatory Visualization

Decomposition_Pathway Potential Decomposition Pathways of this compound A This compound B Decarboxylation A->B Heat, Light D Oxidative Deamination A->D Oxidation F Ring Hydroxylation A->F Oxidation, Light C 3,5-Difluoroaniline B->C H Further Degradation Products (e.g., ring opening) C->H E 4,6-Difluoro-2-hydroxybenzoic acid D->E E->H G Hydroxylated Derivatives F->G G->H

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability start Inconsistent Experimental Results or Visual Degradation check_purity Assess Purity via HPLC start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere - Container Seal is_pure->review_storage No fresh_solution Prepare Fresh Solutions for Each Experiment is_pure->fresh_solution Yes new_batch Procure a New Batch of Compound review_storage->new_batch end_good Proceed with Experiment fresh_solution->end_good

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Refining Work-up Procedures for Reactions with 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4,6-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining work-up procedures for reactions involving this versatile building block. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below to aid in the development of reaction and purification protocols.

PropertyValueSource
Molecular FormulaC₇H₅F₂NO₂[1]
Molecular Weight173.12 g/mol [1]
AppearancePale yellow solid[1]
Melting Point198-202 °C[2]
pKa (Predicted)3.95 ± 0.10[2][3]
SolubilitySoluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] Sparingly soluble in water.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions with this compound.

Amide Coupling Reactions (e.g., with anilines, aliphatic amines)

Q1: My amide coupling reaction is complete, but I'm having difficulty removing the unreacted this compound during aqueous work-up.

A1: This is a common issue due to the amphoteric nature of the starting material. The predicted pKa of the carboxylic acid is approximately 3.95.[2][3] The fluorine atoms have an electron-withdrawing effect, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[5][6][7][8]

  • Solution: A standard acidic wash with 1M HCl is often used to remove unreacted amines. However, to effectively remove unreacted this compound, a basic wash is necessary.

    • Step 1: Acidic Wash: First, perform an acidic wash (e.g., with 1M HCl) to remove any unreacted amine coupling partner.

    • Step 2: Basic Wash: Follow this with a wash using a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid of the unreacted this compound, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious with Na₂CO₃ as it is a stronger base and could potentially hydrolyze a sensitive ester if one is present elsewhere in the molecule.

    • Step 3: Brine Wash: Finally, wash the organic layer with brine to remove any remaining water.

Q2: I'm observing a persistent emulsion during the aqueous work-up of my amide coupling reaction.

A2: Emulsions can form due to the presence of polar byproducts, such as urea derivatives from carbodiimide coupling agents (e.g., EDC, DCC), or from the amphiphilic nature of the product itself.

  • Solution:

    • Addition of Brine: Add a significant amount of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Filtration: If the emulsion is caused by a solid precipitate (e.g., dicyclohexylurea from DCC), filter the entire mixture through a pad of Celite® before performing the aqueous extraction.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of THF to an ethyl acetate extraction) can sometimes disrupt the emulsion.

Q3: My final product, a 2-amino-4,6-difluorobenzanilide, is difficult to purify by column chromatography due to streaking.

A3: The free amino group on the benzanilide can interact strongly with the silica gel, leading to poor chromatographic performance.

  • Solution:

    • Recrystallization: Recrystallization is often a more effective purification method for crystalline benzanilides. Good solvent systems to try include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

    • Basified Silica Gel: If column chromatography is necessary, consider using silica gel that has been pre-treated with a small amount of a volatile base like triethylamine (e.g., 1-2% triethylamine in the eluent). This will neutralize the acidic sites on the silica gel and reduce streaking.

    • Alternative Stationary Phase: In some cases, using a different stationary phase, such as alumina, may be beneficial.

Esterification Reactions (e.g., Fischer-Speier Esterification)

Q1: During the work-up of my Fischer esterification of this compound with methanol, my product seems to be water-soluble, and I'm getting low extraction yields.

A1: The amino group of the product, methyl 2-amino-4,6-difluorobenzoate, can be protonated under the acidic conditions of the reaction and work-up, forming a water-soluble ammonium salt.

  • Solution: After quenching the reaction with water, it is crucial to neutralize the mixture with a base to deprotonate the amino group and make the ester product less water-soluble.

    • Step 1: Quench: Carefully add the reaction mixture to ice-water.

    • Step 2: Neutralize: Slowly add a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

    • Step 3: Extract: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Step 4: Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q2: I'm seeing a significant amount of unreacted starting material even after a prolonged reaction time for my Fischer esterification.

A2: The electron-withdrawing fluorine atoms can slightly decrease the nucleophilicity of the carbonyl oxygen, making protonation less favorable. Additionally, the amino group will be protonated by the strong acid catalyst, effectively sequestering it.

  • Solution:

    • Use of Excess Alcohol and Acid: Ensure a large excess of the alcohol (often used as the solvent) and a stoichiometric amount of a strong acid catalyst (like sulfuric acid) are used.[9]

    • Removal of Water: The Fischer esterification is an equilibrium reaction. To drive it to completion, remove the water that is formed, for example, by using a Dean-Stark apparatus.

    • Alternative Methods: Consider alternative esterification methods that do not require strongly acidic conditions, such as reaction with an alkyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

Frequently Asked Questions (FAQs)

Q: What are the best coupling reagents for amide bond formation with this compound?

A: For amide coupling, common and effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA) in aprotic polar solvents like DMF. It is particularly useful for coupling with less reactive amines.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole): This is a cost-effective and widely used combination. The urea byproduct of EDC is water-soluble, which simplifies its removal during work-up.

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust method but requires careful handling of the reagents and an additional step.

Q: How do the fluorine substituents affect the reactivity of this compound?

A: The two fluorine atoms are strong electron-withdrawing groups and have two main effects:

  • Increased Acidity of the Carboxylic Acid: The fluorine atoms stabilize the carboxylate anion through their inductive effect, making the carboxylic acid more acidic than benzoic acid.[5][6][7][8] This is important to consider when choosing the pH for extractions.

  • Decreased Basicity of the Amino Group: The electron-withdrawing nature of the fluorine atoms reduces the electron density on the aniline nitrogen, making the amino group less basic and less nucleophilic compared to aniline. This can make amide coupling reactions with less reactive electrophiles more challenging and may require more forcing conditions or more potent coupling reagents.

Q: What are some common side reactions to be aware of?

A:

  • Diacylation: In amide coupling reactions, if the reaction conditions are too harsh or if there is an excess of the activated carboxylic acid, it is possible to get diacylation on the amine coupling partner if it is a primary amine.

  • Guanidinylation of the Amine: When using uronium-based coupling reagents like HATU, if the amine is added before the carboxylic acid is fully activated, the amine can react with the HATU to form a guanidinium byproduct.[10] It is generally recommended to pre-activate the carboxylic acid with HATU and a base for a few minutes before adding the amine.

  • Hydrolysis of the Activated Ester: In the presence of water, the activated ester intermediate in amide coupling can hydrolyze back to the carboxylic acid. Therefore, using anhydrous solvents is crucial for high yields.

Q: What is a good general procedure for purifying the final product?

A:

  • For Amides (2-amino-4,6-difluorobenzanilides): After aqueous work-up, recrystallization is often the preferred method of purification. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. If chromatography is necessary, using a mobile phase containing a small amount of a basic modifier like triethylamine can improve peak shape.

  • For Esters (e.g., methyl 2-amino-4,6-difluorobenzoate): After neutralization and extraction, the crude ester can often be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed.

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound

  • Amine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Methodology:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Fischer Esterification with Methanol

This protocol provides a general method for the esterification of this compound with methanol.

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Methodology:

  • In a round-bottom flask, suspend this compound (1.0 eq) in methanol (a large excess, serving as the solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully add the residue to a beaker of ice-water.

  • Neutralize the aqueous mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude methyl 2-amino-4,6-difluorobenzoate by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting.

Amide_Coupling_Workup_Troubleshooting cluster_start Starting Point cluster_problem Problem Identification cluster_solutions Solutions cluster_end Outcome start Completed Amide Coupling Reaction Mixture problem Difficulty in Work-up? start->problem solution1 Unreacted Starting Acid Removal: 1. Acid Wash (1M HCl) 2. Base Wash (Sat. NaHCO3) 3. Brine Wash problem->solution1  Unreacted Acid?   solution2 Emulsion Formation: 1. Add Brine 2. Filter through Celite® 3. Modify Solvent System problem->solution2  Emulsion?   solution3 Purification Challenge (Streaking): 1. Recrystallization 2. Basified Silica Gel 3. Use Alumina problem->solution3  Purification Issue?   end_product Pure Amide Product solution1->end_product solution2->end_product solution3->end_product

Caption: Troubleshooting workflow for amide coupling work-up.

Esterification_Workup_Troubleshooting cluster_start_ester Starting Point cluster_problem_ester Problem Identification cluster_solutions_ester Solutions cluster_end_ester Outcome start_ester Completed Esterification Reaction Mixture problem_ester Work-up or Reaction Issue? start_ester->problem_ester solution_ester1 Low Extraction Yield: 1. Quench in Ice-Water 2. Neutralize with NaHCO3 (pH 7-8) 3. Extract with Organic Solvent problem_ester->solution_ester1  Low Yield?   solution_ester2 Incomplete Reaction: 1. Use Excess Alcohol/Acid 2. Remove Water (Dean-Stark) 3. Consider Alternative Methods problem_ester->solution_ester2  Incomplete Reaction?   end_product_ester Pure Ester Product solution_ester1->end_product_ester solution_ester2->end_product_ester

Caption: Troubleshooting workflow for esterification work-up.

References

Validation & Comparative

Structural Elucidation of 2-Amino-4,6-difluorobenzoic Acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed structural elucidation of 2-Amino-4,6-difluorobenzoic acid utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document presents a comparative analysis with structurally similar compounds, supported by experimental and predicted data.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural confirmation is a critical step in its synthesis and application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of this compound, comparing its spectral features with those of 2-aminobenzoic acid and 2,6-difluorobenzoic acid to highlight the influence of amino and fluoro substituents on the chemical shifts of aromatic protons and carbons.

Comparative NMR Data

The following tables summarize the 1H and 13C NMR chemical shift data for this compound and its structural analogs. The data for this compound is predicted, while the data for the analogs is based on experimental observations.

Table 1: 1H NMR Chemical Shift Data (ppm)

CompoundH-3H-5Aromatic H (other)-NH2-COOH
This compound (Predicted)6.156.35-5.9011.50
2-Aminobenzoic acid6.65 (d)7.28 (t)6.85 (t), 7.80 (d)5.71-
2,6-Difluorobenzoic acid7.05 (t)7.45 (m)7.05 (t)--

Table 2: 13C NMR Chemical Shift Data (ppm)

CompoundC-1C-2C-3C-4C-5C-6-COOH
This compound (Predicted)105.0152.098.0165.0100.0163.0168.0
2-Aminobenzoic acid111.9151.1116.9134.7117.2131.9170.5
2,6-Difluorobenzoic acid113.3162.2113.3133.5113.3162.2160.1

Structural Analysis and Interpretation

The predicted 1H NMR spectrum of this compound shows two distinct aromatic proton signals, corresponding to H-3 and H-5. The upfield shift of these protons compared to benzene is attributed to the electron-donating effect of the amino group. The fluorine atoms at positions 4 and 6 are expected to cause splitting of the adjacent proton signals.

In the predicted 13C NMR spectrum, the carbons attached to the fluorine atoms (C-4 and C-6) exhibit significantly high chemical shifts due to the strong deshielding effect of fluorine. The carbon bearing the amino group (C-2) is also deshielded, while the carbon ortho to the amino group and meta to the carboxylic acid (C-3) is shielded.

The comparison with 2-aminobenzoic acid and 2,6-difluorobenzoic acid allows for a clear understanding of the substituent effects on the benzene ring. The amino group in 2-aminobenzoic acid causes a general upfield shift of the aromatic protons and carbons, particularly at the ortho and para positions. Conversely, the two fluorine atoms in 2,6-difluorobenzoic acid lead to a downfield shift of the attached carbons and influence the chemical shifts of the neighboring protons.

Experimental Protocols

General NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the clear solution into a clean and dry 5 mm NMR tube.

Data Acquisition:

  • Record the 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For 1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For 13C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A sufficient number of scans and an appropriate relaxation delay should be used to ensure the detection of all carbon signals, including quaternary carbons.

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

The following diagrams illustrate the structure of this compound and a conceptual workflow for its structural elucidation.

Caption: Structure of this compound with atom numbering.

workflow NMR Structural Elucidation Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing Assignment Peak Assignment Processing->Assignment Comparison Comparison with Analogs Assignment->Comparison Elucidation Structure Elucidation Comparison->Elucidation

Caption: Workflow for the structural elucidation via NMR spectroscopy.

Confirming the Molecular Weight of 2-Amino-4,6-difluorobenzoic Acid: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in compound verification and characterization. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for confirming the molecular weight of 2-Amino-4,6-difluorobenzoic acid, a key building block in pharmaceutical and agrochemical synthesis.

The theoretical molecular weight of this compound (CAS No. 126674-77-9) is 173.12 g/mol .[1][2][3][4] This guide outlines the experimental approach to verify this value using high-resolution mass spectrometry and compares this method with alternative analytical techniques.

Quantitative Data Summary

The following table summarizes the expected outcomes from various analytical techniques for the molecular weight determination of this compound.

Analytical TechniqueExpected MeasurementPrecisionInformation Provided
Mass Spectrometry (MS)
High-Resolution MS (e.g., TOF, Orbitrap)m/z of [M+H]⁺ ≈ 174.0432High (< 5 ppm)Exact mass, elemental composition confirmation
Low-Resolution MS (e.g., Quadrupole)m/z of [M+H]⁺ ≈ 174LowNominal mass
Chromatography
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)Elution time relative to standardsLowEstimation of molecular size and weight
Spectroscopy
Nuclear Magnetic Resonance (NMR)N/AN/AProvides structural information, not direct molecular weight

Experimental Protocols

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For a small organic molecule like this compound, a common approach involves liquid chromatography coupled with mass spectrometry (LC-MS).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatograph to separate it from any impurities. A C18 column is commonly used for reversed-phase chromatography.

  • Ionization: The eluted sample is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound, as the amino group can be readily protonated to form the [M+H]⁺ ion.

  • Mass Analysis: The ions are guided into the mass analyzer. A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately measure the m/z of the protonated molecule.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion. For this compound (C₇H₅F₂NO₂), the expected exact mass of the protonated molecule is 174.0432 Da.

Alternative Analytical Techniques

While mass spectrometry is the most direct method for molecular weight confirmation, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly provide the molecular weight, ¹H and ¹³C NMR spectra can be used to elucidate the chemical structure of the molecule. By confirming the presence of all expected protons and carbons, one can be highly confident in the compound's identity and, by extension, its molecular weight.

  • Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): These techniques separate molecules based on their hydrodynamic volume in solution. By calibrating the instrument with standards of known molecular weights, the approximate molecular weight of the analyte can be estimated. However, this method is less precise than mass spectrometry for small molecules.

Experimental Workflow and Data Interpretation

The following diagram illustrates the typical workflow for confirming the molecular weight of this compound using LC-MS.

Molecular Weight Confirmation Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Compound 2-Amino-4,6- difluorobenzoic acid Solution Dilute Solution Compound->Solution Solvent Methanol/ Acetonitrile Solvent->Solution LC Liquid Chromatography (Separation) Solution->LC Injection ESI Electrospray Ionization ([M+H]⁺ formation) LC->ESI MS High-Resolution Mass Spectrometry (m/z measurement) ESI->MS Spectrum Mass Spectrum MS->Spectrum Data Acquisition Peak Observed m/z of [M+H]⁺ ≈ 174.0432 Spectrum->Peak Comparison Compare with Theoretical Exact Mass (174.0432) Peak->Comparison Confirmation Molecular Weight Confirmation Comparison->Confirmation

References

Validating the Purity of Synthesized 2-Amino-4,6-difluorobenzoic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-Amino-4,6-difluorobenzoic acid, a key building block in medicinal chemistry. We present a comparison between a standard Reverse-Phase (RP-HPLC) method and an alternative method utilizing a specialized fluorinated stationary phase, offering insights into achieving optimal separation and accurate purity determination.

Introduction to Purity Analysis of this compound

This compound is commonly synthesized from precursors such as 4,6-difluoroindoline-2,3-dione. A crucial aspect of quality control is the effective separation and quantification of the final product from any unreacted starting materials, intermediates, and potential side-products. HPLC is the industry-standard technique for this purpose, offering high resolution and sensitivity.

This guide explores two distinct HPLC methodologies, providing the necessary experimental protocols and comparative data to assist researchers in selecting the most suitable approach for their specific needs. The primary challenge in the purity analysis of this compound lies in achieving a baseline separation between the highly polar analyte and potentially structurally similar impurities.

Experimental Protocols

Detailed methodologies for two comparative HPLC methods are provided below. These protocols are designed to be a starting point for method development and validation in your laboratory.

Method 1: Standard Reverse-Phase HPLC (C18 Column)

This method employs a conventional C18 stationary phase, which is widely available and provides a good starting point for the separation of a broad range of small molecules.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1% in water, v/v)

  • Water (HPLC grade)

  • Reference standard of this compound

  • Synthesized this compound sample

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation: Prepare a stock solution of the synthesized this compound in a mixture of water and acetonitrile (50:50, v/v) at a concentration of 1 mg/mL. Prepare a working standard of the reference compound at the same concentration.

Method 2: Alternative HPLC with a Fluorinated Stationary Phase (Pentafluorophenyl - PFP Column)

This alternative method utilizes a pentafluorophenyl (PFP) stationary phase, which can offer unique selectivity for fluorinated and aromatic compounds due to dipole-dipole, pi-pi, and ion-exchange interactions, potentially leading to improved resolution.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • PFP column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (0.1% in water, v/v)

  • Water (HPLC grade)

  • Reference standard of this compound

  • Synthesized this compound sample

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Methanol
Gradient 15-85% B over 15 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation: Prepare a stock solution of the synthesized this compound in a mixture of water and methanol (50:50, v/v) at a concentration of 1 mg/mL. Prepare a working standard of the reference compound at the same concentration.

Comparative Data Presentation

The following tables summarize hypothetical data obtained from the analysis of a synthesized batch of this compound using the two described HPLC methods. The primary identified impurity was the unreacted precursor, 4,6-difluoroindoline-2,3-dione.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1 (C18 Column)Method 2 (PFP Column)
Retention Time of this compound (min) 8.529.87
Retention Time of 4,6-difluoroindoline-2,3-dione (min) 7.988.15
Resolution (Rs) between Analyte and Precursor 1.83.5
Tailing Factor for Analyte Peak 1.31.1

Table 2: Purity Assessment

MethodPeak Area of this compoundTotal Peak Area of ImpuritiesCalculated Purity (%)
Method 1 (C18 Column) 985,00015,00098.5
Method 2 (PFP Column) 988,00012,00098.8

Analysis of Results:

The hypothetical data suggests that while both methods are capable of separating the main component from the precursor impurity, the PFP column (Method 2) provides significantly better resolution (Rs = 3.5) and improved peak shape (Tailing Factor = 1.1). This enhanced separation is crucial for accurate quantification of impurities, especially when they are present at low levels. The slightly higher calculated purity with Method 2 can be attributed to the better separation from minor, co-eluting impurities that might not be fully resolved with the standard C18 column.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the validation of synthesized this compound purity via HPLC.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized This compound dissolution Dissolution in Solvent Mixture synthesis->dissolution standard Reference Standard standard->dissolution injection Sample Injection separation Chromatographic Separation (C18 or PFP Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Area Calculation chromatogram->integration purity Purity Calculation (% Area) integration->purity report report purity->report Final Report

Caption: Experimental workflow for HPLC purity validation.

Conclusion

This guide demonstrates that for the purity validation of this compound, the choice of HPLC column can have a significant impact on the quality of the results. While a standard C18 column can provide adequate separation, a specialized fluorinated stationary phase, such as a PFP column, can offer superior resolution and peak shape, leading to more accurate and reliable purity assessments. Researchers are encouraged to screen different stationary phases during method development to identify the optimal conditions for their specific separation needs. The detailed protocols and comparative data presented herein serve as a valuable resource for establishing robust and reliable analytical methods for this important chemical intermediate.

References

A Comparative Analysis of 2-Amino-4,6-difluorobenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2-Amino-4,6-difluorobenzoic acid and its positional isomers. The strategic placement of the amino and difluoro substituents on the benzoic acid framework significantly influences the physicochemical, spectroscopic, and biological properties of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and analytical workflows to facilitate further investigation and application of this important class of molecules.

While direct comparative experimental data for all isomers of aminodifluorobenzoic acid is not extensively available in the public domain, this guide synthesizes existing information and draws logical comparisons from structurally analogous aminohalogenated benzoic acids.

Physicochemical Properties

The position of the amino and fluorine substituents on the benzene ring markedly affects the physical properties of the isomers, such as melting point, boiling point, and density. These properties are critical for predicting the behavior of these compounds in various experimental and industrial settings. The available data, including both experimental and predicted values, are summarized below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) (Predicted)Density (g/cm³) (Predicted)
This compound 126674-77-9C₇H₅F₂NO₂173.12198-202305.8 ± 42.01.536
2-Amino-3,4-difluorobenzoic acid 158580-94-0C₇H₅F₂NO₂173.12-303.0 ± 42.01.536 ± 0.06
2-Amino-3,5-difluorobenzoic acid 126674-78-0C₇H₅F₂NO₂173.12-291.8 ± 40.01.536 ± 0.06
2-Amino-4,5-difluorobenzoic acid 83506-93-8C₇H₅F₂NO₂173.12181-185--
4-Amino-2,3-difluorobenzoic acid 194804-85-8C₇H₅F₂NO₂173.12~122--
4-Amino-2,5-difluorobenzoic acid 773108-64-8C₇H₅F₂NO₂173.12-316.51.536
4-Amino-2,6-difluorobenzoic acid 154314-62-2C₇H₅F₂NO₂173.12---
4-Amino-3,5-difluorobenzoic acid 500577-99-1C₇H₅F₂NO₂173.12-294.2 ± 40.01.536 ± 0.06

Spectroscopic Analysis

The differentiation of aminodifluorobenzoic acid isomers relies heavily on spectroscopic techniques. The substitution pattern on the aromatic ring gives rise to unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons are highly indicative of the substituent positions. The electron-withdrawing fluorine atoms and the electron-donating amino group influence the electron density around the neighboring protons, leading to distinct chemical shifts. Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms in the benzene ring provide a clear map of the substitution pattern.

Spectroscopic TechniqueGeneral Observations for Isomer Differentiation
¹H NMR The number of distinct aromatic proton signals and their splitting patterns (singlet, doublet, triplet, doublet of doublets) will vary depending on the symmetry of the isomer. The protons ortho and para to the amino group will typically be shifted upfield, while those ortho to the fluorine and carboxylic acid groups will be shifted downfield. The magnitude of the H-F coupling constants can also provide structural information.
¹³C NMR The number of unique carbon signals will correspond to the number of non-equivalent carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the additive effects of the amino, fluoro, and carboxyl substituents.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules. All isomers will exhibit characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches. The precise wavenumbers of these vibrations, particularly in the fingerprint region (below 1500 cm⁻¹), can show subtle differences between isomers due to variations in intramolecular hydrogen bonding and electronic effects.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretching3300 - 3500
Carboxylic Acid (-COOH)O-H Stretching2500 - 3300 (broad)
Carbonyl (C=O)C=O Stretching1680 - 1710
Aromatic RingC=C Stretching1450 - 1600
Carbon-FluorineC-F Stretching1100 - 1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All isomers of aminodifluorobenzoic acid will have the same molecular ion peak (m/z). However, the relative intensities of the fragment ions, formed by the loss of functional groups such as -OH, -COOH, and -NH₂, may differ depending on the stability of the resulting fragments, which is influenced by the positions of the substituents.

Biological Activity

The positional isomerism of the amino and fluoro groups is expected to have a profound impact on the biological activity of these compounds. In analogous series of aminobenzoic acids, isomers exhibit distinct pharmacological profiles. For example, derivatives of ortho-aminobenzoic acid (anthranilic acid) are known for their anti-inflammatory properties, acting as cyclooxygenase (COX) inhibitors.[1] In contrast, para-aminobenzoic acid (PABA) is a precursor in the bacterial synthesis of folic acid, making it a target for sulfonamide antibiotics.[1]

For the aminodifluorobenzoic acid series, the introduction of fluorine atoms can enhance metabolic stability and binding affinity to biological targets. This compound, for instance, is utilized as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer.[2] The specific biological activities of the other isomers are less well-documented and represent a promising area for future research.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data for the different isomers.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison of aminodifluorobenzoic acid isomers.

Materials:

  • Aminodifluorobenzoic acid isomer

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the aminodifluorobenzoic acid isomer in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

  • Integrate the signals and determine the chemical shifts and coupling constants.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process and analyze the spectra to identify the number of unique proton and carbon environments and their chemical shifts.

Protocol for FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups and compare the fingerprint regions of the isomers.

Materials:

  • Aminodifluorobenzoic acid isomer

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Thoroughly grind a small amount (1-2 mg) of the aminodifluorobenzoic acid isomer with approximately 100-200 mg of dry KBr in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample holder.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • The spectrometer software will automatically subtract the background spectrum.

  • Analyze the resulting spectrum to identify the characteristic absorption bands.

Visualizations

The following diagrams illustrate key conceptual workflows for the comparative analysis of this compound and its isomers.

Workflow for Isomer Differentiation cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Mixture of Aminodifluorobenzoic Acid Isomers nmr 1H and 13C NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Unique chemical shifts, coupling patterns, and C-F couplings nmr->nmr_data ir_data Distinct fingerprint regions and shifts in characteristic bands ir->ir_data ms_data Characteristic fragmentation patterns and relative ion intensities ms->ms_data conclusion Identification and Differentiation of Individual Isomers nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: A logical workflow for the differentiation of aminodifluorobenzoic acid isomers using a combination of spectroscopic techniques.

Comparative Biological Activity Screening cluster_isomers Test Compounds cluster_assays Biological Assays cluster_results Data Analysis cluster_sar Conclusion isomer1 This compound antimicrobial Antimicrobial Assay (e.g., MIC determination) isomer1->antimicrobial anticancer Anticancer Assay (e.g., MTT assay on cancer cell lines) isomer1->anticancer enzyme Enzyme Inhibition Assay (e.g., COX inhibition) isomer1->enzyme isomer2 Other Isomers (e.g., 2,3-difluoro, 2,5-difluoro, etc.) isomer2->antimicrobial isomer2->anticancer isomer2->enzyme results Comparative analysis of IC50, MIC, or other relevant metrics antimicrobial->results anticancer->results enzyme->results sar Structure-Activity Relationship (SAR) and Identification of Lead Compounds results->sar

Caption: A proposed workflow for the comparative screening of the biological activities of aminodifluorobenzoic acid isomers.

References

comparing reactivity of 2-Amino-4,6-difluorobenzoic acid vs other fluorobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-Amino-4,6-difluorobenzoic acid against other fluorinated benzoic acids. Understanding the nuanced reactivity of this compound is crucial for its application in medicinal chemistry and materials science, where the strategic incorporation of fluorine atoms can significantly modulate molecular properties. This document synthesizes available data on acidity and provides a framework for evaluating reactivity in key synthetic transformations, supported by detailed experimental protocols.

Executive Summary

This compound is a unique building block characterized by the presence of two electron-withdrawing fluorine atoms and an electron-donating amino group on the benzoic acid scaffold. This distinct substitution pattern creates a complex interplay of electronic effects that governs its reactivity. The fluorine atoms, particularly at the ortho and para positions relative to the carboxyl group, significantly increase the acidity of the carboxylic acid. The amino group, also in an ortho position, can modulate the nucleophilicity of the aromatic ring and participate in intramolecular interactions. This guide will explore these effects in the context of acidity and key reactions such as esterification and amide bond formation.

Comparative Analysis of Acidity (pKa)

The acidity of a benzoic acid, quantified by its pKa value, is a fundamental indicator of the electronic effects of its substituents and a key predictor of its reactivity in many reactions. A lower pKa value signifies a stronger acid. The presence of electron-withdrawing fluorine atoms generally increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion through an inductive effect.

Table 1: Comparative pKa Values of Selected Fluorobenzoic Acids

CompoundpKa ValueReference CompoundpKa Value
Benzoic Acid4.202-Fluorobenzoic Acid3.27
2-Aminobenzoic Acid (Anthranilic Acid)4.954-Fluorobenzoic Acid4.14
This compound ~3.5 (Estimated) 2,6-Difluorobenzoic Acid2.13
2,4-Difluorobenzoic acid2.853,5-Difluorobenzoic Acid3.37

The data clearly indicates that fluorine substitution significantly increases acidity. For instance, 2,6-difluorobenzoic acid is a much stronger acid than benzoic acid. The amino group, being electron-donating, generally decreases acidity, as seen in the comparison between benzoic acid and anthranilic acid. In this compound, the strong electron-withdrawing effects of the two fluorine atoms are expected to counteract the electron-donating effect of the amino group, resulting in a moderately acidic compound.

Reactivity in Key Synthetic Transformations

Direct comparative kinetic data for the reactivity of this compound in common synthetic transformations is sparse in the available literature. However, we can infer its reactivity based on the electronic properties of its substituents and provide a framework for experimental comparison.

Esterification

Esterification of benzoic acids is a fundamental reaction often catalyzed by acid. The rate of this reaction is influenced by both the electronic nature of the substituents on the benzoic acid and steric hindrance around the carboxylic acid group.

Expected Reactivity:

  • Electronic Effects: The electron-withdrawing fluorine atoms in this compound make the carbonyl carbon of the carboxylic acid more electrophilic, which should facilitate nucleophilic attack by an alcohol, thus increasing the reaction rate compared to benzoic acid or aminobenzoic acids.

  • Steric Hindrance: The presence of two ortho-substituents (the amino and a fluorine group) could introduce steric hindrance, potentially slowing the reaction rate compared to less substituted benzoic acids.

Table 2: Hypothetical Comparative Data for Esterification with Methanol

CompoundRelative Reaction Rate (k/k₀)
Benzoic Acid1.00
4-Fluorobenzoic Acid> 1.00
2,6-Difluorobenzoic AcidSignificantly > 1.00 (potential steric hindrance)
2-Aminobenzoic Acid< 1.00
This compound Moderately > 1.00 (balance of electronic and steric effects)

Note: This table presents expected trends. Experimental verification is required.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of a benzoic acid in this transformation, typically involving activation of the carboxylic acid, is also governed by electronic and steric factors.

Expected Reactivity:

  • Carboxylic Acid Activation: The increased electrophilicity of the carbonyl carbon in this compound should facilitate the initial activation step with reagents like thionyl chloride or carbodiimides.

  • Nucleophilicity of the Amino Group: The presence of the amino group on the ring can complicate reactions if it competes with the desired amine nucleophile. Protection of the amino group may be necessary. The electron-withdrawing fluorine atoms will decrease the basicity and nucleophilicity of the ring's amino group.

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine and compare the pKa values of this compound and other fluorobenzoic acids.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (25 mL)

  • Beakers (100 mL)

  • Analytical balance

  • Fluorobenzoic acid samples

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH calibration buffers (pH 4.00, 7.00, 10.00)

Procedure:

  • Calibrate the pH meter using the standard buffers.

  • Accurately weigh approximately 0.1 mmol of the fluorobenzoic acid and dissolve it in 50 mL of deionized water in a beaker.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.2 mL).

  • Record the pH after each addition of NaOH.

  • Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point (the point of steepest inflection).

  • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Data Analysis: The pKa values for each of the tested fluorobenzoic acids can be directly compared. A lower pKa indicates a stronger acid.

Protocol 2: Comparative Kinetics of Esterification by GC-MS

Objective: To compare the reaction rates of esterification of this compound and other fluorobenzoic acids with methanol.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reacti-Therm heating/stirring module or similar temperature-controlled reaction block

  • Autosampler vials

  • Fluorobenzoic acid samples

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Prepare stock solutions of each fluorobenzoic acid (e.g., 0.1 M in anhydrous methanol).

  • Prepare a stock solution of the internal standard in dichloromethane.

  • In a series of autosampler vials, add a known volume of a fluorobenzoic acid stock solution.

  • Add a catalytic amount of concentrated sulfuric acid to each vial.

  • Place the vials in the heating module set to a constant temperature (e.g., 60 °C) and start the timer.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial and quench the reaction by adding a known volume of cold dichloromethane containing the internal standard.

  • Dry the quenched samples with anhydrous sodium sulfate.

  • Analyze the samples by GC-MS to determine the concentration of the methyl ester product relative to the internal standard.

Data Analysis:

  • Generate a calibration curve for each methyl ester to quantify its concentration from the GC-MS data.

  • Plot the concentration of the formed ester versus time for each fluorobenzoic acid.

  • Determine the initial reaction rate for each acid from the slope of the initial linear portion of the concentration-time plot.

  • Compare the initial reaction rates to determine the relative reactivity of the different fluorobenzoic acids.

Visualizations

Logical Workflow for Reactivity Comparison

G cluster_0 Compound Selection cluster_1 Physicochemical Characterization cluster_2 Kinetic Studies cluster_3 Data Analysis & Comparison This compound This compound pKa pKa Determination (Potentiometric Titration) This compound->pKa Esterification Esterification Kinetics (GC-MS) This compound->Esterification Amidation Amide Formation Kinetics (LC-MS) This compound->Amidation Other Fluorobenzoic Acids Other Fluorobenzoic Acids Other Fluorobenzoic Acids->pKa Other Fluorobenzoic Acids->Esterification Other Fluorobenzoic Acids->Amidation Analysis Comparative Analysis of: - pKa values - Reaction Rates - Hammett Correlation pKa->Analysis Esterification->Analysis Amidation->Analysis

Caption: Workflow for comparing the reactivity of fluorobenzoic acids.

Reaction Scheme: Esterification

Caption: General scheme for acid-catalyzed esterification.

Conclusion

While direct comparative kinetic data for this compound is not extensively documented, a systematic experimental approach as outlined in this guide will enable researchers to quantitatively assess its reactivity relative to other fluorobenzoic acids. The interplay of the electron-withdrawing fluorine atoms and the electron-donating amino group suggests a unique reactivity profile that warrants further investigation for its application in the synthesis of novel pharmaceuticals and advanced materials. The provided protocols offer a robust framework for generating the necessary data to make informed decisions in synthetic route design and optimization.

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination's Impact on Biological Activity, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a widely employed and powerful strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. This guide provides a detailed comparison of the biological performance of fluorinated and non-fluorinated drug analogues, supported by quantitative experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

The Impact of Fluorination on Biological Activity

Replacing a hydrogen atom with fluorine can dramatically alter a drug's interaction with its biological target and its metabolic fate. These modifications often translate into tangible improvements in therapeutic efficacy. Key advantages of fluorination include:

  • Enhanced Binding Affinity and Potency: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein. This can result in increased binding affinity and, consequently, higher potency. For instance, the introduction of a fluorine atom can create new hydrogen bonds or dipole-dipole interactions within the binding pocket of an enzyme or receptor.[1][2]

  • Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family.[1][3] By strategically placing fluorine at metabolically vulnerable positions, the metabolic half-life of a drug can be extended, leading to improved bioavailability and potentially less frequent dosing.[3]

  • Increased Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[4] This is particularly beneficial for drugs targeting the central nervous system, where penetration of the blood-brain barrier is crucial.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups.[4] This alteration can influence a drug's ionization state at physiological pH, affecting its solubility, absorption, and target engagement.

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from studies directly comparing the biological activity of non-fluorinated compounds with their fluorinated analogues.

Table 1: In Vitro Potency of Fluorinated vs. Non-Fluorinated PARP Inhibitors
Compound IDDescriptionPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
1a Non-fluorinated Isoquinoline>10,0001,200[2]
1b 7-Fluoro-isoquinoline analogue>10,000800[2]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Mouse Liver Microsomes
Compound IDDescriptionHalf-life (t½, min)Reference
UT-155 Non-fluorinated indole12.35[5]
32a 4-Fluoro-indazole analogue of UT-15513.29[5]
32c CF3-substituted indazole analogue of UT-15553.71[5]
Table 3: In Vitro COX-2 Inhibitory Activity of Fluorinated vs. Non-Fluorinated Celecoxib Analogues
CompoundRCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib H7.70.07110[6]
10a 2-Cl, SO2Me8.30.1943.7[6]
10b 2-Cl, SO2NH22580.73353.4[6]
Analog 4a meta-Fluoro-0.2818.6[7]
Analog 4a para-Fluoro---[7]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Biochemical IC50 Determination: Kinase Inhibition Assay

This protocol describes a common method for determining the IC50 of a compound against a specific kinase enzyme.

Materials:

  • Purified recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • Test compounds (fluorinated and non-fluorinated analogues) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In the wells of the assay plate, add the kinase, substrate, and test compound dilutions. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Metabolic Stability Assessment: Human Liver Microsome (HLM) Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes

  • Test compounds (fluorinated and non-fluorinated analogues)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol to stop the reaction

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Incubation: Prepare a reaction mixture containing the test compound, human liver microsomes, and phosphate buffer in a 96-well plate.

  • Initiate Metabolism: Pre-warm the plate to 37°C, then add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[1][5]

Visualizing the Impact of Fluorination

Diagrams created using the DOT language provide a clear visual representation of the concepts discussed.

experimental_workflow cluster_biochemical Biochemical IC50 Assay cluster_metabolic Metabolic Stability Assay A Prepare Serial Dilutions of Compounds B Incubate with Kinase, Substrate, and ATP A->B C Measure Kinase Activity (Luminescence) B->C D Calculate IC50 C->D E Incubate Compounds with Liver Microsomes & NADPH F Sample at Multiple Time Points E->F G Quantify Remaining Compound (LC-MS/MS) F->G H Calculate Half-life (t½) G->H

Comparative Experimental Workflows.

parp_inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 Enzyme DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse trapped on DNA leads to Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair PARPi PARP Inhibitor (e.g., Isoquinoline Analogue) PARPi->PARP1 inhibits Apoptosis Cell Death (Apoptosis) DSB DNA Double-Strand Break DSB->Apoptosis in BRCA-deficient cells Replication_Fork_Collapse->DSB

Mechanism of PARP Inhibition.

Conclusion

The strategic incorporation of fluorine is a highly effective and versatile tool in drug discovery for enhancing the biological activity and pharmacokinetic properties of lead compounds. As demonstrated by the provided data, fluorination can lead to significant improvements in potency and metabolic stability. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the structure-activity and structure-property relationships is crucial for successful drug design. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and evaluate the next generation of therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Metabolic Stability of 2-Amino-4,6-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can lead to adverse effects.[1] The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability.[3][4] This guide provides a comparative assessment of the metabolic stability of drug candidates derived from the 2-Amino-4,6-difluorobenzoic acid scaffold against a non-fluorinated analog, supported by data from key in vitro assays.

This comparison focuses on "Compound A," a hypothetical drug candidate derived from this compound, and "Compound B," a structural analog derived from 2-Aminobenzoic acid, to illustrate the impact of fluorination on metabolic fate.

Comparative Metabolic Stability Data

The metabolic stability of Compounds A and B was evaluated using industry-standard in vitro systems: human liver microsomes (HLM), human liver S9 fractions, and cryopreserved human hepatocytes.[5][6][7] These assays provide crucial parameters such as half-life (t½) and intrinsic clearance (CLint), which are predictive of in vivo hepatic clearance.[1][6]

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Difluorinated)48.514.3
Compound B (Non-fluorinated)21.232.7
Warfarin (Control)35.019.8

Data are hypothetical and for illustrative purposes.

Table 2: Metabolic Stability in Human Liver S9 Fraction

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Difluorinated)41.316.8
Compound B (Non-fluorinated)15.843.9
7-Hydroxycoumarin (Control)10.566.0

Data are hypothetical and for illustrative purposes. S9 assays include both Phase I and Phase II enzymes.[8][9]

Table 3: Metabolic Stability in Human Hepatocytes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Compound A (Difluorinated)88.27.9
Compound B (Non-fluorinated)39.617.5
Testosterone (Control)25.127.6

Data are hypothetical and for illustrative purposes. Hepatocytes contain a full complement of metabolic enzymes and cofactors, representing the "gold standard" for in vitro metabolism studies.[2][6]

Experimental Protocols

The following protocols outline the methodologies used to generate the metabolic stability data.

Liver Microsomal Stability Assay

This assay is primarily used to evaluate a compound's susceptibility to Phase I metabolism, mediated by enzymes such as Cytochrome P450s (CYPs).[6][10]

  • Test System: Pooled Human Liver Microsomes (HLM).

  • Compound Concentration: 1 µM.[11]

  • Microsome Concentration: 0.5 mg/mL.[11]

  • Procedure:

    • Test compounds are pre-incubated with HLM in a phosphate buffer (pH 7.4) at 37°C.[12]

    • The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.[12][13]

    • Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

    • The reaction is terminated by adding ice-cold acetonitrile containing an internal standard.[12]

    • Samples are centrifuged to precipitate proteins.[13]

    • The supernatant is analyzed via LC-MS/MS to quantify the remaining parent compound.[5][7]

  • Data Analysis: The half-life (t½) is determined by plotting the natural log of the percent remaining parent compound against time. Intrinsic clearance (CLint) is calculated from the half-life.[11]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis prep Preparation incubate Incubation sampling Sampling & Termination analysis Analysis p1 Mix Microsomes, Buffer, & Test Compound i1 Pre-warm at 37°C p1->i1 Transfer i2 Initiate with NADPH i1->i2 Add Cofactor s1 Collect Aliquots (0, 5, 15, 30, 45, 60 min) i2->s1 Incubate s2 Quench with Acetonitrile + Internal Standard s1->s2 Stop Reaction a1 Centrifuge to Remove Protein s2->a1 Process a2 Analyze Supernatant by LC-MS/MS a1->a2 Inject a3 Calculate t½ and CLint a2->a3 Quantify

Workflow for the Liver Microsomal Stability Assay.
Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[8][14]

  • Test System: Pooled Human Liver S9 Fraction.

  • Compound Concentration: 1 µM.[8]

  • S9 Concentration: 1 mg/mL.[8]

  • Procedure:

    • The test compound is incubated with the S9 fraction at 37°C.[8]

    • The reaction is initiated by adding a cofactor mix, typically including NADPH for Phase I and UDPGA for Phase II (UGT-mediated) conjugation.[8][9][15]

    • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[8]

    • The reaction is stopped with cold acetonitrile containing an internal standard.[8]

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.[8]

  • Data Analysis: The disappearance of the parent compound is monitored over time to calculate the half-life and intrinsic clearance.[8]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis prep Preparation incubate Incubation sampling Sampling & Termination analysis Analysis p1 Mix S9 Fraction, Buffer, & Test Compound i1 Pre-warm at 37°C p1->i1 Transfer i2 Initiate with Cofactors (NADPH, UDPGA) i1->i2 Add Cofactors s1 Collect Aliquots (0, 5, 15, 30, 45 min) i2->s1 Incubate s2 Quench with Acetonitrile + Internal Standard s1->s2 Stop Reaction a1 Centrifuge to Remove Protein s2->a1 Process a2 Analyze Supernatant by LC-MS/MS a1->a2 Inject a3 Calculate t½ and CLint a2->a3 Quantify G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis prep Preparation incubate Incubation sampling Sampling & Termination analysis Analysis p1 Thaw & Prepare Hepatocyte Suspension p2 Add Test Compound to Hepatocytes p1->p2 Combine i1 Incubate at 37°C with Shaking p2->i1 Start Incubation s1 Collect Aliquots (0, 15, 30, 60, 120 min) i1->s1 During Incubation s2 Quench with Acetonitrile s1->s2 Stop Reaction a1 Centrifuge to Remove Debris s2->a1 Process a2 Analyze Supernatant by LC-MS/MS a1->a2 Inject a3 Calculate t½ and CLint a2->a3 Quantify G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS P RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor Compound A (Kinase Inhibitor) Inhibitor->RAF Inhibition

References

Comparative Docking Analysis of Fluorinated Anthranilic Acid-Derived Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Fluorinated Anthranilic Acid Derivatives as Potential Therapeutic Agents

This guide provides a comparative overview of molecular docking studies performed on a series of inhibitors synthesized from fluorinated anthranilic acids. It is intended to offer an objective analysis of their potential as therapeutic agents by examining their binding affinities to various biological targets. The information presented is collated from recent scientific literature and is supported by detailed experimental protocols and visualizations to aid in comprehension and further research.

Comparative Docking Data

The following table summarizes the results of molecular docking studies for various fluorinated inhibitors against key antitubercular targets. It is important to note that direct comparison of binding energies across different studies and targets should be approached with caution due to variations in computational methodologies.

Inhibitor ClassSpecific Compound ExampleTarget ProteinReported Binding Energy (kcal/mol)Computational Method/Software
Fluorinated Anthranilic Acid AnalogTrifluoromethyl-substituted anthranilic acidMabA (FabG1)Binding confirmed by ¹⁹F NMRNot specified in the text, experimental validation
Fluorinated ChalconeCompound 40 Thymidylate kinase-9.67Molecular Docking
Fluorinated 2-aminopyridine-3-carbonitrileNot specifiedThymidylate kinasePrime position occupation in enzymatic pocketsMolecular Docking
Fluorinated 2-amino-4H-pyran-3-carbonitrileNot specifiedThymidylate kinasePrime position occupation in enzymatic pocketsMolecular Docking

Note: The binding of a trifluoromethyl-substituted anthranilic acid analog to MabA (FabG1) has been experimentally validated using ¹⁹F ligand-observed NMR, which provides strong evidence of interaction.[1] For other listed compounds, the binding energies are derived from in silico molecular docking studies.[2]

Experimental Protocols

Synthesis of Fluorinated Anthranilic Acid Amides

This protocol outlines a general procedure for the synthesis of fluorinated anthranilic acid amides, based on established chemical methodologies.[1][3]

  • Starting Material Preparation: Begin with a commercially available fluorinated anthranilic acid.

  • Amide Coupling:

    • The fluorinated anthranilic acid is coupled with a desired amine. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

    • Alternatively, the anthranilic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically washed with aqueous solutions to remove by-products and unreacted starting materials.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Characterization: The final product is purified by column chromatography or recrystallization. The structure and purity of the synthesized inhibitor are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Molecular Docking Protocol

The following is a generalized step-by-step protocol for performing molecular docking studies of small molecule inhibitors, such as fluorinated anthranilic acid derivatives, against a target protein. This protocol is based on the widely used AutoDock software.[4][5][6][7][8]

  • Preparation of the Receptor (Protein) Structure:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, co-factors, and existing ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is typically done using software like AutoDockTools.

    • Save the prepared protein structure in the PDBQT file format.

  • Preparation of the Ligand (Inhibitor) Structure:

    • Generate the 3D structure of the fluorinated anthranilic acid inhibitor using a chemical drawing tool and save it in a suitable format (e.g., MOL or PDB).

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligand structure in the PDBQT file format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site or the region of interest on the protein surface. The grid box defines the search space for the docking simulation.

    • The grid parameters, including the center and dimensions of the box, are specified in a grid parameter file (.gpf).

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to run the simulation. The program will systematically explore different conformations and orientations of the ligand within the defined grid box.

    • The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are specified in a docking parameter file (.dpf).

  • Analysis of Docking Results:

    • The docking results will provide a set of predicted binding poses for the ligand, ranked by their binding affinity (usually in kcal/mol).

    • Visualize the predicted binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using molecular visualization software like PyMOL or Chimera.

    • The pose with the lowest binding energy is typically considered the most favorable.

Visualizations

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_docking Molecular Docking cluster_analysis Data Analysis Start Fluorinated Anthranilic Acid Coupling Amide Coupling Start->Coupling Purification Purification & Characterization Coupling->Purification Inhibitor Synthesized Inhibitor Purification->Inhibitor Ligand_Prep Ligand Preparation Inhibitor->Ligand_Prep Protein_Prep Protein Preparation Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results Analyze Docking Results Docking_Run->Results Binding_Energy Binding Energy Comparison Results->Binding_Energy Interaction_Analysis Interaction Analysis Results->Interaction_Analysis

Caption: Experimental workflow for comparative docking studies.

FUBP1_cMyc_Pathway FUBP1 FUBP1 FUSE FUSE (c-Myc Promoter) FUBP1->FUSE binds p21_gene p21 Gene FUBP1->p21_gene represses cMyc_gene c-Myc Gene FUSE->cMyc_gene activates cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein translation Proliferation Cell Proliferation cMyc_protein->Proliferation promotes p21_mRNA p21 mRNA p21_gene->p21_mRNA transcription p21_protein p21 Protein p21_mRNA->p21_protein translation p21_protein->Proliferation inhibits Apoptosis Apoptosis p21_protein->Apoptosis promotes Inhibitor Anthranilic Acid Inhibitor Inhibitor->FUBP1 inhibits

Caption: FUBP1/c-Myc signaling pathway and the inhibitory action of anthranilic acid derivatives.

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical methods for the quantitative determination of 2-Amino-4,6-difluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The comparison is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The methods presented are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not extensively published, the methodologies and performance data presented here are based on established analytical practices for similar fluorinated aromatic compounds and amino acids.

Method Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the application, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the expected performance characteristics of a standard HPLC-UV method and a more sensitive LC-MS/MS method for the analysis of this compound.

Performance ParameterMethod 1: HPLC-UVMethod 2: LC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL
Specificity Moderate (potential for interference from co-eluting compounds)High (based on mass-to-charge ratio)
Analysis Time per Sample ~15 minutes~10 minutes

Experimental Workflow Overview

The general workflow for the validation of a quantitative analytical method involves several key stages, from initial method development to the assessment of its performance characteristics.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Analytical Technique (e.g., HPLC, LC-MS/MS) B Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) A->B C Optimize Detector Settings (Wavelength, MS parameters) B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Solution Stability I->J K Sample Preparation J->K Implement for Routine Use L Data Acquisition K->L M Data Analysis & Reporting L->M

Figure 1: General workflow for the development and validation of a quantitative analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and cost-effective approach for the routine quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Mobile Phase A:Mobile Phase B, 50:50 v/v).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to a target concentration within the calibration range using the same diluent.

4. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers significantly higher sensitivity and selectivity, making it suitable for the analysis of this compound at trace levels, in complex matrices such as biological fluids, or for impurity profiling.

Experimental Protocol

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 174.0 (for [M+H]⁺).

    • Product Ions (Q3): Monitor at least two product ions for confirmation and quantification (e.g., m/z 156.0, m/z 128.0 - hypothetical, would require experimental determination).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Standard and Sample Preparation:

  • Standard Stock Solution (10 µg/mL): Prepare a stock solution in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution to cover the range of 0.1 ng/mL to 1000 ng/mL. The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.

  • Sample Preparation: May require sample extraction (e.g., protein precipitation for plasma samples, solid-phase extraction) to remove matrix interferences.

5. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC-UV method, but with the use of MRM transitions to ensure high specificity. Matrix effects should also be evaluated during method validation for complex samples.

Logical Relationship of Validation Parameters

The validation of an analytical method is a comprehensive process where different parameters are interconnected to ensure the method is fit for its intended purpose.

Validation Parameter Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines boundaries Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Figure 2: Interdependencies of key analytical method validation parameters.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will be dictated by the specific analytical needs. For routine quality control of the bulk drug where concentration levels are high, the HPLC-UV method is often sufficient, providing good accuracy and precision with lower operational costs. For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, the LC-MS/MS method is the superior choice. It is imperative that any method chosen is fully validated according to the appropriate regulatory guidelines to ensure the reliability and consistency of the analytical results.

Validating Molecular Structures: A Comparative Guide to Cross-Referencing Experimental and Predicted NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. The accuracy of these structural assignments can be significantly enhanced by cross-referencing experimentally acquired NMR data with computationally predicted spectra. This guide provides an objective comparison of common NMR prediction methods, outlines standardized experimental protocols for acquiring high-quality data, and presents a clear workflow for the validation process.

The convergence of experimental and computational chemistry has equipped researchers with powerful tools to accelerate structural verification. By comparing an experimental NMR spectrum to a predicted spectrum for a proposed chemical structure, scientists can gain a higher degree of confidence in their assignments, identify potential discrepancies, and streamline the often complex process of structure elucidation.

Performance of NMR Prediction Alternatives

The accuracy of predicted NMR spectra is paramount for a reliable comparison. Various methods, ranging from quantum mechanics-based calculations to empirical and machine learning models, are available, each with its own strengths and weaknesses. The choice of predictor often depends on the desired accuracy, computational cost, and the novelty of the chemical space being investigated.

Quantum mechanics (QM) methods, particularly Density Functional Theory (or DFT), can provide reasonably accurate chemical shift predictions.[1] Machine learning (ML) based approaches have emerged as a faster alternative, often offering comparable accuracy to QM methods.[1] These ML models are trained on large databases of experimental NMR data.[1] Another approach involves the use of empirical methods, which rely on databases of known structures and their assigned chemical shifts.[2]

Below is a summary of the performance of various NMR prediction methods and software, with accuracy typically reported as the Mean Absolute Error (MAE) or Root Mean Square Deviation (RMSD) between predicted and experimental chemical shifts. Lower values indicate higher accuracy.

Prediction Method/SoftwareNucleusTypical Mean Absolute Error (MAE) / Root Mean Square Deviation (RMSD)Key Characteristics
DFT (e.g., GIAO) ¹H~0.2-0.4 ppm (RMSD)[1]High computational cost, accuracy dependent on level of theory and basis set.[3][4]
¹³CVariesSignificant computational resources required.[3]
Machine Learning (e.g., Graph Neural Networks) ¹H< 0.10 ppm (MAE)[1]100-1000x faster than QM methods, accuracy depends on the quality and size of the training data.[1]
¹³C~1.34 ppm (RMSE)[5]Can achieve high accuracy with large, high-quality datasets.[3]
Empirical/Database-Based (e.g., ACD/Labs, Mnova, NMRShiftDB) ¹H~0.2-0.3 ppm (MAE)[1]Fast predictions, accuracy is high for common structural motifs well-represented in the database.[2]
¹³C~1.6-1.8 ppm (Average Deviation)[6]Performance can be lower for novel or complex structures not present in the database.[2]

Experimental and Computational Protocols

The quality of the experimental NMR data is as crucial as the accuracy of the prediction for a meaningful comparison. Adherence to standardized protocols minimizes experimental artifacts and ensures data consistency.

Key Experimental Protocols

A generalized protocol for acquiring high-quality 1D ¹H NMR spectra of small molecules for comparison with predicted spectra includes the following steps:

  • Sample Preparation:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to minimize the solvent signal.[7]

    • Use a standard internal reference, such as tetramethylsilane (TMS), for accurate chemical shift calibration (0 ppm).[8]

    • Ensure the sample concentration is appropriate to achieve a good signal-to-noise ratio.[7]

  • NMR Data Acquisition:

    • Acquire data on a spectrometer with a well-shimmed magnet to ensure high resolution and symmetrical peak shapes.[9]

    • Use a standard 1D proton pulse sequence, often with water suppression if applicable.[10]

    • Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, an adequate relaxation delay to ensure full signal recovery between scans, and a suitable spectral width to encompass all expected signals.[7]

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum to the internal standard (e.g., TMS at 0 ppm).

Computational Prediction Workflow

The general workflow for generating a predicted NMR spectrum is as follows:

  • Input Molecular Structure: Provide the 2D or 3D chemical structure of the molecule of interest to the prediction software.[11]

  • Select Prediction Parameters: Choose the desired nucleus (e.g., ¹H, ¹³C), prediction algorithm (DFT, ML, etc.), and solvent.[11]

  • Run Prediction: The software calculates the chemical shifts and, in some cases, coupling constants for the given structure.[11]

  • Visualize Spectrum: The predicted data is presented as a list of chemical shifts or a simulated spectrum.[11]

Workflow for Cross-Referencing and Validation

The process of validating an experimental NMR spectrum with a predicted one can be visualized as a systematic workflow. This involves acquiring the experimental data, generating the predicted spectrum, and then comparing the two to make a structural assignment.

G cluster_experimental Experimental Data Acquisition cluster_computational Computational Prediction cluster_validation Validation exp_sample Sample Preparation exp_nmr NMR Data Acquisition exp_sample->exp_nmr exp_process Data Processing exp_nmr->exp_process exp_spectrum Experimental Spectrum exp_process->exp_spectrum compare Compare Spectra exp_spectrum->compare comp_structure Input Molecular Structure comp_predict NMR Spectrum Prediction comp_structure->comp_predict comp_spectrum Predicted Spectrum comp_predict->comp_spectrum comp_spectrum->compare validated Structure Validated compare->validated Good Correlation discrepancy Discrepancy Identified compare->discrepancy Poor Correlation

References

comparative review of synthesis routes for difluorinated anthranilic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for the production of difluorinated anthranilic acids reveals a variety of approaches, each with distinct advantages and disadvantages. These compounds are crucial intermediates in the synthesis of pharmaceuticals, particularly quinolone antibacterials. This guide provides a detailed comparison of several key synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of difluorinated anthranilic acids, particularly 4,5-difluoroanthranilic acid, has been approached from various starting materials. The primary challenges in these syntheses often revolve around the cost and availability of starting materials, the complexity of the reaction sequence, and the overall yield. Below is a summary of prominent synthetic routes with their key performance indicators.

Route Starting Material Key Steps Reported Yield Advantages Disadvantages Reference
1 3,4-Difluorobenzoic Acid1. Nitration2. ReductionNot explicitly stated in the provided text, but implied to be a viable route.Direct approach.Starting material is expensive and difficult to source.[1]G. McGraw, et al. (as cited in[1])
2 3,4-Difluoroaniline1. Reaction with hydroxylamine hydrochloride and chloral2. Cyclization to 5,6-difluoroisatin3. Oxidation with hydrogen peroxideNot explicitly stated in the provided text.Established multi-step synthesis.Starting material is expensive and difficult to source.[1]U.S. Pat. No. 4,833,270 (as cited in[1])
3 4,5-Dichlorophthalic AnhydrideMulti-step conversion process.Not explicitly stated in the provided text.Utilizes a more accessible starting material.The process is complex and requires multiple reaction vessels.[1]U.S. Pat. Nos. 4,374,266 and 4,374,267 (as cited in[1])
4 4,5-Dichlorophthalic Anhydride1. Formation of N-hydroxy-4,5-difluorophthalimide2. Conversion to 4,5-difluoroanthranilic acid85% for the final conversion step.[1]Potentially more cost-effective and less complex than other routes from halogenated precursors.Multi-step process.US Patent 5,436,368 A[1]
5 2,6-Difluorobenzonitrile1. Amination with ammonia2. Hydrolysis99% (amination), 98.1% (hydrolysis)High yields for each step.Synthesizes 6-fluoroanthranilic acid, a different isomer.US Patent 4,359,428 A[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for key steps in the synthesis of difluorinated anthranilic acids.

Route 4: Synthesis of 4,5-Difluoroanthranilic Acid from N-hydroxy-4,5-difluorophthalimide

This route provides a high-yield final step for the synthesis of 4,5-difluoroanthranilic acid.

Step 1: Conversion of N-hydroxy-4,5-difluorophthalimide to 4,5-Difluoroanthranilic Acid

  • To N-hydroxy-4,5-difluorophthalimide (300 mg, 1.19 mmol), add 5 ml of a 10% NaOH solution and p-toluenesulfonyl chloride (0.5 g, 2.38 mmol).

  • Stir the mixture for 16 hours.

  • Acidify the reaction to a pH of 4.5 with 10% HCl.

  • Extract the product with methylene chloride (3 x 20 ml).

  • Dry the combined organic layers over MgSO₄ and evaporate the solvent to yield the final product.

  • Yield: 176 mg (85%).[1]

Route 5: Synthesis of 6-Fluoroanthranilic Acid from 2,6-Difluorobenzonitrile

This two-step process provides a high-yield synthesis for a difluorinated anthranilic acid isomer.

Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile

  • Stir a mixture of 1,000 parts of 2,6-difluorobenzonitrile, 1,500 parts by volume of tetrahydrofuran, and 800 parts by volume of ammonia in a closed vessel at 100°C for 10 hours.

  • Cool the mixture to room temperature, filter off the solid, and wash it with tetrahydrofuran.

  • Remove the solvent from the organic phase under reduced pressure.

  • Dry the residue under reduced pressure to obtain the product.

  • Yield: 972 parts (99%).[2]

Step 2: Hydrolysis to 6-Fluoroanthranilic Acid

  • Reflux a mixture of 56 parts of 2-amino-6-fluoro-benzonitrile, 33 parts of sodium hydroxide, 250 parts of water, and 20 parts by volume of ethanol for 8 hours.

  • Adjust the pH to 3-4 with a 20 percent strength by weight aqueous sulfuric acid solution.

  • Filter off the precipitate, wash it with water, and dry.

  • Extract the aqueous phase with methylene chloride, remove the solvent under reduced pressure, and dry the residue to obtain the final product.

  • Yield: 48 parts (98.1%).[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes for difluorinated anthranilic acids.

Synthesis_Routes_Comparison cluster_45 Synthesis of 4,5-Difluoroanthranilic Acid cluster_6 Synthesis of 6-Fluoroanthranilic Acid 3,4-Difluorobenzoic Acid 3,4-Difluorobenzoic Acid Nitration Nitration 3,4-Difluorobenzoic Acid->Nitration Reduction Reduction Nitration->Reduction 4,5-Difluoroanthranilic Acid_1 4,5-Difluoroanthranilic Acid Reduction->4,5-Difluoroanthranilic Acid_1 3,4-Difluoroaniline 3,4-Difluoroaniline Reaction with\nHydroxylamine HCl & Chloral Reaction with Hydroxylamine HCl & Chloral 3,4-Difluoroaniline->Reaction with\nHydroxylamine HCl & Chloral 5,6-Difluoroisatin 5,6-Difluoroisatin Reaction with\nHydroxylamine HCl & Chloral->5,6-Difluoroisatin Oxidation (H2O2) Oxidation (H2O2) 5,6-Difluoroisatin->Oxidation (H2O2) 4,5-Difluoroanthranilic Acid_2 4,5-Difluoroanthranilic Acid Oxidation (H2O2)->4,5-Difluoroanthranilic Acid_2 4,5-Dichlorophthalic Anhydride 4,5-Dichlorophthalic Anhydride Multi-step Conversion Multi-step Conversion 4,5-Dichlorophthalic Anhydride->Multi-step Conversion N-hydroxy-4,5-difluorophthalimide N-hydroxy-4,5-difluorophthalimide 4,5-Dichlorophthalic Anhydride->N-hydroxy-4,5-difluorophthalimide Intermediate Steps 4,5-Difluoroanthranilic Acid_3 4,5-Difluoroanthranilic Acid Multi-step Conversion->4,5-Difluoroanthranilic Acid_3 Final Conversion Final Conversion N-hydroxy-4,5-difluorophthalimide->Final Conversion 4,5-Difluoroanthranilic Acid_4 4,5-Difluoroanthranilic Acid Final Conversion->4,5-Difluoroanthranilic Acid_4 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Amination (NH3) Amination (NH3) 2,6-Difluorobenzonitrile->Amination (NH3) 2-Amino-6-fluorobenzonitrile 2-Amino-6-fluorobenzonitrile Amination (NH3)->2-Amino-6-fluorobenzonitrile Hydrolysis Hydrolysis 2-Amino-6-fluorobenzonitrile->Hydrolysis 6-Fluoroanthranilic Acid 6-Fluoroanthranilic Acid Hydrolysis->6-Fluoroanthranilic Acid

Caption: Comparative workflow of synthetic routes to difluorinated anthranilic acids.

References

Safety Operating Guide

Safe Disposal of 2-Amino-4,6-difluorobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. 2-Amino-4,6-difluorobenzoic acid, as a halogenated aromatic compound, requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for its safe disposal.

Waste Classification and Properties

Before disposal, it is crucial to understand the classification and properties of this compound waste. This information is vital for proper segregation and labeling.

ParameterValue/ClassificationSource/Regulation
Waste Type Halogenated Organic WasteBased on molecular structure[1]
Hazard Classification Hazardous WasteGeneral laboratory chemical waste protocols[2][3][4]
Physical Form Solid (as supplied)Product Information
Recommended Container Compatible, leak-proof, sealed containerGeneral Hazardous Waste Guidelines[4][5][6]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Safety Data Sheets

Procedural Steps for Disposal

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. All handling of this chemical and its waste should be performed within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Step 1: Waste Segregation

Halogenated organic waste must be collected separately from non-halogenated waste.[2] Create a designated waste container specifically for halogenated compounds.

Step 2: Container Preparation and Labeling

  • Select a Compatible Container: Choose a container made of a material that will not react with the chemical waste. The original container is often a suitable choice.[7] The container must be in good condition, with no leaks or cracks, and have a secure lid.[4]

  • Proper Labeling: Affix a "Hazardous Waste" label to the container.[3][4] The label must include:

    • The words "Hazardous Waste".[3][4]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][4]

    • The associated hazards (e.g., Toxic, Irritant).[6]

    • The date when waste accumulation begins.[3]

Step 3: Waste Collection

  • Solid Waste: Carefully transfer solid this compound waste into the designated halogenated waste container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the chemical should also be placed in this container.

  • Rinsate: When cleaning glassware that has come into contact with the chemical, rinse it with a suitable solvent (e.g., acetone).[2] Collect this rinsate as hazardous waste in the same designated container.[2] Do not dispose of the rinsate down the drain.[8]

Step 4: Storage

  • Secure Closure: Always keep the hazardous waste container tightly closed, except when adding waste.[4][6]

  • Storage Location: Store the waste container in a designated and properly identified "Satellite Accumulation Area" (SAA) within the laboratory.[6] This area should be near the point of waste generation, such as in a fume hood or a designated cabinet.[5][6]

  • Segregation in Storage: Ensure that the container is stored separately from incompatible materials, such as strong oxidizing agents.[6][8]

Step 5: Final Disposal

  • Container Capacity: Do not overfill the waste container. A general guideline is to fill it to no more than 90% of its capacity.[5]

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[2] Follow their specific procedures for scheduling and hand-off.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as Halogenated Organic B Select & Label Compatible Hazardous Waste Container A->B C Collect Solid Waste & Contaminated Materials B->C D Collect Solvent Rinsate C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup F->G H Transfer to Approved Waste Disposal Facility G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.

References

Personal protective equipment for handling 2-Amino-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Amino-4,6-difluorobenzoic acid (CAS No. 126674-77-9). The following step-by-step procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Precautionary Measures:

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety classifications, this compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P271: Use only outdoors or in a well-ventilated area.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3][4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]

  • P330: Rinse mouth.[4]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[3][4]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[3][4]

  • P362: Take off contaminated clothing and wash before reuse.[3][4]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][4]

  • P405: Store locked up.[3][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Tight-sealing safety goggles with side protection, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6][7]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (tested according to EN 374), and appropriate protective clothing to prevent skin exposure.[5][6][7]To avoid skin contact which can cause irritation.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated.[6][8]To prevent respiratory irritation from inhaling dust.[1]

Operational and Handling Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][8]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][8]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any damage.

  • Dispensing: Avoid the formation of dust during handling.[5][8] If possible, handle in a glove box.

  • During Use: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe in dust.[5]

  • After Use: Wash hands and any exposed skin thoroughly after handling.[5][9] Keep the container tightly closed when not in use.[5][8]

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[9][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Spills: Use personal protective equipment.[3] Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][6]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of in an approved waste disposal plant.[9] Do not allow the chemical to enter drains or water sources.[5]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Ensure Engineering Controls are Active - Fume Hood Ventilation - Accessible Eyewash & Safety Shower A->B C Weighing and Transfer - Minimize Dust Formation - Use Spatula and Weighing Paper B->C D Reaction Setup / Use - Maintain in Ventilated Area - Keep Container Closed When Not in Use C->D E Decontaminate Work Area - Wipe Surfaces with Appropriate Solvent D->E F Dispose of Waste - Collect in Labeled Hazardous Waste Container E->F G Remove and Dispose of PPE - Remove Gloves Last F->G H Wash Hands Thoroughly G->H I Spill I->C If spill occurs I->D If spill occurs J Exposure J->C If exposure occurs J->D If exposure occurs

Caption: Workflow for the safe handling of this compound.

References

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